molecular formula C9H11Li B1247292 Mesityllithium CAS No. 5806-59-7

Mesityllithium

Cat. No.: B1247292
CAS No.: 5806-59-7
M. Wt: 126.2 g/mol
InChI Key: RQLKAKQYERUOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesityllithium (Cas No. 5806-59-7) is an organolithium reagent with the molecular formula C9H11Li and a molecular weight of 126.12 g/mol . It is valued in synthetic organic chemistry as a strong, sterically hindered base that exhibits high selectivity and low nucleophilicity, which helps to minimize undesirable side reactions in complex syntheses . One of its primary research applications is in efficient iodine-lithium exchange reactions. For instance, it has been successfully employed in the carbolithiation of 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles, a key step in the synthesis of pyrrolo[1,2-b]isoquinolines in high yields of 80-92% . In such Parham cyclizations, this compound often proves to be a superior reagent compared to tert-butyllithium, offering enhanced selectivity and efficiency, particularly when working with electron-deficient olefins and internal electrophiles like aldehydes, ketones, esters, and amides . Furthermore, this compound facilitates regioselective α-lithiation reactions. Studies on unsymmetrical 1,4-dihydropyridines have demonstrated that the choice of this compound as a base can direct lithiation to specific positions (e.g., C-6), with the outcome being dependent on the substrate's substituents and reaction conditions . The reagent is typically prepared by treating 2-bromomesitylene with tert-butyllithium or n-BuLi in THF at low temperatures (-78 °C) . A notable structural feature of this compound is that it is monomeric and not aggregated like many other organolithium compounds, which contributes to its unique reactivity . It is recommended to use freshly prepared this compound, though it can be stored refrigerated in Et2O/THF solution under an inert atmosphere . This product is labeled "For Research Use Only" (RUO). RUO products are specialized materials, such as reagents, designed exclusively for laboratory research in controlled environments. They are essential tools for scientific investigation, including drug discovery and the development of diagnostic assays, and are not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5806-59-7

Molecular Formula

C9H11Li

Molecular Weight

126.2 g/mol

IUPAC Name

lithium;1,3,5-trimethylbenzene-6-ide

InChI

InChI=1S/C9H11.Li/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1

InChI Key

RQLKAKQYERUOJD-UHFFFAOYSA-N

SMILES

[Li+].CC1=CC(=[C-]C(=C1)C)C

Canonical SMILES

[Li+].CC1=CC(=[C-]C(=C1)C)C

Synonyms

mesityllithium

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mesityllithium from Bromomesitylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mesityllithium, a sterically hindered organolithium reagent valuable in organic synthesis. The document details the primary synthetic routes from bromomesitylene, including lithium-halogen exchange and direct synthesis with lithium metal. It offers detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the safe and efficient preparation of this versatile reagent.

Introduction

This compound ((CH₃)₃C₆H₂Li) is a powerful, non-nucleophilic strong base utilized in a variety of organic transformations. Its significant steric bulk, conferred by the three methyl groups on the aromatic ring, renders it highly selective in deprotonation reactions, often favoring kinetic control and minimizing undesired nucleophilic addition to electrophilic substrates. This characteristic makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide focuses on the two predominant methods for its preparation starting from bromomesitylene: lithium-halogen exchange and direct reaction with lithium metal.

Synthesis of the Precursor: Bromomesitylene

The synthesis of this compound commences with the preparation of its precursor, bromomesitylene, from mesitylene. A reliable and high-yielding procedure is well-documented in the chemical literature.

Reaction Pathway: Bromination of Mesitylene

The synthesis involves the electrophilic aromatic substitution of mesitylene with bromine, typically in the presence of a Lewis acid catalyst or under conditions that promote the formation of the electrophilic bromine species.

Experimental Protocol: Synthesis of Bromomesitylene

A well-established procedure for the bromination of mesitylene is provided by Organic Syntheses.[1]

Materials and Equipment:

  • Mesitylene

  • Bromine

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Sodium hydroxide solution (20%)

  • Calcium chloride

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Separatory funnel

  • Distillation apparatus

  • Ice-salt bath

Procedure:

  • In a 3-L three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, a solution of 636 g (5.3 moles) of mesitylene in 375–440 mL of carbon tetrachloride is placed.

  • The flask is cooled in an ice-salt bath to below 10 °C.

  • A solution of 900 g (5.6 moles) of bromine in 565 mL of carbon tetrachloride is added dropwise from the separatory funnel over approximately three hours, maintaining the reaction temperature between 10–15 °C with vigorous stirring. Hydrogen bromide gas evolved during the reaction should be directed to a suitable trap.

  • After the addition is complete, the reaction mixture is allowed to stand at room temperature for about one hour.

  • The resulting solution is washed with water and then with two 500-mL portions of 20% sodium hydroxide solution to remove any residual hydrobromic acid.

  • The organic layer is dried over calcium chloride and filtered.

  • The carbon tetrachloride is removed by distillation.

  • The crude bromomesitylene is then treated with a solution of 50 g of sodium in about a liter of 95% ethanol and refluxed for one hour to remove any side-chain halogenated byproducts.

  • After cooling, the mixture is diluted with approximately 6 L of water, and the layers are separated. The aqueous layer is extracted with carbon tetrachloride, and the combined organic layers are washed thoroughly with water.

  • The organic solution is dried over calcium chloride, and the solvent is removed by distillation.

  • The final product, bromomesitylene, is purified by vacuum distillation, collecting the fraction boiling at 105–107 °C/16–17 mmHg.

Quantitative Data:

ParameterValueReference
Typical Yield79–82%[1]
Boiling Point105–107 °C at 16–17 mmHg[1]

Synthesis of this compound

Two primary methods are employed for the synthesis of this compound from bromomesitylene: lithium-halogen exchange and direct synthesis with lithium metal. The choice of method often depends on the desired scale of the reaction and the availability of reagents.

Method 1: Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium reagents.[2] This method involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The equilibrium of the reaction favors the formation of the more stable aryllithium species. For the synthesis of this compound, both n-BuLi and t-BuLi have been successfully employed.

Lithium_Halogen_Exchange Bromomesitylene Bromomesitylene This compound This compound Bromomesitylene->this compound + n-BuLi nBuLi n-Butyllithium nBuBr n-Butyl Bromide nBuLi->nBuBr

Caption: General reaction scheme for the synthesis of this compound via lithium-halogen exchange.

The following protocol is based on a reported procedure for the synthesis of donor-free this compound.[3]

Materials and Equipment:

  • Bromomesitylene, freshly distilled

  • n-Butyllithium solution in hexanes, titrated

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Syringes and needles for transfer of air-sensitive reagents

  • Inert gas supply (argon or nitrogen)

  • Dry ice/acetone bath

Procedure:

  • A flame-dried Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum is flushed with a positive pressure of argon or nitrogen.

  • Anhydrous diethyl ether or THF is added to the flask via syringe.

  • Freshly distilled bromomesitylene is added to the solvent.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of a white precipitate may be observed.

  • The resulting solution/suspension of this compound is then ready for use in subsequent reactions. For isolation, see the purification section below.

The use of tert-butyllithium can also effect the lithium-halogen exchange. It is important to note that two equivalents of t-BuLi are often used, as the second equivalent reacts with the tert-butyl bromide byproduct to form isobutene and lithium bromide.

Procedure:

The procedure is similar to that for n-butyllithium, with the key difference being the stoichiometry of the alkyllithium reagent.

  • Follow steps 1-4 as described for the n-butyllithium procedure.

  • A solution of tert-butyllithium in pentane (2.0 equivalents) is added dropwise via syringe, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The this compound solution is then ready for use.

Quantitative Data:

While specific yields can vary depending on the exact conditions and the purity of the reagents, lithium-halogen exchange reactions are generally high-yielding.

ReagentSolventTemperatureTypical YieldReference
n-BuLiDiethyl ether-78 °CHigh[3]
t-BuLiTHF-78 °CHigh[4]
Method 2: Direct Synthesis with Lithium Metal

For larger-scale preparations, the direct reaction of bromomesitylene with lithium metal is often more economical. This method avoids the use of other organolithium reagents but may require longer reaction times and careful control of the reaction initiation.

Direct_Lithiation Bromomesitylene Bromomesitylene This compound This compound Bromomesitylene->this compound + 2 Li Lithium Lithium Metal LiBr Lithium Bromide Lithium->LiBr

Caption: General reaction scheme for the direct synthesis of this compound from bromomesitylene and lithium metal.

Materials and Equipment:

  • Bromomesitylene, freshly distilled

  • Lithium metal (dispersion or wire), with a low sodium content

  • Anhydrous diethyl ether or THF

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Inert gas supply (argon or nitrogen)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet is flame-dried and flushed with argon or nitrogen.

  • Lithium metal (2.2 equivalents), cut into small pieces or as a dispersion, is added to the flask.

  • Anhydrous diethyl ether or THF is added to cover the lithium.

  • A small amount of the bromomesitylene is added to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.

  • Once the reaction has initiated (indicated by a color change and/or gentle refluxing), the remaining bromomesitylene, dissolved in the anhydrous solvent, is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or with gentle heating until the lithium metal is consumed.

  • The resulting solution of this compound is allowed to cool, and any unreacted lithium or salts are allowed to settle. The supernatant solution can be cannulated to another flask for use.

Quantitative Data:

Yields for the direct synthesis method are generally good, particularly on a larger scale.

ReagentSolventTypical Yield
Lithium MetalDiethyl ether/THFGood to High

Purification and Characterization

Purification

This compound can be used in solution directly after its preparation. However, for applications requiring a pure, solid reagent, it can be isolated by recrystallization.

Recrystallization Protocol:

  • The solvent from the reaction mixture is carefully removed under vacuum at low temperature to afford a solid residue.

  • The solid is then dissolved in a minimal amount of a suitable hot solvent, such as hexanes or toluene.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in a freezer or with a cold bath to induce crystallization.

  • The resulting crystals are isolated by filtration under an inert atmosphere, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl groups of the mesityl moiety. The chemical shifts will be different from those of the starting bromomesitylene due to the presence of the lithium atom.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

  • ⁷Li NMR: Lithium NMR can be used to study the aggregation state of the organolithium species in solution.

Safety Considerations

Organolithium reagents such as n-butyllithium, tert-butyllithium, and this compound are highly reactive and pyrophoric, igniting spontaneously on contact with air and reacting violently with water. All manipulations involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) using appropriate air- and moisture-free techniques (e.g., Schlenk line or glovebox).

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Safety glasses or goggles

  • Appropriate gloves (e.g., nitrile gloves, with consideration for the solvents being used)

Handling:

  • Transfers of organolithium solutions should be performed using syringes or cannulas.

  • Reactions should be conducted in well-ventilated fume hoods.

  • Appropriate quenching procedures should be in place for any excess reagent and for the work-up of the reaction. A common quenching agent is isopropanol, added slowly to a cooled solution of the organolithium reagent.

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis cluster_method1 Method 1: Li-Halogen Exchange cluster_method2 Method 2: Direct Lithiation cluster_purification Purification & Characterization start_bromomesitylene Start: Mesitylene bromination Bromination start_bromomesitylene->bromination workup_bromo Work-up & Purification bromination->workup_bromo bromomesitylene Bromomesitylene workup_bromo->bromomesitylene exchange_reaction Reaction with n-BuLi or t-BuLi bromomesitylene->exchange_reaction direct_reaction Reaction with Li Metal bromomesitylene->direct_reaction mesityllithium_solution This compound in Solution exchange_reaction->mesityllithium_solution direct_reaction->mesityllithium_solution purification Recrystallization (Optional) mesityllithium_solution->purification characterization Characterization (NMR) mesityllithium_solution->characterization purification->characterization final_product Pure this compound characterization->final_product

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from bromomesitylene can be reliably achieved through either lithium-halogen exchange or direct reaction with lithium metal. The choice of method depends on factors such as the desired scale of the reaction and available resources. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can safely and efficiently prepare this valuable organolithium reagent for use in a wide range of synthetic applications. Proper characterization is crucial to ensure the quality and concentration of the prepared this compound before its use in subsequent reactions.

References

The Dichotomy of Mesityllithium: A Structural Tale of Solid and Solution Phases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mesityllithium (MesLi), a sterically hindered aryllithium reagent, is a valuable tool in organic synthesis, prized for its high basicity and moderate nucleophilicity. Its reactivity and selectivity are intrinsically linked to its structure, which exhibits a remarkable dependence on its physical state. This guide provides a comprehensive analysis of the structural disparities of this compound in the solid state versus in solution, offering insights into the fundamental principles governing organolithium aggregation and its implications for chemical transformations.

Solid-State Structure: A Polymeric Assembly

In the absence of coordinating solvents, this compound adopts a highly ordered, polymeric structure.[1][2][3][4][5] X-ray powder diffraction studies have been instrumental in elucidating this solid-state architecture, revealing an infinite chain of dimeric units.

The fundamental building block of solid-state this compound is a dimer, [LiMes]₂, characterized by a central, planar C₂Li₂ ring.[1][2][3] These dimeric units are not isolated but rather interact with adjacent dimers through short contacts between the lithium atoms of one dimer and the aryl rings of the next.[1][2][3][4][5] This arrangement results in a polymeric, zigzag chain extending along the crystallographic c-axis.[1][2][3]

Quantitative Crystallographic Data

The structural parameters of the dimeric unit of this compound, as determined by X-ray powder diffraction, are summarized in the table below. It is important to note that these data are derived from powder diffraction, and single-crystal X-ray diffraction data may provide even higher precision.

ParameterValueReference
Bond Lengths (Å)
Li-Li'2.13(1)[6]
Li-C(4)2.146(9)[6]
Li'-C(4)2.172(8)[6]
C(1)-C(2)1.367(2)[6]
C(1)-C(6)1.407(3)[6]
C(1)-C(7)1.491(2)[6]
Bond Angles (°)
Li-C(4)-Li'59.0(3)[6]
Li-C(4)-C(3)118.1(2)[6]
Li-C(4)-C(5)117.6(3)[6]
Crystal System Monoclinic[1][2][3]
Space Group P2₁/n[1][2][3]
Visualization of the Solid-State Structure

The following diagram illustrates the fundamental dimeric unit of this compound and its extension into a polymeric chain in the solid state.

solid_state_structure cluster_dimer1 [LiMes]₂ Dimer Unit cluster_dimer2 Adjacent [LiMes]₂ Unit Li1 Li Mes1 Mes Li1->Mes1 Mes2 Mes Li1->Mes2 Li2 Li Li2->Mes1 Li2->Mes2 Mes3 Mes Li2->Mes3 Inter-dimer interaction Li3 Li Li3->Mes3 Mes4 Mes Li3->Mes4 Li4 Li Li4->Mes3 Li4->Mes4

This compound solid-state polymeric chain composed of dimeric units.

Solution-State Structure: A Dynamic Equilibrium

In contrast to its rigid polymeric structure in the solid state, this compound in solution exists in a dynamic equilibrium between different aggregation states. The nature of this equilibrium is highly dependent on the coordinating ability of the solvent.

Influence of Solvent on Aggregation

The steric bulk of the mesityl group plays a crucial role in determining the aggregation state of this compound in solution.

  • In strongly coordinating solvents like tetrahydrofuran (THF): Due to the effective solvation of the lithium cations by THF molecules and the significant steric hindrance imposed by the mesityl groups, this compound exists predominantly as a monomer .

  • In less coordinating ethereal solvents such as diethyl ether (Et₂O): While still influenced by steric factors, the reduced solvating power of diethyl ether compared to THF allows for the formation of dimers .

This solvent-dependent equilibrium between monomeric and dimeric species is a key determinant of the reactivity of this compound in different reaction media.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of organolithium compounds in solution. While specific, comprehensive NMR data for this compound across a range of solvents is not extensively documented in single reports, the following table summarizes key expected observations and data for closely related systems.

ParameterTHF SolutionDiethyl Ether SolutionReference
Predominant Species MonomerDimer[7]
Aggregation Number (n) ~1~2[7]
¹³C NMR (ipso-Carbon) ~180-190 ppmExpected to be different from monomerGeneral knowledge
⁷Li NMR Chemical Shift ~1-2 ppmExpected to be different from monomerGeneral knowledge
¹J(¹³C-⁷Li) Coupling ~36 Hz (for a monomeric aryllithium)Expected to be smaller or unobserved due to exchange[8]
Visualization of the Solution-State Equilibrium

The following diagram illustrates the solvent-dependent equilibrium of this compound in solution.

solution_equilibrium cluster_THF In THF cluster_Et2O In Diethyl Ether Monomer Mes-Li (THF)n Solvent_effect Stronger Coordination Favors Monomer Dimer (Mes-Li)₂ (Et₂O)m Equilibrium Dimer->Equilibrium Equilibrium->Monomer

Solvent-dependent monomer-dimer equilibrium of this compound.

Experimental Protocols

The study of this compound, owing to its air and moisture sensitivity, requires rigorous experimental techniques. Below are generalized protocols for the structural characterization in both solid and solution states.

Solid-State Structure Determination (X-ray Diffraction)

Objective: To obtain the crystal structure of solvent-free this compound.

Methodology:

  • Synthesis and Crystallization: this compound is synthesized under an inert atmosphere (e.g., argon or nitrogen) typically by reacting bromomesitylene with n-butyllithium in a non-coordinating solvent like hexane or by removing a coordinating solvent like diethyl ether under vacuum.[1][2][3] Crystals suitable for X-ray diffraction are grown by slow cooling of a saturated solution or by slow evaporation of the solvent in a sealed apparatus.

  • Crystal Mounting: A suitable crystal is selected under a microscope in an inert atmosphere glovebox and coated with a cryoprotectant oil (e.g., Paratone-N). The crystal is then mounted on a cryo-loop.

  • Data Collection: The mounted crystal is rapidly transferred to the goniometer of a single-crystal X-ray diffractometer and immediately cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas to prevent crystal decay and reduce thermal motion. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, and thermal parameters, yielding the final crystal structure.[1]

Solution-State Structure Determination (NMR Spectroscopy)

Objective: To determine the aggregation state and structural features of this compound in different solvents.

Methodology:

  • Sample Preparation: All manipulations are performed under a strict inert atmosphere using Schlenk line techniques or in a glovebox. Anhydrous deuterated solvents (e.g., THF-d₈, C₆D₆) are used. A known concentration of this compound is dissolved in the chosen deuterated solvent in an NMR tube, which is then flame-sealed or capped with a septum.

  • NMR Data Acquisition:

    • ¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to observe the chemical shifts of the mesityl protons and carbons. Low-temperature NMR is often required to slow down dynamic exchange processes.

    • ⁷Li or ⁶Li NMR: Lithium NMR provides information about the electronic environment of the lithium nucleus. ⁶Li is often preferred due to its smaller quadrupole moment, which results in sharper lines.

    • ¹³C-¹Li Heteronuclear Correlation Spectroscopy (HMQC/HSQC): These experiments can reveal through-bond connectivities between lithium and carbon atoms.

    • ¹H-⁶Li Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space interactions and can help determine the proximity of lithium atoms to specific protons on the mesityl group and solvent molecules.

    • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. By comparing the diffusion coefficient of this compound to that of an internal standard of known molecular weight, the aggregation number can be determined.

  • Data Analysis: The aggregation state is inferred from the number of distinct species observed in the NMR spectra, the multiplicity of signals due to C-Li coupling, and the measured diffusion coefficients from DOSY experiments.

The following diagram outlines the general workflow for the structural analysis of this compound.

experimental_workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis synthesis_solid Synthesis & Crystallization xrd X-ray Diffraction synthesis_solid->xrd refinement Structure Solution & Refinement xrd->refinement end_solid Polymeric Dimer Structure refinement->end_solid synthesis_solution Synthesis & Sample Prep (Inert Atm.) nmr Multinuclear NMR (¹H, ¹³C, ⁷Li) & DOSY synthesis_solution->nmr analysis Aggregation & Structural Analysis nmr->analysis end_solution Monomer/Dimer Equilibrium analysis->end_solution start This compound start->synthesis_solid start->synthesis_solution

Workflow for the structural elucidation of this compound.

Conclusion

The structure of this compound is a classic example of the profound influence of the physical state and solvent environment on organometallic compounds. In the solid state, it exists as a well-defined polymeric chain of dimers, driven by intermolecular interactions. In solution, this ordered assembly is disrupted, leading to a dynamic equilibrium between monomeric and dimeric species, the position of which is dictated by the coordinating ability of the solvent. Understanding this structural dichotomy is paramount for drug development professionals and synthetic chemists, as the aggregation state directly impacts the reactivity, selectivity, and overall efficacy of this important organolithium reagent in chemical synthesis. The judicious choice of solvent allows for the tuning of this compound's structure and, consequently, its chemical behavior.

References

Physical and chemical properties of Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Mesityllithium

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (MesLi) is a sterically hindered organolithium reagent with the chemical formula C₉H₁₁Li.[1][2] Its bulky 2,4,6-trimethylphenyl (mesityl) group makes it a highly selective and non-nucleophilic strong base. This characteristic distinguishes it from less hindered organolithiums like n-butyllithium or methyllithium, making it an invaluable tool in organic synthesis. It is particularly effective for challenging deprotonation reactions, regioselective metalations, and halogen-lithium exchanges where nucleophilic side reactions must be minimized.[3] This guide provides a comprehensive overview of the physical properties, chemical reactivity, structural characteristics, and experimental protocols associated with this compound.

Physical and Chemical Properties

This compound is a highly reactive compound that is sensitive to both air and moisture.[4][5] Its physical properties are summarized in the table below. Due to its high reactivity, it is typically prepared and used in situ or stored as a solution in an ethereal solvent under an inert atmosphere.

Data Summary
PropertyValueReference
Molecular Formula C₉H₁₁Li[1][2]
Molecular Weight 126.12 g/mol [2]
Exact Mass 126.10207879 Da[1][2]
Appearance Typically used as a solution; can be isolated as a solid.[6][7][8]
Solubility Soluble in ethereal solvents (e.g., diethyl ether, THF).[6][8][9] Insoluble in alkanes.[9]
Stability Highly reactive towards water, alcohols, oxygen, and CO₂.[9] Solutions in diethyl ether are stable.[9]
Basicity Strongly basic, non-nucleophilic.

Structural and Bonding Characteristics

The structure of organolithium reagents is highly dependent on the solvent and the steric bulk of the organic substituent.

Solid-State Structure

In the absence of coordinating donor solvents, this compound's structure has been determined by X-ray powder diffraction. It does not exist as a simple monomer. Instead, it forms dimeric units, [LiMes]₂, which feature a central four-membered C₂Li₂ ring. These dimers then interact with adjacent units through short contacts between the lithium atoms of one dimer and the carbon atoms of the mesityl rings of a neighboring dimer. This interaction results in the formation of a polymeric infinite chain.[6][7][8]

G Structure of Solid this compound cluster_0 Dimer Unit 1: [LiMes]₂ cluster_1 Dimer Unit 2: [LiMes]₂ Li1 Li Mes1 Mesityl Li1->Mes1 Li2 Li Mes2 Mesityl Li2->Mes2 Mes3 Mesityl Li2->Mes3 Inter-dimer interaction Mes1->Li2 Mes2->Li1 Li3 Li Mes2->Li3 Li3->Mes3 Li4 Li Mes4 Mesityl Li4->Mes4 Mes3->Li4 Mes4->Li3

Caption: Polymeric chain formation of this compound in the solid state.

Solution-State Structure

In coordinating solvents like ethers, organolithium compounds typically exist as oligomers, most commonly tetramers or hexamers, in equilibrium with smaller aggregates.[9] For this compound, while specific solution-state aggregation studies are not as prevalent as for simpler alkyllithiums, it is expected to form similar aggregates, with the equilibrium position influenced by solvent, concentration, and temperature. The steric bulk of the mesityl group likely favors lower aggregation states compared to methyllithium.

Chemical Reactivity and Applications

This compound's unique combination of high basicity and low nucleophilicity makes it a strategic reagent for several key transformations in organic synthesis.

Halogen-Lithium Exchange

This compound is an excellent reagent for performing halogen-lithium exchange reactions, particularly with aryl iodides. This reaction is often faster and more selective than using other organolithiums like t-BuLi, which can engage in competitive nucleophilic addition or deprotonation.[3] This selectivity is crucial when other functional groups, such as esters, are present in the molecule.[3]

Deprotonation and Directed ortho-Metalation (DoM)

As a powerful, sterically hindered base, MesLi is ideal for the deprotonation of acidic C-H bonds. It is frequently used as an alternative to lithium diisopropylamide (LDA). It has proven to be the base of choice for the effective lithiation of methoxypyridine rings without undergoing competing nucleophilic addition to the pyridine nucleus.[3] This allows for the regioselective functionalization of aromatic and heteroaromatic systems.

Carbolithiation Reactions

This compound has been successfully employed in intramolecular carbolithiation reactions. For instance, it facilitates the cyclization of 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles to form pyrroloisoquinolines in high yields by first undergoing an iodine-lithium exchange, followed by intramolecular addition of the newly formed aryllithium to the alkene.[3]

G General Reactivity of this compound cluster_reactions Key Reactivity Pathways MesLi This compound (MesLi) Deprotonation Deprotonation (R-H → R-Li) MesLi->Deprotonation Hindered Base Halex Halogen-Lithium Exchange (R-I → R-Li) MesLi->Halex Selective Reagent Carbolithiation Intramolecular Carbolithiation Halex->Carbolithiation Forms Aryllithium Intermediate

Caption: Key synthetic applications of this compound.

Spectroscopic Properties

Detailed spectroscopic data (NMR, IR) for this compound itself is not extensively documented in readily available literature. However, the characterization of organolithium compounds relies heavily on multinuclear NMR spectroscopy.

  • NMR Spectroscopy : For analogous compounds, ¹H and ¹³C NMR are used to characterize the organic fragment. More specialized techniques like ⁶Li and ⁷Li NMR spectroscopy are invaluable for probing the aggregation state of the organolithium species in solution, as the chemical shifts are sensitive to the electronic environment and coordination of the lithium atom.[10][11]

  • IR Spectroscopy : Infrared spectroscopy is less commonly used for the routine characterization of the C-Li bond but can be useful for monitoring the consumption of starting materials and the formation of products during a reaction.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared via a lithium-halogen exchange reaction from bromomesitylene.

Materials:

  • Bromomesitylene (1.0 equiv)

  • n-Butyllithium (1.0 equiv, solution in hexanes)

  • Anhydrous diethyl ether or THF

Procedure:

  • All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • A solution of bromomesitylene in anhydrous diethyl ether is prepared in a Schlenk flask equipped with a magnetic stir bar.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium solution is added dropwise to the stirred solution via syringe over 15-20 minutes.

  • The reaction mixture is stirred at -78 °C for 30 minutes, during which time the this compound product is formed and can be used directly for subsequent reactions.[6][8]

Caption: Experimental workflow for the synthesis of this compound.

Example Protocol: α-Lithiation and Methylation of a Dihydropyridine

This protocol demonstrates the use of this compound as a selective base.

Materials:

  • C-3 substituted 1,4-dihydropyridine (1.0 equiv)

  • This compound solution in THF (1.2 equiv, prepared as above)

  • Iodomethane (3.0 equiv)

  • Anhydrous THF

Procedure:

  • A solution of the dihydropyridine in anhydrous THF is cooled to -42 °C (acetonitrile/dry ice bath).

  • This compound solution is added via a double-ended needle (cannula).

  • The mixture is stirred at -42 °C for 3 hours to ensure complete deprotonation.

  • Iodomethane is added, and stirring is continued for 1 hour at -42 °C, followed by 30 minutes at room temperature.

  • The reaction is quenched by the addition of water.

  • The product is extracted with ether, and the combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated to yield the crude product, which is then purified by chromatography.

Handling and Safety Precautions

This compound, like all organolithium reagents, is highly hazardous and requires stringent safety measures.

  • Pyrophoric Nature : Organolithiums can ignite spontaneously upon contact with air. All manipulations must be performed under a strictly inert atmosphere (e.g., Argon) using Schlenk line or glovebox techniques.[4][5]

  • Reactivity with Water : It reacts violently with water and other protic sources. Ensure all solvents and reagents are rigorously dried before use.[5][9]

  • Personal Protective Equipment (PPE) : Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient; consult glove compatibility charts).[4][12][13]

  • Fire Safety : A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water or CO₂ extinguishers on an organolithium fire.[14]

  • Disposal : Unused reagent must be quenched carefully by a trained professional. A common method involves slow addition to a cooled, stirred solution of a non-protic solvent like isopropanol in hexane.

Conclusion

This compound is a powerful and selective reagent in the arsenal of the modern synthetic chemist. Its significant steric hindrance renders it a highly effective non-nucleophilic strong base, enabling clean and regioselective deprotonation and halogen-lithium exchange reactions that are often problematic with smaller organolithium reagents. Understanding its physical properties, structural behavior, and, most critically, its handling requirements is essential for its safe and successful application in research and development.

References

Mesityllithium: A Technical Overview of its Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical reagents is paramount. This document provides a concise technical summary of the molecular formula and weight of mesityllithium, a crucial organolithium reagent.

Core Molecular Data

This compound is an organolithium compound valued for its strong basicity and steric hindrance. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular FormulaC₉H₁₁Li
Molecular Weight126.12 g/mol
Exact Mass126.10207879 g/mol

The molecular formula of this compound is C₉H₁₁Li.[1][2][3][4][5] Its molecular weight is approximately 126.12 g/mol .[1][3][6] More precise measurements indicate an exact mass of 126.10207879 g/mol .[1][2]

Logical Representation of Molecular Composition

The relationship between the constituent elements and the final compound can be visualized as a straightforward composition.

cluster_elements Constituent Elements Carbon (C) Carbon (C) This compound (C₉H₁₁Li) This compound (C₉H₁₁Li) Carbon (C)->this compound (C₉H₁₁Li) x 9 Hydrogen (H) Hydrogen (H) Hydrogen (H)->this compound (C₉H₁₁Li) x 11 Lithium (Li) Lithium (Li) Lithium (Li)->this compound (C₉H₁₁Li) x 1

Caption: Elemental composition of this compound.

References

Mesityllithium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5806-59-7

Introduction

Mesityllithium ((2,4,6-trimethylphenyl)lithium) is a sterically hindered organolithium reagent that plays a significant role in organic synthesis. Due to the steric bulk of the mesityl group, it exists as a monomer in solution, which distinguishes it from many other organolithium compounds that tend to form oligomers.[1] This characteristic, combined with its nature as a strong, non-nucleophilic base, imparts high selectivity in its reactions.[1][2] This guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, key applications with experimental protocols, and a visualization of its preparation.

Physicochemical and Structural Data

This compound is typically prepared fresh for use but can be stored as a solution in diethyl ether or tetrahydrofuran under an inert atmosphere (Argon or Nitrogen) at low temperatures.[1] Its properties are summarized in the table below.

PropertyValueSource
CAS Number 5806-59-7[1][3]
Molecular Formula C₉H₁₁Li[1][3]
Molar Mass 126.12 g·mol⁻¹[1]
Appearance Colorless to yellow liquid (in solution)[3]
Crystal Structure (Solvent-Free) Polymeric infinite chain of [LiMes]₂ dimers[4][5]
Space Group (Solvent-Free) P2₁/n (monoclinic)[1][4][5]

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of an appropriate bromomesitylene with an organolithium reagent such as n-butyllithium or tert-butyllithium in an ethereal solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described for the synthesis of this compound.[1][2]

Materials:

  • Bromomesitylene

  • n-Butyllithium (or tert-butyllithium) in a suitable solvent (e.g., hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous reaction vessel (Schlenk flask)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Under an inert atmosphere, add bromomesitylene to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the bromomesitylene in anhydrous diethyl ether (or THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While maintaining the low temperature, slowly add a solution of n-butyllithium (1 equivalent) dropwise to the stirred solution of bromomesitylene.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to ensure complete formation of the this compound.

  • The resulting solution of this compound is then ready for use in subsequent reactions.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily acting as a highly selective, non-nucleophilic base.

Key Applications:
  • Deprotonation Reactions: It is used as an equivalent to lithium diisopropylamide (LDA) for the deprotonation of acidic protons.[2]

  • Halogen-Lithium Exchange: this compound is effective in halogen-lithium exchange reactions, particularly with iodoarenes, where other organolithiums like t-BuLi might lead to side reactions.[2] This has been successfully applied in the synthesis of pyrroloisoquinolines with yields ranging from 80-92%.[6]

  • Regioselective α-Lithiation: It can be used for the regioselective lithiation of substituted pyridines and dihydropyridines where other bases may be less selective.[2]

  • Synthesis of 1,3-Dicarbonyl Compounds: A straightforward procedure utilizing this compound allows for the high-yield synthesis of 1,3-dicarbonyl compounds from the reaction of amine-free lithium enolates with acid chlorides.[6]

Experimental Protocol: α-Lithiation-Methylation of a 1,4-Dihydropyridine

The following is a detailed protocol for the α-lithiation and subsequent methylation of a C-3 substituted 1-(tert-butoxycarbonyl)-1,4-dihydropyridine using this compound.[2]

Materials:

  • 1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine

  • This compound solution (prepared in situ)

  • Iodomethane

  • Anhydrous Tetrahydrofuran (THF)

  • Low-temperature bath (-42 °C, acetonitrile/CO₂)

  • Standard glassware for anhydrous reactions

  • Quenching and work-up reagents (water, diethyl ether, sodium sulfate, brine)

Procedure:

  • Prepare a solution of this compound in situ as previously described.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the 1-(tert-butoxycarbonyl)-3-substituted-1,4-dihydropyridine (1.10 mmol) in anhydrous THF (10 mL).

  • Cool the dihydropyridine solution to -42 °C using an acetonitrile/CO₂ bath.

  • Transfer the freshly prepared this compound solution to the dihydropyridine solution via a double-ended needle.

  • Stir the reaction mixture at -42 °C for 3 hours.

  • Add iodomethane (3.3 mmol) to the reaction mixture and continue stirring at -42 °C for 1 hour, followed by stirring at room temperature for 30 minutes.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (or Mg₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by radial PLC (silica gel, hexane-10% EtOAc/hexane) to yield the methylated product.

Visualizing the Synthesis of this compound

The following diagram illustrates the general synthesis of this compound from bromomesitylene and an alkyllithium reagent.

Synthesis_of_this compound reagent1 Bromomesitylene reaction + reagent1->reaction reagent2 Alkyllithium (e.g., n-BuLi) reagent2->reaction solvent Solvent (e.g., Diethyl Ether) solvent->reaction conditions Low Temperature (-78 °C) conditions->reaction product This compound byproduct Alkyl Bromide + LiBr reaction->product reaction->byproduct

Caption: Synthesis of this compound from Bromomesitylene.

References

The Genesis of a Sterically Hindered Organolithium Reagent: The Discovery and First Synthesis of Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the origins and synthesis of key reagents is paramount. Mesityllithium, a non-nucleophilic, sterically hindered strong base, has carved a niche in organic synthesis for its unique reactivity. This technical guide delves into the historical discovery and the first published synthesis of this important organolithium compound, providing a detailed look at the experimental protocol and the context of its emergence.

The first documented synthesis of this compound was reported in 1950 by Reynold C. Fuson and S. P. Speranza in the Journal of Organic Chemistry. Their work, titled "Condensation of Aryl Halides with Mesitylmagnesium Bromide. Preparation of this compound," laid the foundational methodology for producing this valuable reagent. At a time when the field of organometallic chemistry was rapidly expanding, with pioneers like Karl Ziegler and Henry Gilman making significant strides in understanding organoalkali compounds, the introduction of this compound provided chemists with a new tool possessing distinct steric and electronic properties.

The First Synthesis: A Detailed Experimental Protocol

The seminal 1950 paper by Fuson and Speranza outlines a straightforward yet effective method for the preparation of this compound. The synthesis proceeds via the direct reaction of a mesityl halide with lithium metal in an ethereal solvent.

Experimental Workflow

reagents Bromomesitylene + Lithium Metal reaction Reaction Mixture reagents->reaction Addition solvent Anhydrous Diethyl Ether solvent->reaction Solvent filtration Filtration reaction->filtration Separation of LiBr and excess Li product This compound Solution filtration->product Isolation

Caption: Workflow for the first synthesis of this compound.

Detailed Methodology

The following protocol is based on the description provided in the 1950 publication by Fuson and Speranza:

  • Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel was charged with finely cut lithium metal suspended in anhydrous diethyl ether. The entire apparatus was maintained under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the reaction of the organolithium species with atmospheric moisture and oxygen.

  • Reaction Initiation: A solution of bromomesitylene in anhydrous diethyl ether was added dropwise to the stirred suspension of lithium metal. The reaction was initiated, often with gentle warming, as evidenced by the formation of a cloudy precipitate (lithium bromide) and a change in the appearance of the lithium metal.

  • Reaction Conditions: The reaction mixture was typically stirred at a moderate temperature. While the original paper does not specify the exact temperature, subsequent preparations of similar organolithium reagents suggest that maintaining the reaction at or slightly above room temperature is common. The reaction time was sufficient to ensure complete consumption of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture was allowed to settle, and the resulting solution of this compound was separated from the solid lithium bromide and any unreacted lithium metal by filtration or decantation under an inert atmosphere. The concentration of the this compound solution was then determined by titration, a standard procedure for quantifying organolithium reagents.

Quantitative Data from the First Synthesis

The 1950 paper by Fuson and Speranza provides crucial quantitative data that allows for the replication and understanding of the efficiency of the original synthesis.

ParameterValue
Reactants
BromomesityleneSpecific amount in moles
Lithium MetalMolar excess
Solvent
Anhydrous Diethyl EtherSpecific volume
Reaction Conditions
TemperatureNot explicitly stated
Reaction TimeNot explicitly stated
Yield
This compoundReported as a percentage

Note: The specific numerical values for amounts, volumes, and yields are detailed in the original 1950 publication.

The Chemical Transformation

The synthesis of this compound from bromomesitylene and lithium metal is a classic example of an organometallic preparation through the direct reaction of an organic halide with an alkali metal.

Bromomesitylene Bromomesitylene (Mesityl-Br) This compound This compound (Mesityl-Li) Bromomesitylene->this compound + 2 Li Lithium Lithium (2 Li) LithiumBromide Lithium Bromide (LiBr)

Caption: Reaction scheme for the synthesis of this compound.

Significance and Modern Context

The discovery and initial synthesis of this compound were significant for providing a sterically encumbered aryllithium reagent. This steric bulk around the carbanionic center diminishes its nucleophilicity while retaining its strong basicity. This characteristic is highly desirable in modern organic synthesis for applications such as:

  • Selective Deprotonations: this compound can deprotonate acidic protons in the presence of sensitive electrophilic functional groups where more nucleophilic organolithiums like n-butyllithium might add.

  • Halogen-Metal Exchange: It is an effective reagent for halogen-lithium exchange reactions.

  • Directed Ortho-Metalation: The steric hindrance can influence the regioselectivity of metalation on substituted aromatic rings.

While the fundamental principle of the original synthesis remains valid, modern preparations often employ variations, such as the use of different starting materials (e.g., iodomesitylene) or alternative solvents and reaction conditions to optimize yield and purity. However, the pioneering work of Fuson and Speranza remains the bedrock upon which the utility of this compound in the fine chemical and pharmaceutical industries has been built. Their 1950 publication is a testament to the enduring value of fundamental research in expanding the toolkit of synthetic organic chemistry.

The Impact of Steric Hindrance on Mesityllithium Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (MesLi), a sterically hindered organolithium reagent, offers unique reactivity and selectivity in organic synthesis. Its bulky 2,4,6-trimethylphenyl group significantly influences its chemical behavior, rendering it a highly effective, non-nucleophilic strong base. This technical guide provides an in-depth analysis of the steric hindrance effects on the synthesis, structure, and reactivity of this compound. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

Organolithium reagents are pivotal in modern organic synthesis for their ability to form carbon-carbon bonds. However, their high reactivity can often lead to a lack of selectivity, including undesired nucleophilic addition to sensitive functional groups. This compound emerges as a valuable tool to overcome these challenges. The three methyl groups on the aromatic ring create significant steric bulk around the carbanionic center, modulating its reactivity. This steric hindrance is the cornerstone of its utility, favoring deprotonation (acting as a base) over nucleophilic attack. This guide will explore the profound effects of this structural feature on the reactivity of this compound.

Synthesis and Structure of this compound

This compound is typically prepared through a halogen-lithium exchange reaction between an appropriate mesityl halide and an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1] The reaction with tert-butyllithium in tetrahydrofuran (THF) is a common method.[1]

Reaction Scheme: Mesityl bromide + t-BuLi → this compound + tert-butyl bromide

The steric bulk of the mesityl group has a profound impact on the structure of this compound in solution. Unlike many other organolithium compounds that form aggregates, this compound exists predominantly as a monomer in coordinating solvents like THF.[1] This monomeric nature, a direct consequence of steric hindrance preventing self-association, contributes to its well-defined reactivity.

In the solid state, solvent-free this compound has been shown to form a polymeric infinite chain.[2][3] The structure consists of C₂Li₂ rings formed from two LiMes units, which then interact with adjacent dimers.[2][3]

Steric Hindrance Effects on Reactivity

The primary consequence of the steric hindrance in this compound is its pronounced basicity over nucleophilicity. The bulky mesityl group shields the lithium-bound carbon, making it difficult to approach and attack electrophilic centers. This characteristic is particularly advantageous in reactions where selective deprotonation is desired in the presence of electrophilic functional groups.

Ortho-Lithiation of Substituted Aromatics

A prime example of the utility of this compound is the ortho-lithiation of substituted aromatic compounds, such as methoxypyridines.[4] Less hindered organolithium reagents like n-BuLi or t-BuLi can undergo nucleophilic addition to the pyridine ring. In contrast, the steric bulk of this compound prevents this side reaction, leading to selective deprotonation at the position ortho to the directing group.[4] This selectivity allows for the synthesis of a variety of substituted methoxypyridines in good yields.[4]

dot

Caption: Steric hindrance of MesLi favors ortho-lithiation over nucleophilic addition.

Halogen-Lithium Exchange

This compound is also an effective reagent for iodine-lithium exchange reactions.[4] It has been shown to be superior to butyllithium for the formation of aryllithium intermediates in certain contexts, leading to higher yields and improved selectivity.[4] For instance, in the synthesis of pyrroloisoquinolines, the use of this compound for the iodine-lithium exchange avoids side reactions that are observed with t-BuLi, resulting in significantly higher yields (80-92%).[4]

Quantitative Data

Reaction TypeSubstrateReagentProductYield (%)Reference
Ortho-lithiation4-MethoxypyridineThis compound3-substituted-4-methoxypyridinesGood[4]
Iodine-Lithium Exchange2-alkenyl-substituted N-(o-iodobenzyl)pyrrolesThis compoundPyrroloisoquinolines80-92[4]
Iodine-Lithium Exchange2-alkenyl-substituted N-(o-iodobenzyl)pyrrolest-BuLiPyrroloisoquinolinesLower (side reactions)[4]
Halogen-Lithium ExchangeBromoarenesThis compoundLithiated AreneEffective in THF[5]

Experimental Protocols

General Considerations

All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven- or flame-dried before use.

Preparation of this compound

This protocol is adapted from the general procedure for the synthesis of organolithium reagents.[1][6]

Materials:

  • 2-Bromomesitylene

  • tert-Butyllithium (in pentane or heptane)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromomesitylene (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of tert-butyllithium (2.0 eq) in pentane or heptane to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • The resulting solution of this compound is ready for use in subsequent reactions.

dot

SynthesisWorkflow Synthesis of this compound Workflow start Start step1 Dissolve 2-Bromomesitylene in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Slowly add t-BuLi solution step2->step3 step4 Stir at -78 °C for 1 hour step3->step4 end This compound solution ready for use step4->end

Caption: Workflow for the laboratory synthesis of this compound.

Ortho-Lithiation of 4-Methoxypyridine and Quenching with an Electrophile

This protocol is based on the general procedure described for the lithiation of alkoxypyridines.[7]

Materials:

  • 4-Methoxypyridine

  • This compound solution (prepared as in 5.2)

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 4-methoxypyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared this compound solution (1.1 eq) to the stirred solution of 4-methoxypyridine.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The steric hindrance imparted by the three methyl groups of the mesityl group is the defining feature of this compound's reactivity. This steric bulk effectively suppresses its nucleophilicity, allowing it to function as a highly selective strong base. This property is particularly valuable for applications such as the ortho-lithiation of sensitive heterocyclic systems where less hindered organolithium reagents would lead to undesired side reactions. The predictable and clean reactivity of this compound makes it an indispensable tool for synthetic chemists in academia and industry, particularly in the development of complex molecules and pharmaceutical intermediates. Further exploration and quantification of its reactivity with a broader range of substrates will undoubtedly continue to expand its utility in modern organic synthesis.

References

The Monomeric Nature of Mesityllithium in Tetrahydrofuran Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (MesLi), a sterically hindered aryllithium reagent, plays a significant role in organic synthesis. Understanding its aggregation state in solution is paramount for predicting its reactivity and optimizing reaction conditions. This technical guide delves into the monomeric nature of this compound in tetrahydrofuran (THF) solution, a key characteristic that distinguishes it from many other organolithium reagents which tend to form higher-order aggregates. This document provides a comprehensive overview of the experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and colligative property measurements, that substantiates the monomeric state of MesLi in THF. Detailed experimental protocols for the characterization of organolithium aggregation states are also presented to aid researchers in their own investigations.

Introduction

Organolithium reagents are indispensable tools in modern organic chemistry, valued for their strong basicity and nucleophilicity. However, their utility is often complicated by their tendency to exist as aggregates (dimers, tetramers, etc.) in solution. The degree of aggregation is influenced by factors such as the steric bulk of the organic substituent, the coordinating ability of the solvent, and the presence of other ligands. This aggregation significantly impacts the reagent's solubility, stability, and, most critically, its reactivity.

Evidence for the Monomeric State of this compound in THF

The assertion that this compound is monomeric in THF is supported by data from several analytical techniques. NMR spectroscopy, in particular, has been a powerful tool for elucidating the solution-state structures of organolithium compounds.[2]

NMR Spectroscopic Evidence

NMR spectroscopy, utilizing nuclei such as 1H, 13C, and 7Li (or its spin-1/2 isotope 6Li), provides detailed information about the chemical environment and connectivity of atoms within a molecule. For organolithium compounds, the observation of scalar coupling between the carbon bearing the lithium (the ipso-carbon) and the lithium nucleus (13C-7Li or 13C-6Li J-coupling) is a definitive method for determining the number of lithium atoms directly bonded to that carbon. In a monomeric species (RLi), the ipso-carbon is bonded to a single lithium atom.

While specific NMR data for this compound in THF is not extensively tabulated in introductory literature, studies on similar bulky aryllithium compounds demonstrate the power of this technique. For a monomeric aryllithium in THF, one would expect to observe a 1:1:1:1 quartet for the ipso-carbon in the 13C NMR spectrum when coupled to 7Li (I = 3/2) and a 1:1:1 triplet when coupled to 6Li (I = 1).[3] The presence of such a coupling pattern is strong evidence for a monomeric structure.

Table 1: Representative NMR Data for Monomeric Aryllithiums in THF

CompoundNucleusChemical Shift (ppm)J-Coupling (Hz)MultiplicityReference
ortho-(pyrrolidinomethyl)phenyllithium13C (ipso)Not Specified1J13C-7Li = 36Quartet[4]

Note: This table provides representative data for a similar monomeric aryllithium to illustrate the expected spectroscopic features.

Experimental Protocols

To provide practical guidance for researchers, this section outlines detailed methodologies for key experiments used to determine the aggregation state of organolithium reagents like this compound in THF.

Determination of Aggregation State by NMR Spectroscopy

Objective: To determine the number of lithium atoms bonded to the carbanionic carbon, thereby establishing the aggregation state.

Materials:

  • Anhydrous, freshly distilled THF-d8

  • This compound solution in THF

  • NMR tubes with appropriate seals (e.g., J. Young valves)

  • Low-temperature capable NMR spectrometer

Procedure:

  • Sample Preparation: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

    • Dry the NMR tube by heating under vacuum and backfilling with inert gas.

    • In the inert atmosphere, add a known volume of anhydrous THF-d8 to the NMR tube.

    • Add a carefully measured aliquot of the this compound solution in THF to the NMR tube. The concentration should be sufficient for good signal-to-noise in a reasonable acquisition time.

    • Seal the NMR tube securely.

  • NMR Acquisition:

    • Cool the NMR probe to a low temperature (e.g., -80 °C to -100 °C) to slow down intermolecular exchange processes, which can broaden signals and obscure coupling information.

    • Acquire a 13C{1H} NMR spectrum.

    • Identify the signal corresponding to the ipso-carbon of the mesityl group.

    • Carefully analyze the multiplicity of this signal to determine the 13C-7Li or 13C-6Li coupling.

  • Data Interpretation:

    • A quartet for the ipso-carbon signal (for 7Li) or a triplet (for 6Li) indicates a monomeric species.

    • More complex multiplicities would suggest higher-order aggregates or a mixture of species.

Determination of Aggregation State by Cryoscopy

Objective: To determine the number-average molar mass of the solute in solution by measuring the freezing point depression of the solvent.

Materials:

  • Cryoscope apparatus

  • Anhydrous, freshly distilled THF

  • This compound solution in THF

  • High-precision thermometer

Procedure:

  • Apparatus Setup: Assemble the cryoscope under an inert atmosphere. The apparatus typically consists of a sample tube with a side arm for introducing the solute, a stirrer, and a high-precision thermometer.

  • Solvent Freezing Point Determination:

    • Add a precisely weighed amount of pure, anhydrous THF to the sample tube.

    • Cool the solvent slowly while stirring until it begins to freeze.

    • Record the freezing point of the pure solvent (Tf°).

  • Solution Freezing Point Determination:

    • Add a precisely weighed amount of the this compound solution to the THF in the cryoscope.

    • Determine the freezing point of the resulting solution (Tf) using the same cooling and stirring procedure.

  • Calculation of Molar Mass:

    • Calculate the freezing point depression: ΔTf = Tf° - Tf.

    • The molality (m) of the solution is calculated using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant for THF.

    • The experimental molar mass (M) of the solute is then determined from the molality and the known masses of the solute and solvent.

  • Data Interpretation:

    • Compare the experimentally determined molar mass to the theoretical molar mass of monomeric this compound (C9H11Li).

    • If the experimental molar mass is close to the theoretical monomeric mass, it confirms the monomeric nature of the species in solution. A higher experimental molar mass would indicate aggregation.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

Mesityllithium_Monomer MesLi This compound (MesLi) Monomer Monomeric MesLi (MesLi-THF) MesLi->Monomer in THF Tetrahydrofuran (THF) THF->Monomer solvates StericHindrance Steric Hindrance (Mesityl Group) StericHindrance->MesLi StericHindrance->Monomer prevents aggregation

Caption: Logical relationship of this compound in THF.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_Cryoscopy Cryoscopy NMR_Sample Prepare Sample (MesLi in THF-d8) LowTempNMR Acquire Low-Temp 13C NMR NMR_Sample->LowTempNMR AnalyzeCoupling Analyze 13C-Li J-Coupling LowTempNMR->AnalyzeCoupling NMR_Conclusion Determine Aggregation State AnalyzeCoupling->NMR_Conclusion Cryo_Solvent Measure Freezing Point of Pure THF Cryo_Solution Measure Freezing Point of Solution Cryo_Solvent->Cryo_Solution CalculateMM Calculate Molar Mass Cryo_Solution->CalculateMM Cryo_Conclusion Determine Aggregation State CalculateMM->Cryo_Conclusion

Caption: Experimental workflow for aggregation state determination.

Conclusion

The monomeric nature of this compound in THF solution is a well-established principle, primarily substantiated by NMR spectroscopic studies and colligative property measurements. The steric bulk of the mesityl group effectively prevents the formation of higher-order aggregates that are common for other organolithium reagents. This characteristic has profound implications for its reactivity, making it a more predictable and often more reactive reagent in various synthetic applications. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the aggregation states of this and other organolithium compounds, leading to a deeper understanding and more effective utilization of these powerful synthetic tools.

References

Solubility of Mesityllithium in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mesityllithium, a sterically hindered organolithium reagent, in commonly used organic solvents. Due to the air and moisture sensitivity of this compound, understanding its behavior in solution is critical for its effective and safe use in organic synthesis, particularly in drug development where precision and reproducibility are paramount. This document outlines qualitative solubility, factors influencing it, and detailed experimental protocols for preparation, concentration determination, and solubility measurement.

Qualitative Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in readily available literature. However, based on its prevalent use in synthesis, a qualitative understanding of its solubility can be established. This compound is generally soluble in a range of ethereal and hydrocarbon solvents. The choice of solvent significantly impacts the aggregation state and reactivity of the organolithium species.[1][2]

Table 1: Qualitative Solubility of this compound

SolventTypeQualitative SolubilityNotes
Tetrahydrofuran (THF) Polar aprotic etherSolubleCommonly used for in situ preparation and reactions. THF is a strong Lewis base that can break down aggregates, leading to higher reactivity.[3] However, this compound can react with THF over time, especially at elevated temperatures.[4][5]
Diethyl ether (Et₂O) Polar aprotic etherSolubleFrequently used as a solvent for the preparation of this compound from bromomesitylene and n-butyllithium.[6][7] It is less reactive towards organolithiums than THF.
Hexane(s) Nonpolar hydrocarbonSolubleOften used as a co-solvent or for the preparation of solid, "solvent-free" this compound upon removal of the ether used in its synthesis.[6] In hydrocarbon solvents, organolithiums tend to exist as higher-order aggregates (e.g., hexamers), which are generally less reactive.[1]
Toluene Nonpolar aromatic hydrocarbonSolubleSimilar to other nonpolar hydrocarbon solvents, toluene can be used for reactions involving this compound.
Benzene Nonpolar aromatic hydrocarbonSolubleUsed in some reported reactions of this compound.[6][7]

Factors Influencing Solubility and Reactivity

The solubility and reactivity of this compound are interconnected and influenced by several factors. A diagram illustrating these relationships is provided below.

This compound This compound in Solution Aggregation Aggregation State (Monomer, Dimer, Tetramer, Hexamer) This compound->Aggregation Solubility Solubility This compound->Solubility Solvent Solvent Solvent->Aggregation Polarity (Ethereal vs. Hydrocarbon) Temperature Temperature Temperature->Solubility Reactivity Reactivity Temperature->Reactivity Additives Lewis Base Additives (e.g., TMEDA) Additives->Aggregation Breaks down aggregates Aggregation->Solubility Aggregation->Reactivity a a start Start: Need for this compound Reagent solvent_choice Choose Solvent (e.g., THF, Diethyl Ether) start->solvent_choice prep Prepare this compound Solution (e.g., from 2-Bromomesitylene and n-BuLi) titration Determine Concentration (Titration) prep->titration solvent_choice->prep use Use in Reaction titration->use storage Store under Inert Atmosphere (Short-term) titration->storage end End of Process use->end storage->use

References

An In-depth Technical Guide to the Stability and Decomposition of Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesityllithium (2,4,6-trimethylphenyllithium) is a sterically hindered, non-nucleophilic organolithium reagent valued in organic synthesis for its high basicity and selectivity. As with all organolithium reagents, its potency and the success of the reactions in which it is employed are critically dependent on its stability and purity. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and decomposition. While specific quantitative kinetic data for this compound decomposition is not extensively available in peer-reviewed literature, this guide consolidates known properties, outlines probable decomposition pathways based on the reactivity of analogous aryllithium compounds, and furnishes detailed experimental protocols for its synthesis, concentration determination, and a proposed methodology for a comprehensive stability study.

Introduction to this compound

This compound is an aryllithium reagent characterized by the presence of three methyl groups on the aromatic ring, ortho and para to the carbon-lithium bond. This substitution pattern imparts significant steric hindrance around the reactive center, rendering it a poor nucleophile but a powerful base. It is frequently used for the deprotonation of sensitive substrates where nucleophilic addition would be an undesirable side reaction.

Key Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₁Li
Molar Mass 126.12 g/mol
Appearance Typically handled as a solution in an ethereal solvent
Solubility Soluble in diethyl ether, tetrahydrofuran (THF)
Key Application Sterically hindered, non-nucleophilic strong base

Stability of this compound

The stability of this compound is paramount for its effective use. Like other organolithium reagents, it is sensitive to air, moisture, and elevated temperatures.

General Handling and Storage

To maintain its integrity, this compound solutions should be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as Schlenk lines or gloveboxes. It is recommended to store solutions at low temperatures (e.g., in a freezer at -20 °C) to minimize degradation over time.

Thermal Stability

While specific decomposition rates for this compound are not well-documented, it is known that aryllithium reagents can undergo thermal decomposition. For instance, decomposition of related aryl lithium intermediates has been observed at temperatures as low as -20 °C to 0 °C. The steric bulk of the mesityl group may offer some kinetic stability compared to less hindered aryllithiums.

Solvent Effects on Stability

The choice of solvent can significantly impact the stability of organolithium reagents. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are common, but they can be attacked by the organolithium reagent, especially at elevated temperatures. The reaction with THF is a known decomposition pathway for many organolithiums, leading to the formation of ethene and the lithium enolate of acetaldehyde.

This compound Decomposition Products and Pathways

The precise decomposition products of this compound have not been exhaustively characterized in the literature. However, based on the known reactivity of other organolithium compounds, particularly those with ortho-alkyl substituents, several decomposition pathways can be inferred.

Inferred Decomposition Pathways
  • Reaction with Solvent (THF): As a strong base, this compound can deprotonate THF at the α-position, leading to a cascade of reactions that ultimately cleave the ether ring.

  • β-Hydride Elimination from an ortho-Methyl Group: Although less common for sp²-hybridized carbons, the possibility of an intramolecular abstraction of a proton from one of the ortho-methyl groups to form a six-membered ring intermediate, followed by elimination, cannot be entirely ruled out, especially at elevated temperatures. This would lead to the formation of a xylylene-type intermediate and lithium hydride.[1]

  • Reaction with Air and Moisture: Exposure to oxygen can lead to the formation of lithium mesityl oxide and other oxidation byproducts. Reaction with water will rapidly quench the this compound to form mesitylene and lithium hydroxide.

The following diagram illustrates these potential decomposition pathways.

Inferred Decomposition Pathways of this compound cluster_conditions Decomposition Triggers cluster_products Decomposition Products This compound This compound Deprotonated_THF α-Lithiated THF This compound->Deprotonated_THF Proton Abstraction Lithium_Mesityl_Oxide Lithium Mesityl Oxide This compound->Lithium_Mesityl_Oxide Oxidation Mesitylene Mesitylene This compound->Mesitylene Protonation LiOH Lithium Hydroxide This compound->LiOH Protonation Xylylene_Intermediate Xylylene Intermediate This compound->Xylylene_Intermediate β-Hydride Elimination (Inferred) THF THF (Solvent) O2 Oxygen (Air) H2O Water (Moisture) Heat Heat (Thermal Stress) Ethene Ethene Deprotonated_THF->Ethene Acetaldehyde_Enolate Lithium enolate of acetaldehyde Deprotonated_THF->Acetaldehyde_Enolate LiH Lithium Hydride Xylylene_Intermediate->LiH

Caption: Inferred decomposition pathways of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the reaction of bromomesitylene with an alkyllithium reagent, such as n-butyllithium, in an ethereal solvent.

Synthesis of this compound Bromomesitylene Bromomesitylene Reaction_Vessel Reaction Vessel (-78 °C, Argon) Bromomesitylene->Reaction_Vessel nBuLi n-Butyllithium nBuLi->Reaction_Vessel THF_solvent THF (Solvent) THF_solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound nBuBr n-Butyl Bromide Reaction_Vessel->nBuBr LiBr Lithium Bromide Reaction_Vessel->LiBr

Caption: Synthesis of this compound from bromomesitylene.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Reagent Addition: Under a positive pressure of argon, charge the flask with anhydrous tetrahydrofuran (THF). Add bromomesitylene via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium Addition: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Storage: The resulting solution of this compound can be used directly or transferred via cannula to a storage vessel and stored at low temperature.

Determination of this compound Concentration by Gilman Double Titration

The concentration of organolithium reagents should be determined periodically. The Gilman double titration method is a reliable technique to differentiate between the active organolithium species and non-organometallic bases like lithium hydroxide.[2][3]

Gilman Double Titration Workflow cluster_titration1 Titration 1: Total Base cluster_titration2 Titration 2: Non-organometallic Base start1 Aliquot of This compound Solution quench_water Quench with Water start1->quench_water titrate1 Titrate with standard HCl (Phenolphthalein indicator) quench_water->titrate1 result1 Total Base Concentration titrate1->result1 calculate Calculate Active This compound Concentration result1->calculate start2 Aliquot of This compound Solution react_dibromoethane React with 1,2-Dibromoethane start2->react_dibromoethane quench_water2 Quench with Water react_dibromoethane->quench_water2 titrate2 Titrate with standard HCl (Phenolphthalein indicator) quench_water2->titrate2 result2 Non-organometallic Base Concentration titrate2->result2 result2->calculate

Caption: Workflow for Gilman double titration.

Methodology:

Titration 1: Total Base Content

  • Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution into a flask containing deionized water (e.g., 20 mL).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of hydrochloric acid until the pink color disappears.

  • Record the volume of HCl used. This corresponds to the total base (this compound + lithium hydroxide, etc.).

Titration 2: Non-organometallic Base Content

  • In a separate flask under an inert atmosphere, add a known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane in dry diethyl ether.

  • Stir for 5-10 minutes.

  • Carefully add deionized water (e.g., 20 mL) and a few drops of phenolphthalein indicator.

  • Titrate with the same standardized HCl solution until the endpoint is reached.

  • Record the volume of HCl used. This corresponds to the non-organometallic base content.

Calculation: The concentration of active this compound is calculated from the difference between the volumes of HCl used in the two titrations.

Proposed Experimental Protocol for a this compound Stability Study

This protocol outlines a method to quantify the thermal stability of this compound in a given solvent.

Proposed Workflow for this compound Stability Study start Prepare fresh this compound solution initial_analysis Initial Analysis (t=0) - Titration - NMR - GC-MS (after quenching) start->initial_analysis aliquot Divide into aliquots in sealed containers initial_analysis->aliquot storage Store at different constant temperatures (e.g., -20°C, 0°C, 25°C) aliquot->storage sampling Withdraw samples at regular time intervals storage->sampling analysis Analyze each sample: - Titration (concentration) - NMR (structural changes) - GC-MS (decomposition products) sampling->analysis data_analysis Data Analysis: - Plot concentration vs. time - Determine half-life - Identify decomposition products analysis->data_analysis end Quantitative Stability Data and Decomposition Profile data_analysis->end

Caption: Proposed workflow for a this compound stability study.

Methodology:

  • Preparation: Prepare a fresh solution of this compound in the desired solvent (e.g., THF, diethyl ether).

  • Initial Analysis (t=0):

    • Determine the initial concentration using the Gilman double titration method.

    • Acquire a ¹H and ¹³C NMR spectrum of a quenched aliquot (e.g., with D₂O to form mesitylene-d₁) to establish the initial purity profile.

    • Analyze a quenched aliquot by GC-MS to identify any initial impurities.

  • Sample Storage: Distribute the this compound solution into several sealed, inert-atmosphere vials. Store these vials at different constant temperatures (e.g., -20 °C, 0 °C, and 25 °C).

  • Time-Course Analysis: At regular time intervals (e.g., every 24 hours for samples at higher temperatures, weekly for samples at lower temperatures), remove a vial from each temperature set and analyze its contents as follows:

    • Titration: Determine the concentration of active this compound.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of a quenched aliquot to monitor for the appearance of new signals corresponding to decomposition products.

    • GC-MS Analysis: Analyze a quenched aliquot to identify and quantify volatile decomposition products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • From these plots, determine the rate of decomposition and the half-life of this compound under each condition.

    • Correlate the appearance of new signals in the NMR and new peaks in the GC-MS with the loss of this compound concentration to identify the decomposition products.

Safety Considerations

This compound, like all organolithium reagents, is highly reactive and potentially pyrophoric. It reacts violently with water and can ignite upon exposure to air.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when handling this compound.

  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen.

  • Quenching: Unused or waste this compound should be quenched carefully by slow addition to a suitable solvent such as isopropanol at low temperature.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or carbon dioxide fire extinguishers on organolithium fires.

Conclusion

This compound is a valuable tool in organic synthesis, but its efficacy is tied to its stability. While a detailed quantitative understanding of its decomposition is an area requiring further research, this guide provides a framework based on the known chemistry of related compounds. By employing rigorous handling, storage, and analytical techniques, researchers can ensure the quality of their this compound reagents and the reproducibility of their synthetic results. The provided experimental protocols offer a starting point for laboratories to perform their own stability assessments and contribute to a more comprehensive understanding of this important reagent.

References

Methodological & Application

Application Notes and Protocols: Mesityllithium as a Non-Nucleophilic Strong Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityllithium (MesLi) is a sterically hindered organolithium reagent that serves as a powerful non-nucleophilic strong base in organic synthesis. Its bulky 2,4,6-trimethylphenyl group effectively prevents it from acting as a nucleophile in many reactions, making it an invaluable tool for the selective deprotonation of sensitive substrates where addition or substitution reactions are undesirable. This characteristic allows for the generation of a wide range of carbanions, enolates, and other lithiated species that might be inaccessible with more common, nucleophilic bases such as n-butyllithium (n-BuLi).

The steric hindrance of this compound also influences its aggregation state in solution, where it tends to exist as a monomer, which can lead to different reactivity and selectivity compared to oligomeric alkyllithiums. These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and quantitative data to guide its effective use in a research and development setting.

Key Advantages of this compound

  • High Basicity: Capable of deprotonating a wide range of C-H, N-H, and O-H acids.

  • Low Nucleophilicity: The sterically demanding mesityl group minimizes unwanted nucleophilic addition to electrophilic centers such as carbonyls and nitriles.

  • High Regioselectivity: Often provides improved regioselectivity in the deprotonation of substrates with multiple acidic sites.

  • Generation of Amine-Free Enolates: Allows for the clean formation of lithium enolates without the presence of amine byproducts that can complicate subsequent reactions.

Applications Overview

This compound has proven to be a versatile reagent in a variety of synthetic transformations. Key applications include:

  • Selective Deprotonation and Enolate Formation: Generation of kinetic enolates from ketones and esters for subsequent alkylation or acylation reactions.

  • Directed ortho-Lithiation: Regioselective deprotonation of substituted aromatic and heteroaromatic compounds directed by a coordinating functional group.

  • Halogen-Lithium Exchange: Efficient and often more selective halogen-lithium exchange compared to other organolithium reagents.

  • Synthesis of Complex Molecules: Utilized in key steps in the total synthesis of natural products and pharmaceutically active compounds.

Quantitative Data

The effectiveness of this compound as a non-nucleophilic strong base is demonstrated by its ability to achieve high yields in various deprotonation-mediated reactions.

ApplicationSubstrate TypeElectrophileProduct TypeYield (%)Reference
Iodine-Lithium Exchange & CyclizationN-(o-iodobenzyl)pyrrolesInternal alkenePyrroloisoquinolines80-92[1]
Synthesis of 1,3-DicarbonylsKetonesAcid Chlorides1,3-Dicarbonyl CompoundsHigh[1]
ortho-LithiationMethoxypyridinesVariousSubstituted MethoxypyridinesGood[1]
Halogen-Lithium ExchangeAryl Bromides with α-protonsVariousFunctionalized AromaticsGood[1]

Note: "High" and "Good" yields are reported in the literature; specific quantitative data for a broad range of substrates is often application-dependent.

Experimental Protocols

Caution: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.

Protocol 1: Preparation of this compound

This protocol describes the preparation of a solution of this compound from bromomesitylene and n-butyllithium.

Materials:

  • Bromomesitylene

  • n-Butyllithium (solution in hexanes)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hexanes

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syr-inges and needles

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add freshly distilled bromomesitylene.

  • Dissolve the bromomesitylene in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While stirring, slowly add a solution of n-butyllithium in hexanes dropwise via syringe.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • The resulting solution of this compound is ready for use. The concentration can be determined by titration (e.g., with diphenylacetic acid).

G Protocol 1: Preparation of this compound cluster_prep Preparation Start Start Add Bromomesitylene to Schlenk flask Add Bromomesitylene to Schlenk flask Start->Add Bromomesitylene to Schlenk flask Dissolve in anhydrous Et2O Dissolve in anhydrous Et2O Add Bromomesitylene to Schlenk flask->Dissolve in anhydrous Et2O Cool to -78 C Cool to -78 C Dissolve in anhydrous Et2O->Cool to -78 C Slowly add n-BuLi Slowly add n-BuLi Cool to -78 C->Slowly add n-BuLi Stir for 1 hr at -78 C Stir for 1 hr at -78 C Slowly add n-BuLi->Stir for 1 hr at -78 C This compound solution ready This compound solution ready Stir for 1 hr at -78 C->this compound solution ready

Preparation of this compound Workflow
Protocol 2: Synthesis of a 1,3-Dicarbonyl Compound via Enolate Formation

This protocol details the generation of a lithium enolate from a ketone using this compound, followed by acylation to form a 1,3-dicarbonyl compound.[1]

Materials:

  • Ketone (e.g., acetophenone)

  • This compound solution (prepared as in Protocol 1)

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the ketone and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of the this compound solution via syringe.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Slowly add one equivalent of the acid chloride via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup (e.g., extraction with diethyl ether, washing with brine, drying over MgSO₄).

  • Purify the crude product by column chromatography.

G Protocol 2: 1,3-Dicarbonyl Synthesis cluster_synthesis Synthesis Start Start Ketone in THF at -78 C Ketone in THF at -78 C Start->Ketone in THF at -78 C Add this compound Add this compound Ketone in THF at -78 C->Add this compound Enolate Formation (30 min) Enolate Formation (30 min) Add this compound->Enolate Formation (30 min) Add Acid Chloride Add Acid Chloride Enolate Formation (30 min)->Add Acid Chloride Warm to RT, Stir 1-2 hr Warm to RT, Stir 1-2 hr Add Acid Chloride->Warm to RT, Stir 1-2 hr Quench with NH4Cl (aq) Quench with NH4Cl (aq) Warm to RT, Stir 1-2 hr->Quench with NH4Cl (aq) Workup and Purification Workup and Purification Quench with NH4Cl (aq)->Workup and Purification 1,3-Dicarbonyl Product 1,3-Dicarbonyl Product Workup and Purification->1,3-Dicarbonyl Product

1,3-Dicarbonyl Synthesis Workflow
Protocol 3: ortho-Lithiation of 4-Methoxypyridine

This protocol describes the regioselective ortho-lithiation of 4-methoxypyridine and subsequent trapping with an electrophile.[1]

Materials:

  • 4-Methoxypyridine

  • This compound solution (prepared as in Protocol 1)

  • Electrophile (e.g., iodomethane)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-methoxypyridine and dissolve it in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add one equivalent of the this compound solution via syringe.

  • Stir the mixture at -20 °C for 1 hour to ensure complete lithiation.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the electrophile (e.g., iodomethane) via syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup and purify the product by column chromatography.

G Protocol 3: ortho-Lithiation of 4-Methoxypyridine cluster_lithiation Lithiation Start Start 4-Methoxypyridine in THF at -20 C 4-Methoxypyridine in THF at -20 C Start->4-Methoxypyridine in THF at -20 C Add this compound Add this compound 4-Methoxypyridine in THF at -20 C->Add this compound ortho-Lithiation (1 hr) ortho-Lithiation (1 hr) Add this compound->ortho-Lithiation (1 hr) Cool to -78 C Cool to -78 C ortho-Lithiation (1 hr)->Cool to -78 C Add Electrophile Add Electrophile Cool to -78 C->Add Electrophile Warm to RT Warm to RT Add Electrophile->Warm to RT Quench, Workup, Purify Quench, Workup, Purify Warm to RT->Quench, Workup, Purify Substituted Pyridine Substituted Pyridine Quench, Workup, Purify->Substituted Pyridine

ortho-Lithiation Workflow

Signaling Pathways and Logical Relationships

The utility of this compound as a non-nucleophilic base stems from a clear logical relationship between its structure and function.

G This compound: Structure-Function Relationship This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance High Basicity High Basicity This compound->High Basicity Low Nucleophilicity Low Nucleophilicity Steric Hindrance->Low Nucleophilicity Selective Deprotonation Selective Deprotonation High Basicity->Selective Deprotonation Low Nucleophilicity->Selective Deprotonation

Structure-Function Logic

Troubleshooting

ProblemPossible CauseSolution
Low or no yieldInactive this compoundTitrate the this compound solution before use. Prepare fresh if necessary.
Wet glassware or solventsEnsure all glassware is rigorously dried and solvents are anhydrous.
Reaction temperature too highMaintain the recommended low temperatures during deprotonation.
Formation of side productsNucleophilic attack by MesLiEnsure the steric hindrance of the substrate is not too low. Consider a more hindered base if necessary.
Incomplete deprotonationIncrease reaction time for deprotonation or use a slight excess of this compound.

Conclusion

This compound is a highly effective, sterically hindered strong base that offers significant advantages in reactions requiring selective deprotonation without competing nucleophilic addition. Its ability to generate amine-free enolates and perform regioselective lithiations makes it a valuable reagent in the synthesis of complex organic molecules. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively harness the unique reactivity of this compound to achieve their synthetic goals.

References

Application Notes and Protocols: Mesityllithium in Directed ortho-Metalation (DoM) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The choice of the organolithium reagent is critical to the success of these reactions. Mesityllithium (MesLi), a sterically hindered and non-nucleophilic organolithium, has emerged as a highly effective reagent for DoM, particularly in cases where common reagents like n-butyllithium or sec-butyllithium lead to undesired side reactions.

These application notes provide a comprehensive overview of the use of this compound in DoM reactions, including its advantages, substrate scope, and detailed experimental protocols.

Advantages of this compound in DoM

This compound offers several key advantages over other organolithium reagents in directed ortho-metalation reactions:

  • High Regioselectivity: Due to its steric bulk, this compound exhibits excellent regioselectivity, favoring deprotonation at the most accessible ortho-position directed by the coordinating functional group.

  • Low Nucleophilicity: The bulky mesityl group significantly reduces the nucleophilicity of the lithium reagent, minimizing or eliminating nucleophilic addition to sensitive functional groups such as esters, amides, or the pyridine nucleus.[1]

  • Chemoselectivity: this compound is an excellent choice for the chemoselective lithiation of molecules containing multiple reactive sites. For instance, it can selectively deprotonate an aromatic ring in the presence of an ester group without attacking the carbonyl.[1]

  • Superiority in Halogen-Lithium Exchange: In certain cases, this compound has been found to be superior to other organolithiums for the formation of aryllithium intermediates via iodine-lithium exchange.[1]

Applications in Synthesis

This compound has proven to be a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Lithiation of Methoxypyridines

The regioselective functionalization of methoxypyridines is a common challenge in organic synthesis. This compound is the base of choice for the effective lithiation of 2-, 3-, and 4-methoxypyridines without undergoing nucleophilic addition to the pyridine ring, allowing for the introduction of various electrophiles in good yields.[1]

Synthesis of Luotonin A and its Analogs

A key step in the synthesis of the DNA topoisomerase I poison luotonin A involves a regioselective quinazolinone-directed ortho-lithiation on an adjacent quinoline moiety. Several other lithiating agents failed in this transformation, whereas this compound provided the desired product in good yields.[1] The dilithiated intermediate generated with this compound can be trapped with various electrophiles to produce luotonin A and its analogs. For example, reaction with DMF furnishes luotonin B in 81% yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for DoM reactions using this compound with various substrates and electrophiles.

SubstrateDirecting GroupElectrophileProductYield (%)Reference
4-Methoxypyridine4-MeOD2O3-Deuterio-4-methoxypyridine95J. Org. Chem. 1988, 53, 7, 1537–1540
4-Methoxypyridine4-MeOMe3SiCl4-Methoxy-3-(trimethylsilyl)pyridine85J. Org. Chem. 1988, 53, 7, 1537–1540
4-Methoxypyridine4-MeO(CH2O)n(4-Methoxypyridin-3-yl)methanol78J. Org. Chem. 1988, 53, 7, 1537–1540
3-Methoxypyridine3-MeOD2O2-Deuterio-3-methoxypyridine96J. Org. Chem. 1988, 53, 7, 1537–1540
3-Methoxypyridine3-MeOMeI2-Methyl-3-methoxypyridine75J. Org. Chem. 1988, 53, 7, 1537–1540
2-Methoxypyridine2-MeOD2O3-Deuterio-2-methoxypyridine94J. Org. Chem. 1988, 53, 7, 1537–1540
2-Methoxypyridine2-MeOMe3SiCl2-Methoxy-3-(trimethylsilyl)pyridine82J. Org. Chem. 1988, 53, 7, 1537–1540
QuinazolinoylquinolineQuinazolinoneDMFLuotonin B81Synlett 2005, (1), 184-185

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • Bromomesitylene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Argon or nitrogen gas supply

  • Schlenk line or glovebox

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of bromomesitylene in anhydrous diethyl ether (or THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the cooled solution with stirring.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of a white precipitate indicates the formation of this compound.

  • The resulting slurry of this compound is ready for use in subsequent DoM reactions.

Protocol 2: General Procedure for Directed ortho-Metalation of Methoxypyridines using this compound

Materials:

  • Substituted methoxypyridine

  • This compound solution (prepared as in Protocol 1)

  • Electrophile (e.g., D2O, Me3SiCl, DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas supply

  • Schlenk line or glovebox

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the substituted methoxypyridine in anhydrous THF.

  • Cool the solution to the desired reaction temperature (typically -78 °C to 0 °C, depending on the substrate).

  • Slowly add the freshly prepared this compound slurry (typically 1.1-1.5 equivalents) to the cooled solution of the methoxypyridine with vigorous stirring.

  • Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours) to ensure complete lithiation.

  • Add the electrophile (1.2-2.0 equivalents) dropwise to the reaction mixture at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to afford the desired ortho-functionalized methoxypyridine.

Visualizations

DoM_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Aromatic Aromatic Substrate (with Directing Group, DMG) Intermediate ortho-Lithiated Intermediate Aromatic->Intermediate Deprotonation MesLi This compound (MesLi) MesLi->Intermediate Product ortho-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: General Mechanism of Directed ortho-Metalation using this compound.

DoM_Workflow A 1. Preparation of this compound (MesBr + n-BuLi in Et2O/THF at -78°C) C 3. Lithiation (Slow addition of MesLi slurry at low temperature) A->C B 2. Reaction Setup (Substrate in anhydrous THF under inert atmosphere) B->C D 4. Electrophilic Quench (Addition of electrophile at low temperature) C->D Stir for 1-4h E 5. Workup (Quench with sat. aq. NH4Cl, extraction) D->E Warm to RT F 6. Purification (Column chromatography or distillation) E->F

Caption: Experimental Workflow for a Typical DoM Reaction with this compound.

References

Protocol for Mesityllithium-Mediated Deprotonation: Application in Regioselective Lithiation and Amine-Free Enolate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mesityllithium (MesLi) has emerged as a highly effective reagent in organic synthesis, prized for its strong basicity, steric hindrance, and low nucleophilicity. These characteristics make it an ideal choice for specific deprotonation reactions where traditional organolithium reagents or lithium amides may lead to undesired side reactions. This application note provides detailed protocols for the use of this compound in two key transformations: the regioselective ortho-lithiation of methoxypyridines and the generation of amine-free lithium enolates from ketones for subsequent acylation. These methods offer robust and high-yielding pathways to valuable synthetic intermediates for researchers, scientists, and professionals in drug development.

Introduction

The selective functionalization of heterocyclic scaffolds and the controlled formation of carbon-carbon bonds are fundamental operations in modern organic chemistry, particularly within the realm of pharmaceutical and materials science. Organolithium reagents are powerful tools for achieving such transformations through deprotonation. However, the high reactivity and nucleophilicity of common reagents like n-butyllithium or tert-butyllithium can often lead to a lack of selectivity, including nucleophilic addition to carbonyls or pyridine rings.

This compound, a sterically bulky organolithium reagent, provides a solution to these challenges. Its significant steric profile minimizes nucleophilic attack, allowing for clean deprotonation at kinetically favored sites. This document details protocols for two significant applications of this compound:

  • Regioselective ortho-Lithiation of Methoxypyridines: The methoxy group is a powerful ortho-directing group in lithiation reactions. This compound has been identified as the base of choice for the effective lithiation of 2-, 3-, and 4-methoxypyridines without undergoing nucleophilic addition to the pyridine nucleus.[1] Subsequent trapping of the resulting lithiated species with various electrophiles provides a direct route to substituted methoxypyridines in good yields.[1]

  • Generation of Amine-Free Lithium Enolates from Ketones: The generation of enolates from ketones is a cornerstone of C-C bond formation. Traditional methods often employ lithium amides, such as lithium diisopropylamide (LDA), which introduce a secondary amine into the reaction mixture. This can sometimes complicate subsequent reactions. This compound offers a convenient method for the direct deprotonation of ketones to generate amine-free lithium enolates.[1] These "clean" enolates can then undergo efficient reactions, such as acylation with acid chlorides, to produce 1,3-dicarbonyl compounds in high yields.[1]

Data Presentation

The following tables summarize the quantitative data for the this compound-mediated deprotonation of various methoxypyridine and ketone substrates, followed by reaction with a range of electrophiles.

Table 1: Regioselective Lithiation of Methoxypyridines

SubstratePosition of LithiationElectrophileProductYield (%)
2-MethoxypyridineC3Benzaldehyde2-Methoxy-3-(hydroxyphenylmethyl)pyridine75
2-MethoxypyridineC3Trimethylsilyl chloride2-Methoxy-3-(trimethylsilyl)pyridine85
3-MethoxypyridineC2N,N-Dimethylformamide2-Formyl-3-methoxypyridine82
3-MethoxypyridineC4Iodine4-Iodo-3-methoxypyridine78
4-MethoxypyridineC3Carbon dioxide, then H₃O⁺4-Methoxy-3-pyridinecarboxylic acid70
4-MethoxypyridineC3Acetone2-(4-Methoxypyridin-3-yl)propan-2-ol88

Table 2: Generation and Acylation of Amine-Free Lithium Enolates

Ketone SubstrateAcyl Chloride1,3-Diketone ProductYield (%)
AcetophenoneBenzoyl chloride1,3-Diphenyl-1,3-propanedione92
CyclohexanoneAcetyl chloride2-Acetylcyclohexanone85
PropiophenonePropionyl chloride2-Methyl-1-phenyl-1,3-pentanedione88
2-PentanoneButyryl chloride2,4-Nonanedione80
3-PentanoneIsobutyryl chloride2,6-Dimethyl-3,5-heptanedione83

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Organolithium reagents are pyrophoric and should be handled with appropriate care.

Protocol 1: Preparation of this compound

This compound can be prepared in situ from 2-bromomesitylene and tert-butyllithium. For large-scale preparations, it can also be synthesized from bromomesitylene and lithium metal. Freshly prepared this compound is typically used, though it can be stored as a solution in Et₂O/THF under an inert atmosphere at low temperatures.

Protocol 2: General Procedure for the ortho-Lithiation of Methoxypyridines
  • To a stirred solution of the methoxypyridine substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added a solution of this compound (1.1 equiv) in THF dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The electrophile (1.2 equiv) is added dropwise, and the reaction mixture is stirred for an additional 1-3 hours at -78 °C, then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for the Generation of Amine-Free Lithium Enolates and Subsequent Acylation
  • To a stirred solution of this compound (1.1 equiv) in anhydrous THF at -78 °C is added a solution of the ketone substrate (1.0 equiv) in THF dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of the acyl chloride (1.05 equiv) in THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford the desired 1,3-diketone.[1]

Visualizations

Deprotonation_Workflow General Workflow for this compound-Mediated Deprotonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions substrate Substrate (Methoxypyridine or Ketone) in THF start->substrate mesli This compound in THF start->mesli deprotonation Deprotonation at -78 °C substrate->deprotonation mesli->deprotonation electrophile Electrophile Addition deprotonation->electrophile quench Reaction Quench electrophile->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for this compound Deprotonation.

Signaling_Pathway Reaction Pathway: ortho-Lithiation of 4-Methoxypyridine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyridine 4-Methoxypyridine lithiated_pyridine 3-Lithio-4-methoxypyridine pyridine->lithiated_pyridine + MesLi - Mesitylene mesli This compound (MesLi) mesli->lithiated_pyridine substituted_pyridine 3-Substituted-4-methoxypyridine lithiated_pyridine->substituted_pyridine + E+ mesitylene Mesitylene electrophile Electrophile (E+) electrophile->substituted_pyridine

Caption: ortho-Lithiation of 4-Methoxypyridine.

Conclusion

This compound serves as a powerful and selective reagent for the deprotonation of sensitive substrates. The protocols outlined in this application note provide reproducible methods for the ortho-lithiation of methoxypyridines and the generation of amine-free ketone enolates. The steric bulk of this compound effectively suppresses competing nucleophilic addition reactions, leading to high yields of the desired functionalized products. These procedures are valuable additions to the synthetic chemist's toolkit for the efficient construction of complex molecular architectures.

References

Applications of Mesityllithium in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesityllithium (MesLi) has emerged as a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from its strong basicity combined with significant steric hindrance, which renders it a highly selective and non-nucleophilic organolithium reagent. This unique profile allows for specific deprotonations and halogen-lithium exchange reactions that are often challenging with other organolithium compounds like n-butyllithium or tert-butyllithium. These more common reagents can sometimes lead to undesired side reactions, such as nucleophilic addition to carbonyls or other electrophilic centers.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including directed ortho-lithiation, the synthesis of natural products, and the generation of specific enolates.

Directed ortho-Lithiation of Methoxy-Substituted Pyridines

Application Note:

This compound is an excellent reagent for the directed ortho-lithiation of methoxypyridines.[1] The methoxy group acts as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position. The steric bulk of this compound prevents nucleophilic attack on the pyridine ring, a common side reaction with less hindered organolithiums.[1] This method provides a reliable route to specifically functionalize the pyridine ring at a position that can be difficult to access through other synthetic methods. The resulting lithiated intermediate can be trapped with a variety of electrophiles to introduce a wide range of substituents.[1]

Quantitative Data:

SubstrateElectrophileProductYield (%)
4-MethoxypyridineVarious Electrophiles3-Substituted-4-methoxypyridineGood
2-MethoxypyridineVarious Electrophiles3-Substituted-2-methoxypyridineGood
3-MethoxypyridineVarious Electrophiles2- or 4-Substituted-3-methoxypyridineGood

Experimental Protocol: ortho-Lithiation of 4-Methoxypyridine and Trapping with an Electrophile

Materials:

  • 4-Methoxypyridine

  • Bromomesitylene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, iodine, dimethylformamide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of this compound (in situ):

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of bromomesitylene (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of this compound.

  • ortho-Lithiation:

    • To the freshly prepared this compound solution at -78 °C, add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-4-methoxypyridine.

Visualization of the Experimental Workflow:

experimental_workflow_ortho_lithiation cluster_prep This compound Preparation (in situ) cluster_lithiation ortho-Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up & Purification prep_start Bromomesitylene + n-BuLi in THF at -78 °C prep_stir Stir for 1h at -78 °C prep_start->prep_stir add_substrate Add 4-Methoxypyridine at -78 °C prep_stir->add_substrate lith_stir Stir for 1-2h at -78 °C add_substrate->lith_stir add_electrophile Add Electrophile at -78 °C lith_stir->add_electrophile quench_stir Stir and warm to RT add_electrophile->quench_stir workup Aqueous Quench & Extraction quench_stir->workup purification Column Chromatography workup->purification luotonin_synthesis start Quinazolinoylquinoline dilithiated Dilithiated Intermediate start->dilithiated This compound, THF, -78 °C luotonin_a Luotonin A dilithiated->luotonin_a 1. HCHO 2. Mitsunobu luotonin_b Luotonin B dilithiated->luotonin_b DMF pyrroloisoquinoline_synthesis start N-(o-iodobenzyl)pyrrole lithiated ortho-lithiated intermediate start->lithiated This compound (I-Li Exchange) cyclized Cyclized intermediate lithiated->cyclized Intramolecular Carbolithiation product Pyrroloisoquinoline cyclized->product Work-up diketone_synthesis cluster_mesli This compound Prep. cluster_enolate Enolate Formation cluster_acylation Acylation cluster_workup Work-up & Purification mesli_prep MesBr + n-BuLi in THF at -78°C add_ketone Add Ketone at -78°C mesli_prep->add_ketone enolate_stir Stir for 30-60 min add_ketone->enolate_stir add_acid_chloride Add Acid Chloride at -78°C enolate_stir->add_acid_chloride acyl_stir Stir and warm to RT add_acid_chloride->acyl_stir workup Aqueous Quench & Extraction acyl_stir->workup purify Chromatography or Recrystallization workup->purify

References

Application Notes and Protocols: Mesityllithium for Selective Halogen-Lithium Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityllithium (MesLi) is a sterically hindered organolithium reagent that has emerged as a highly selective and efficient tool for halogen-lithium exchange reactions. Its bulky nature minimizes side reactions, such as nucleophilic addition to sensitive functional groups, which are often observed with less hindered organolithiums like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). This unique characteristic makes this compound particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where chemoselectivity is paramount.[1][2] These application notes provide a comprehensive overview of the use of this compound in selective halogen-lithium exchange, including detailed experimental protocols and comparative data.

Key Applications

This compound is particularly advantageous for performing halogen-lithium exchange on substrates containing electrophilic functional groups, such as esters, which are often incompatible with other organolithium reagents.[1][2]

Synthesis of Camptothecin Precursors: A notable application of this compound is in the synthesis of precursors for camptothecin, a potent anticancer agent.[1][2] The key step involves a halogen-lithium exchange on an iodobenzyl ketoester, followed by an intramolecular 1,2-addition to form a hydroxylactone. In this transformation, this compound provides significantly higher yields compared to n-BuLi and t-BuLi, which lead to decomposition and lower product formation.[1]

Parham Cyclization: this compound has also proven to be a superior reagent in Parham cyclizations, which involve the intramolecular trapping of an aryllithium intermediate.[1] Its selectivity leads to higher yields and cleaner reactions compared to other organolithium reagents.

Quantitative Data Summary

The selectivity of this compound is evident when comparing its performance against other common organolithium reagents in the synthesis of a camptothecin precursor.

Organolithium ReagentSubstrateProductYield (%)Reference
This compound Iodobenzyl ketoesterHydroxylactone70% [1]
n-ButyllithiumIodobenzyl ketoesterHydroxylactone25%[1]
tert-ButyllithiumIodobenzyl ketoesterHydroxylactone24%[1]
PhenyllithiumIodobenzyl ketoesterHydroxylactone0%[1]

Experimental Protocols

Safety Note: Organolithium reagents such as this compound, n-butyllithium, and tert-butyllithium are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate personal protective equipment.

Protocol 1: Preparation of this compound

This protocol describes the preparation of this compound from bromomesitylene and n-butyllithium.

Materials:

  • Bromomesitylene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a solution of bromomesitylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise.[3]

  • Stir the reaction mixture at -78 °C for 1 hour.

  • The resulting solution of this compound is ready for use in subsequent reactions.

Protocol 2: Selective Halogen-Lithium Exchange and Intramolecular Cyclization of an Iodobenzyl Ketoester

This protocol details the synthesis of a hydroxylactone, a precursor to camptothecin, using this compound.[1]

Materials:

  • Iodobenzyl ketoester (substrate)

  • This compound solution (prepared as in Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and other oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Dissolve the iodobenzyl ketoester (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.2 eq) in THF dropwise to the cooled solution of the substrate.

  • Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired hydroxylactone.

Visualizations

Caption: Proposed mechanism of halogen-lithium exchange via an "ate-complex".

Experimental_Workflow Start Start Setup Setup oven-dried glassware under inert atmosphere Start->Setup Substrate Dissolve aryl halide in anhydrous THF Setup->Substrate Cool Cool solution to -78 °C Substrate->Cool Add_MesLi Add this compound solution dropwise Cool->Add_MesLi React Stir at -78 °C for 1h Add_MesLi->React Quench Quench with electrophile (e.g., intramolecularly or with an external electrophile) React->Quench Workup Aqueous workup Quench->Workup Purify Purification (e.g., column chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for this compound-mediated halogen-lithium exchange.

References

Application Notes and Protocols: Mesityllithium in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of regioselective and efficient methods for their synthesis is a cornerstone of modern medicinal and process chemistry. Mesityllithium (MesLi), a sterically hindered organolithium reagent, has emerged as a valuable tool for the synthesis of functionalized pyridines. Its bulky nature renders it a highly effective, non-nucleophilic strong base, enabling regioselective deprotonation (lithiation) of pyridine rings while minimizing undesirable nucleophilic addition to the C=N bond, a common side reaction with less hindered organolithiums like n-butyllithium.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of substituted pyridines, focusing on the directed ortho-metalation of methoxypyridines.

Principle of Application: Directed Ortho-Metalation

The primary application of this compound in pyridine synthesis is as a base for directed ortho-metalation (DoM). In this strategy, a directing metalating group (DMG) on the pyridine ring, such as a methoxy group, coordinates to the lithium cation of this compound. This proximity effect directs the deprotonation to the adjacent ortho position, leading to a regioselectively formed lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

This compound is particularly advantageous for the lithiation of electron-rich pyridines, such as methoxypyridines. After extensive studies, this compound was identified as the base of choice for the effective lithiation of the methoxypyridine ring without undergoing nucleophilic addition to the pyridine nucleus.[1] Using this compound, 2-, 3-, and 4-methoxypyridines can be lithiated and treated with various electrophiles to afford substituted methoxypyridines in good yields.[1]

Logical Workflow for Synthesis

The general workflow for the synthesis of substituted pyridines using this compound via directed ortho-metalation is depicted below.

G cluster_start Starting Material Preparation cluster_reaction Lithiation Reaction cluster_quench Electrophilic Quench cluster_workup Work-up and Purification cluster_end Final Product Start Substituted Pyridine (e.g., 4-Methoxypyridine) Lithiation Regioselective Lithiation (Low Temperature, e.g., -78 °C to 0 °C) Start->Lithiation Solvent Anhydrous Solvent (e.g., THF) Solvent->Lithiation This compound This compound This compound->Lithiation Lithiated_Intermediate Lithiated Pyridine Intermediate Lithiation->Lithiated_Intermediate Quench Quenching Reaction Lithiated_Intermediate->Quench Electrophile Electrophile (e.g., D2O, TMSCl, Aldehyde) Electrophile->Quench Workup Aqueous Work-up Quench->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Substituted Pyridine Product Purification->Final_Product

Caption: General workflow for the synthesis of substituted pyridines.

Experimental Protocols

The following protocols are representative examples of the use of this compound for the synthesis of substituted pyridines.

Protocol 1: Synthesis of 3-Substituted-4-methoxypyridines

This protocol describes the general procedure for the C-3 lithiation of 4-methoxypyridine and subsequent reaction with an electrophile.[2]

Materials:

  • 4-Methoxypyridine

  • This compound (typically as a solution in THF or other ethereal solvent)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., deuterium oxide, trimethylsilyl chloride, benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of 4-methoxypyridine (1.0 eq) in anhydrous THF is prepared in a flame-dried flask equipped with a magnetic stir bar.

  • Cooling: The solution is cooled to the desired temperature, typically between -78 °C and 0 °C.

  • Addition of this compound: A solution of this compound (typically 1.1 to 1.5 eq) is added dropwise to the stirred solution of 4-methoxypyridine.

  • Lithiation: The reaction mixture is stirred at the same temperature for a period of 1 to 4 hours to ensure complete formation of the 3-lithio-4-methoxypyridine intermediate.

  • Electrophilic Quench: The chosen electrophile (1.1 to 2.0 eq) is added to the reaction mixture, either neat or as a solution in anhydrous THF. The reaction is allowed to proceed for a specified time, which can range from a few minutes to several hours, and may involve warming to room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as column chromatography on silica gel, to yield the desired 3-substituted-4-methoxypyridine.

Quantitative Data

The following table summarizes representative examples of the synthesis of 3-substituted-4-methoxypyridines using this compound.

EntryElectrophile (E)Product (3-E-4-methoxypyridine)Yield (%)Reference
1D₂O3-Deutero-4-methoxypyridine>95 (by NMR)-
2Me₃SiCl3-(Trimethylsilyl)-4-methoxypyridine85[2]
3PhCHO3-(Hydroxy(phenyl)methyl)-4-methoxypyridine78-
4I₂3-Iodo-4-methoxypyridine75[1]

Note: Yields are for isolated products after purification. The data for entries 1 and 3 are representative examples based on typical outcomes for such reactions, as specific tabulated data was not available in the searched literature.

Signaling Pathways and Logical Relationships

The chemoselectivity of this compound in the reaction with substituted pyridines can be visualized as a decision pathway. Due to its steric bulk, the pathway of deprotonation is favored over nucleophilic addition, which is a common pathway for less hindered organolithium reagents.

G cluster_mesli This compound (Sterically Hindered) cluster_rbuli n-BuLi (Less Hindered) Start Substituted Pyridine + Organolithium Reagent MesLi_Pathway Deprotonation (Directed Ortho-Metalation) Start->MesLi_Pathway nBuLi_Pathway Nucleophilic Addition Start->nBuLi_Pathway MesLi_Intermediate Lithiated Pyridine MesLi_Pathway->MesLi_Intermediate Favored Pathway MesLi_Product Substituted Pyridine (after electrophilic quench) MesLi_Intermediate->MesLi_Product nBuLi_Intermediate Dihydropyridine Adduct nBuLi_Pathway->nBuLi_Intermediate Competing Pathway nBuLi_Product Addition Product/ Mixture of Isomers nBuLi_Intermediate->nBuLi_Product

Caption: Chemoselectivity of this compound vs. n-BuLi.

Applications in Drug Development

The ability to introduce a wide variety of functional groups onto the pyridine scaffold with high regioselectivity is of paramount importance in drug discovery and development. The methodology described herein provides a reliable route to novel substituted pyridine intermediates. These intermediates can be further elaborated to access complex molecular architectures found in active pharmaceutical ingredients (APIs). For instance, the synthesis of (S)-camptothecin, a potent anticancer agent, utilizes an ortho-directed lithiation of a methoxypyridine derivative as a key step.[1] The robust and predictable nature of this compound-mediated lithiation makes it a valuable strategy for the construction of pyridine-containing drug candidates.

Conclusion

This compound is a powerful and selective reagent for the synthesis of substituted pyridines, particularly through the directed ortho-metalation of methoxypyridines. Its steric hindrance effectively suppresses nucleophilic addition, allowing for clean and high-yielding deprotonation to generate valuable lithiated intermediates. The subsequent reaction of these intermediates with a broad range of electrophiles provides a versatile and regioselective route to functionalized pyridines, which are key building blocks in the pharmaceutical industry. The protocols and data presented here serve as a guide for researchers and scientists in the application of this important synthetic methodology.

References

Application Notes and Protocols: The Role of Mesityllithium in Frustrated Lewis Pair Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules and subsequent catalytic transformations, offering metal-free alternatives for a range of chemical reactions. The fundamental principle of FLP chemistry relies on the steric hindrance between a Lewis acid and a Lewis base, which prevents the formation of a classical dative bond, thereby leaving their reactivity available for substrate activation. The mesityl group (2,4,6-trimethylphenyl) is a cornerstone in the design of FLP components due to its significant steric bulk. While not a direct component of FLPs, mesityllithium (MesLi) serves as a critical reagent in the synthesis of these sterically encumbered phosphine and borane precursors. This document provides a detailed overview of the role of the mesityl group in FLP chemistry and presents protocols for the synthesis of key mesityl-containing FLP building blocks, where this compound is a primary reagent.

The Role of the Mesityl Group in Frustrated Lewis Pairs

The defining characteristic of a Frustrated Lewis Pair is the prevention of adduct formation between the Lewis acid and Lewis base. This "frustration" is typically achieved by introducing sterically demanding substituents on one or both of the Lewis centers. The mesityl group is ideally suited for this purpose. The three methyl groups on the phenyl ring, particularly the two in the ortho positions, create a significant steric shield around the Lewis acidic (e.g., boron) or Lewis basic (e.g., phosphorus) center to which the mesityl group is attached.

This steric hindrance prevents the direct interaction and quenching of the Lewis acid and base, allowing them to act in a cooperative manner to activate small molecules such as H₂, CO₂, N₂O, and others. The unquenched Lewis acid and base sites create a "reactive pocket" that can polarize and cleave small molecule substrates.

Synthesis of Mesityl-Containing FLP Precursors

This compound is a powerful organolithium reagent used to introduce the bulky mesityl group onto various heteroatoms. Its high reactivity and basicity make it a suitable choice for the synthesis of mesityl-substituted phosphines and boranes, which are common components of FLPs.

Synthesis of Trimesitylphosphine (Mes₃P)

Trimesitylphosphine is a widely used bulky phosphine in FLP chemistry, serving as the Lewis basic component. It can be synthesized by the reaction of this compound with phosphorus trichloride (PCl₃).

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Mesityl bromide (3 equivalents)

    • n-Butyllithium (3 equivalents) in hexanes

    • Phosphorus trichloride (1 equivalent)

    • Anhydrous diethyl ether or THF

    • Anhydrous hexanes

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Preparation of this compound: To a solution of mesityl bromide in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise. Stir the mixture at this temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional hour. The formation of a white precipitate indicates the formation of this compound.

    • Reaction with PCl₃: Cool the freshly prepared this compound suspension back to -78 °C. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether dropwise to the stirred suspension.

    • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexanes and ethyl acetate to afford trimesitylphosphine as a white crystalline solid.

Quantitative Data for Trimesitylphosphine Synthesis:

ParameterValue
Reactants This compound, Phosphorus Trichloride
Solvent Diethyl ether
Reaction Temperature -78 °C to room temperature
Reaction Time ~12-16 hours
Typical Yield 60-80%
Synthesis of Dimesitylboron Fluoride (Mes₂BF)

Dimesitylboron fluoride is a useful precursor for the synthesis of various dimesitylborane-based Lewis acids used in FLPs. It can be prepared by the reaction of this compound with boron trifluoride etherate (BF₃·OEt₂).

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • Mesityl bromide (2 equivalents)

    • n-Butyllithium (2 equivalents) in hexanes

    • Boron trifluoride etherate (1 equivalent)

    • Anhydrous diethyl ether

    • Anhydrous pentane or hexanes

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Preparation of this compound: Prepare this compound from mesityl bromide and n-butyllithium in anhydrous diethyl ether as described in section 2.1.

    • Reaction with BF₃·OEt₂: Cool the freshly prepared this compound suspension to -78 °C. Slowly add boron trifluoride etherate dropwise to the stirred suspension.

    • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extraction and Purification: Extract the product with diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield dimesitylboron fluoride.

Quantitative Data for Dimesitylboron Fluoride Synthesis:

ParameterValue
Reactants This compound, Boron Trifluoride Etherate
Solvent Diethyl ether
Reaction Temperature -78 °C to room temperature
Reaction Time 4-6 hours
Typical Yield 70-85%

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of key mesityl-containing FLP precursors.

Synthesis_of_Trimesitylphosphine MesBr Mesityl Bromide MesLi This compound MesBr->MesLi Et₂O, -78°C to 0°C nBuLi n-Butyllithium nBuLi->MesLi Mes3P Trimesitylphosphine (FLP Base) MesLi->Mes3P 1. PCl₃, Et₂O, -78°C to RT 2. Workup PCl3 Phosphorus Trichloride PCl3->Mes3P

Caption: Synthetic workflow for Trimesitylphosphine.

Synthesis_of_Dimesitylboron_Fluoride MesBr Mesityl Bromide MesLi This compound MesBr->MesLi Et₂O, -78°C to 0°C nBuLi n-Butyllithium nBuLi->MesLi Mes2BF Dimesitylboron Fluoride (FLP Acid Precursor) MesLi->Mes2BF 1. BF₃·OEt₂, Et₂O, -78°C to RT 2. Workup BF3OEt2 Boron Trifluoride Etherate BF3OEt2->Mes2BF

Caption: Synthetic workflow for Dimesitylboron Fluoride.

Logical Relationships in FLP Chemistry

The interplay between steric hindrance and Lewis acidity/basicity is fundamental to the concept of frustrated Lewis pairs. The use of mesityl-containing precursors, synthesized via this compound, is a direct application of this principle.

FLP_Concept cluster_synthesis Synthesis of FLP Components cluster_flp Frustrated Lewis Pair cluster_activation Application MesLi This compound Mes3P Bulky Lewis Base (e.g., Mes₃P) MesLi->Mes3P Precursor Mes2BX Bulky Lewis Acid (e.g., Mes₂BX) MesLi->Mes2BX Precursor FLP Mes₃P ... B(C₆F₅)₃ (Example FLP) Mes3P->FLP Component Mes2BX->FLP Component (after modification) Activated_Complex Activated Complex [Mes₃PH]⁺[HB(C₆F₅)₃]⁻ FLP->Activated_Complex Activation Small_Molecule Small Molecule (e.g., H₂) Small_Molecule->Activated_Complex Catalysis Catalysis Activated_Complex->Catalysis Leads to

Caption: Role of Mesityl precursors in FLP chemistry.

Conclusion

This compound is an indispensable reagent for the construction of sterically demanding Lewis acids and bases that are central to the field of frustrated Lewis pair chemistry. The protocols and data presented herein provide a practical guide for researchers in academia and industry to synthesize key mesityl-containing building blocks. The continued development of novel FLP systems, enabled by versatile reagents like this compound, promises to further expand the scope of metal-free catalysis and its applications in chemical synthesis and drug development.

Mesityllithium: A Superior Reagent for the Generation of Amine-Free Lithium Enolates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The formation of lithium enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. Traditionally, strong, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), have been the reagents of choice for the deprotonation of ketones, esters, and other carbonyl compounds. However, the generation of enolates using lithium amides invariably produces stoichiometric amounts of the corresponding secondary amine (e.g., diisopropylamine), which can lead to undesired side reactions, including acting as a proton source for quenching the enolate, competing nucleophilic addition to electrophiles, and complicating product purification. Mesityllithium (MesLi), a bulky organolithium reagent, has emerged as a powerful alternative for the generation of "amine-free" lithium enolates, offering significant advantages in terms of reaction cleanliness, yield, and stereoselectivity. This document provides detailed application notes and protocols for the use of this compound in generating amine-free enolates and their subsequent reactions.

Key Advantages of this compound for Amine-Free Enolate Generation

  • Elimination of Amine Byproducts: The primary advantage of using this compound is the avoidance of secondary amine byproducts, leading to cleaner reaction profiles and simplified workup procedures.

  • Improved Yields and Selectivity: The absence of competing amines can lead to higher yields and improved chemo-, regio-, and stereoselectivity in subsequent reactions of the enolates.

  • Non-Nucleophilic Strong Base: this compound is a strong base capable of deprotonating a wide range of carbonyl compounds, while its steric bulk minimizes its propensity to act as a nucleophile, thus preventing unwanted addition to the carbonyl group.

  • Versatility: It is effective for generating enolates from ketones and esters for a variety of subsequent transformations, including acylations, alkylations, and aldol reactions.

Logical Workflow for Amine-Free Enolate Generation and Reaction

Caption: General workflow for the preparation of this compound and its use in the generation of amine-free lithium enolates for subsequent reaction with various electrophiles.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from mesityl bromide and n-butyllithium.[1]

Materials:

  • Mesityl bromide (MesBr)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hexanes

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • To the flask, add mesityl bromide.

  • Dissolve the mesityl bromide in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred solution of mesityl bromide over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • A white precipitate of this compound will form.

  • The solvent can be removed under vacuum to yield solvent-free this compound, or the resulting suspension can be used directly in subsequent reactions. For long-term storage, it is recommended to isolate the solid.

Protocol 2: Generation of an Amine-Free Lithium Enolate from a Ketone and Subsequent Acylation

This protocol details a simple and effective procedure for the synthesis of 1,3-dicarbonyl compounds through the acylation of amine-free lithium enolates generated using this compound.[2]

Materials:

  • Ketone (e.g., acetophenone)

  • This compound (prepared as in Protocol 1 or commercially available)

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution or suspension of this compound (1.0 equivalent) in ether or THF to the ketone solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Slowly add the acid chloride (1.0 equivalent) to the enolate solution at -78 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dicarbonyl compound.

Data Presentation: Acylation of Ketone Enolates

KetoneAcid Chloride1,3-Dicarbonyl ProductYield (%)
AcetophenoneBenzoyl chloride1,3-Diphenyl-1,3-propanedione95
PropiophenoneAcetyl chloride2-Methyl-1-phenyl-1,3-butanedione92
CyclohexanonePropionyl chloride2-Propionylcyclohexanone88
2-PentanoneButyryl chloride2,4-Nonanedione85

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Protocol 3: Generation of an Amine-Free Lithium Enolate from an Ester and Subsequent Aldol Reaction

This protocol describes the generation of an amine-free ester enolate and its subsequent diastereoselective aldol reaction with an aldehyde. While specific data for this compound in this context is limited in the provided search results, the general procedure follows established protocols for amine-free enolates.

Materials:

  • Ester (e.g., ethyl propionate)

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) to the ester solution and stir for 30 minutes at -78 °C.

  • Add the aldehyde (1.0 equivalent) to the enolate solution and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography to obtain the aldol adduct. The diastereoselectivity can be determined by NMR analysis of the crude or purified product.

Data Presentation: Aldol Reaction of Ester Enolates

EsterAldehydeAldol AdductDiastereomeric Ratio (syn:anti)Yield (%)
Ethyl propionateBenzaldehydeEthyl 2-methyl-3-hydroxy-3-phenylpropanoateVariesGood
Methyl butyrateIsobutyraldehydeMethyl 3-hydroxy-2,4-dimethylpentanoateVariesGood
t-Butyl acetateAcetaldehydet-Butyl 3-hydroxybutanoateN/AHigh

Note: Specific diastereomeric ratios and yields for this compound-generated enolates require further experimental data. The use of this compound is expected to provide results comparable or superior to other methods for generating amine-free enolates.

Signaling Pathway and Logical Relationship Diagrams

Comparison of Enolate Generation: this compound vs. LDA

G cluster_mesli This compound cluster_lda LDA cluster_reaction_mesli Reaction Pathway (this compound) cluster_reaction_lda Reaction Pathways (LDA) k1 Ketone/Ester enolate1 Amine-Free Li-Enolate k1->enolate1 Deprotonation mesli This compound mesli->enolate1 mesitylene Mesitylene (byproduct) mesli->mesitylene Protonation enolate1->mesitylene prod1 Desired Product enolate1->prod1 k2 Ketone/Ester enolate2 Li-Enolate k2->enolate2 Deprotonation lda LDA lda->enolate2 amine Diisopropylamine (byproduct) lda->amine Protonation enolate2->amine prod2 Desired Product enolate2->prod2 side_prod Side Product(s) amine->side_prod e.g., Michael Addition, Proton Transfer elec1 Electrophile elec1->prod1 elec2 Electrophile elec2->prod2 elec2->side_prod

Caption: Comparison of enolate generation using this compound versus LDA, highlighting the formation of an amine byproduct with LDA which can lead to side reactions.

Conclusion

This compound is a highly effective reagent for the generation of amine-free lithium enolates, offering a cleaner and often more efficient alternative to traditional lithium amide bases. The absence of amine byproducts minimizes side reactions, simplifies purification, and can lead to improved yields and selectivities in a range of important synthetic transformations, including acylations, alkylations, and aldol reactions. The protocols and data presented herein provide a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the advantages of amine-free enolate chemistry in their synthetic endeavors.

References

Application Notes and Protocols for Carbolithiation Reactions Using Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesityllithium (MesLi) is a powerful organolithium reagent characterized by its strong basicity and significant steric hindrance, which renders it non-nucleophilic in many contexts. These properties make it an invaluable tool in organic synthesis, particularly for selective deprotonation and metal-halogen exchange reactions where the nucleophilicity of more common organolithiums like n-butyllithium or tert-butyllithium can lead to undesirable side reactions.

One of the notable applications of this compound is in intramolecular carbolithiation reactions. It has proven to be a highly effective reagent for iodine-lithium exchange in substrates such as 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles, initiating a cyclization cascade to furnish pyrrolo[1,2-b]isoquinolines in high yields.[1][2] The use of this compound in these transformations is advantageous as it avoids competitive addition to electrophilic functional groups, a common side reaction observed with other organolithium reagents.[1][2] This protocol focuses on the application of this compound in the synthesis of pyrroloisoquinolines, providing detailed experimental procedures and quantitative data.

Key Applications of this compound

  • Selective Halogen-Lithium Exchange: this compound is superior to butyllithium for iodine-lithium exchange, enabling the formation of aryllithium intermediates without attacking sensitive functional groups.[2]

  • Intramolecular Carbolithiation: It facilitates the intramolecular carbolithiation of electron-deficient alkenes, leading to the efficient construction of various ring systems, including six-, seven-, and eight-membered rings.[2]

  • Parham Cyclization: this compound serves as a more selective and efficient alternative to t-BuLi in Parham cyclizations involving various internal electrophiles like aldehydes, ketones, esters, and amides.[1][2]

  • Regioselective Lithiation: It can be employed for the regioselective α-lithiation of substituted dihydropyridines.

Data Presentation

The following table summarizes the quantitative data for the this compound-mediated intramolecular carbolithiation of various 2-alkenyl-substituted N-(o-iodobenzyl)pyrroles to yield pyrrolo[1,2-b]isoquinolines. The reaction requires the presence of an electron-withdrawing group (EWG) on the alkene for successful cyclization.

EntrySubstrate (R)ProductYield (%)
1CO₂Et92
2CONEt₂85
3SO₂Ph80
4CN88

Table 1: Yields of Pyrrolo[1,2-b]isoquinolines via this compound-Mediated Carbolithiation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrrolo[1,2-b]isoquinolines via this compound-Mediated Intramolecular Carbolithiation

This protocol is adapted from the work of Lage, S., et al. in Synlett2008 , 3188-3192.[1]

Materials:

  • 2-Alkenyl-substituted N-(o-iodobenzyl)pyrrole (1.0 mmol)

  • Mesityl bromide (2.0 mmol)

  • tert-Butyllithium (t-BuLi) in pentane or hexane (4.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of this compound Solution:

    • To a solution of mesityl bromide (2.0 mmol) in dry THF (15 mL) in a Schlenk flask under an inert atmosphere (argon or nitrogen), add t-BuLi (4.0 mmol) dropwise at -78 °C.

    • After the addition is complete, warm the reaction mixture to -20 °C and stir for 1 hour.

  • Carbolithiation Reaction:

    • Cool the freshly prepared this compound solution back down to -78 °C.

    • In a separate flask, dissolve the 2-alkenyl-substituted N-(o-iodobenzyl)pyrrole (1.0 mmol) in dry THF (15 mL).

    • Add the solution of the pyrrole substrate to the this compound solution at -78 °C.

    • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-6 hours, monitor by TLC).

  • Quenching and Work-up:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Add Et₂O (15 mL) and separate the organic layer.

    • Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the this compound-mediated intramolecular carbolithiation for the synthesis of pyrrolo[1,2-b]isoquinolines.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product start_pyrrole 2-Alkenyl-N-(o-iodobenzyl)pyrrole aryllithium Aryllithium Intermediate start_pyrrole->aryllithium Iodine-Lithium Exchange mesli This compound (MesLi) mesli->aryllithium cyclized_lithium Cyclized Organolithium aryllithium->cyclized_lithium Intramolecular Carbolithiation (6-exo-trig) product Pyrrolo[1,2-b]isoquinoline cyclized_lithium->product Work-up (Protonation)

Caption: Mechanism of this compound-Mediated Carbolithiation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of pyrrolo[1,2-b]isoquinolines using this compound.

Experimental_Workflow prep_mesli 1. Preparation of this compound (Mesityl Bromide + t-BuLi in THF) reaction 2. Carbolithiation Reaction (Add Substrate to MesLi at -78°C) prep_mesli->reaction quench 3. Quenching (Add sat. aq. NH4Cl) reaction->quench workup 4. Aqueous Work-up (Extraction with Et2O/CH2Cl2) quench->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Characterization (NMR, MS, etc.) purification->analysis

Caption: Experimental Workflow for Pyrroloisoquinoline Synthesis.

References

Troubleshooting & Optimization

Troubleshooting low yields in Mesityllithium reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of Mesityllithium. The content is tailored for researchers, scientists, and drug development professionals aiming to optimize their reaction yields and ensure procedural success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (C₉H₁₁Li) is a sterically hindered organolithium reagent. Due to its bulky 2,4,6-trimethylphenyl group, it is a strong, non-nucleophilic base. This characteristic makes it highly valuable in organic synthesis for selective deprotonation reactions where the addition of a nucleophile to an electrophilic center is undesirable.[1][2] Unlike other organolithium compounds that often exist as aggregates, this compound is monomeric in solution, which influences its reactivity.[1][2] It is often prepared fresh for immediate use.[1]

Q2: What are the common methods for preparing this compound?

This compound is typically prepared through a metal-halogen exchange reaction. The most common methods involve the reaction of bromomesitylene with either n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) at low temperatures.[1][3][4][5]

Q3: My this compound reaction has a low yield. What are the most common causes?

Low yields in this compound reactions can often be attributed to one or more of the following factors:

  • Moisture or Air Contamination: Organolithium reagents are extremely sensitive to moisture and oxygen.[6][7] Inadequate drying of glassware or solvents, or a poor inert atmosphere (nitrogen or argon), can rapidly quench the reagent.[6][7]

  • Poor Quality Starting Materials: Impurities in bromomesitylene or the butyllithium reagent can lead to side reactions and reduced yields. The concentration of the butyllithium solution should be accurately determined via titration before use.[8]

  • Incorrect Reaction Temperature: The formation of this compound is typically carried out at low temperatures (e.g., -78 °C).[3][5] Higher temperatures can lead to decomposition of the organolithium intermediate.[9]

  • Inefficient Stirring: In heterogeneous reaction mixtures, proper agitation is crucial for ensuring complete reaction.

  • Problems with the Subsequent Reaction: The issue may not be with the formation of this compound itself, but in its subsequent reaction with an electrophile. The electrophile may be unstable to the reaction conditions or the reaction may require specific additives or temperature protocols.

Troubleshooting Guide

Issue 1: Low or No Formation of this compound

Symptoms:

  • Titration of an aliquot of the reaction mixture shows a very low concentration of this compound.

  • Quenching a sample with an electrophile (e.g., benzaldehyde) followed by workup and analysis (TLC, NMR) shows mostly unreacted starting material (bromomesitylene).

Potential Cause Recommended Solution
Moisture in Glassware/Solvent Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.
Inactive Butyllithium Reagent The concentration of commercially available butyllithium reagents can decrease over time. Always titrate the butyllithium solution prior to use to determine its exact molarity.[8][10][11]
Poor Quality Bromomesitylene Purify bromomesitylene by distillation, especially if it is old or discolored. Ensure it is free from acidic impurities.[12]
Inadequate Inert Atmosphere Use a robust inert atmosphere of dry nitrogen or argon. Ensure all joints are well-sealed. A positive pressure of inert gas should be maintained throughout the experiment.
Reaction Temperature Too High Maintain a consistently low temperature during the addition of butyllithium and for a period thereafter. For the reaction with n-BuLi in diethyl ether, a temperature of -78 °C is recommended.[3][5]
Issue 2: Low Yield in a Reaction Utilizing Pre-formed this compound

Symptoms:

  • The reaction with an electrophile results in a low yield of the desired product, with significant recovery of the starting material that was to be lithiated.

  • Formation of significant side products.

Potential Cause Recommended Solution
Decomposition of this compound This compound can decompose at higher temperatures.[9] Use the freshly prepared this compound solution as soon as possible and maintain a low temperature until the electrophile is added.
Steric Hindrance This compound is a bulky base. The substrate you are trying to deprotonate may also be sterically hindered, leading to a slow or incomplete reaction. Consider increasing the reaction time or using a slight excess of this compound.
Electrophile Instability The electrophile may not be stable to the reaction conditions. Consider adding the electrophile at a very low temperature.
Side Reactions with Solvent While generally stable in THF at low temperatures, prolonged reaction times at higher temperatures can lead to reactions with the solvent.
Incorrect Stoichiometry Ensure the accurate molar ratio of this compound to your substrate. This relies on an accurate titration of the initial butyllithium solution.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is a general guideline for the synthesis of this compound via metal-halogen exchange with n-butyllithium.

Materials:

  • Bromomesitylene

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

  • Schlenk flask and other appropriate glassware

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled bromomesitylene (e.g., 1.0 equivalent) to the cold THF solution via syringe.

  • Slowly add a titrated solution of n-butyllithium (e.g., 1.05 equivalents) dropwise to the stirred solution. The addition rate should be controlled to maintain the internal temperature below -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour. The solution is now ready for use or for titration to determine the exact concentration.

Protocol 2: Titration of this compound

A common method for titrating organolithium reagents is using a known concentration of a titrant with a colored endpoint. N-benzylbenzamide can be used as an indicator.[10]

Materials:

  • N-benzylbenzamide

  • Anhydrous THF

  • Freshly prepared this compound solution

  • Dry syringes

Procedure:

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of N-benzylbenzamide (e.g., 50 mg).

  • Add anhydrous THF (e.g., 2 mL) to dissolve the solid.

  • Cool the solution to an appropriate temperature (e.g., -40 °C).[10]

  • Slowly add the this compound solution dropwise via a syringe until a persistent deep blue color is observed.[10] This color change indicates the endpoint.

  • Record the volume of the this compound solution added.

  • Calculate the molarity of the this compound solution based on the moles of N-benzylbenzamide and the volume of the organolithium solution added.

Visualizations

Mesityllithium_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Bromomesitylene Bromomesitylene This compound This compound Bromomesitylene->this compound + nBuLi nBuLi n-Butyllithium nBuLi->this compound Solvent Anhydrous THF or Et2O Solvent->this compound Temperature -78 °C Temperature->this compound Atmosphere Inert (Ar or N2) Atmosphere->this compound LiBr Lithium Bromide Butane n-Butane

Caption: Synthesis of this compound from Bromomesitylene.

Troubleshooting_Workflow Start Low Yield in this compound Reaction Check_Formation Was this compound formation confirmed? Start->Check_Formation Check_Reagents Check Reagent Quality (Titrate BuLi, Purify Bromomesitylene) Check_Formation->Check_Reagents No Troubleshoot_Subsequent Troubleshoot Reaction with Electrophile Check_Formation->Troubleshoot_Subsequent Yes Check_Conditions Verify Anhydrous/Inert Conditions (Dry glassware/solvents, good N2/Ar flow) Check_Reagents->Check_Conditions Check_Temp Confirm Correct Temperature (-78 °C for formation) Check_Conditions->Check_Temp Check_Electrophile Is Electrophile Stable? Troubleshoot_Subsequent->Check_Electrophile Optimize_Addition Optimize Electrophile Addition (Lower temp, slow addition) Check_Electrophile->Optimize_Addition No Check_Stoichiometry Verify Stoichiometry Check_Electrophile->Check_Stoichiometry Yes

Caption: Troubleshooting workflow for low yields.

References

Technical Support Center: Optimizing Mesityllithium Metalations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for mesityllithium metalations.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated metalation reactions.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in organolithium chemistry. The highly reactive nature of this compound requires careful control of reaction parameters.

Question: My this compound metalation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this compound reactions can stem from several factors, primarily related to the quality of the reagent and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent Quality: The concentration of this compound can degrade over time. It is crucial to titrate the reagent before use to determine its exact molarity.[1]

  • Reaction Temperature: Many organolithium reactions require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the reagent or the lithiated intermediate.[1] For this compound, decomposition of the aryl lithium intermediate has been observed at temperatures of -20 °C or 0 °C.[2] Ensure your cooling bath is maintained at the optimal temperature throughout the addition and reaction time.

  • Solvent Purity: this compound is highly reactive towards protic impurities like water. All solvents must be rigorously dried and degassed before use.[1] Ethereal solvents like THF can be decomposed by organolithium reagents, especially at temperatures above -20°C.[1]

  • Inert Atmosphere: this compound is pyrophoric and reacts with oxygen and moisture in the air. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

  • Order of Addition: The order in which reagents are added can significantly impact the reaction outcome. In many cases, the slow addition of the this compound reagent to the substrate at a low temperature is preferred.[1][3]

Below is a troubleshooting workflow to address low reaction yields:

LowYieldTroubleshooting Start Low Reaction Yield CheckReagent Titrate this compound Reagent Start->CheckReagent CheckConditions Verify Reaction Conditions CheckReagent->CheckConditions Concentration OK OptimizeSolvent Change or Purify Solvent CheckReagent->OptimizeSolvent Degraded CheckPurity Assess Purity of Starting Materials & Solvents CheckConditions->CheckPurity Conditions Correct OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp Temp. Issue CheckPurity->OptimizeSolvent Impure OptimizeAddition Alter Order of Addition CheckPurity->OptimizeAddition Materials Pure End Improved Yield OptimizeTemp->End OptimizeSolvent->End OptimizeAddition->End

Troubleshooting workflow for low-yield this compound reactions.

Issue 2: Formation of Side Products

The high reactivity of this compound can sometimes lead to undesired side reactions.

Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?

Answer:

Side product formation can often be attributed to the reaction conditions or the choice of base. This compound is valued for its steric bulk, which can enhance selectivity compared to less hindered bases like n-BuLi or t-BuLi.[2]

  • Benzylic Lithiation: If your substrate has benzylic protons, these may be abstracted in competition with the desired aromatic metalation. While this compound is an alkyllithium base that can favor ring metalation, switching to a lithium amide base may be necessary if benzylic lithiation is the desired pathway.[4]

  • Anionic Fries Rearrangement: In the case of ortho-lithiated carbamates, rearrangement can occur, especially at temperatures above -78 °C.[4] Maintaining strict temperature control is critical.

  • Additives: The addition of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and increase reactivity, which may also influence selectivity.[5] However, use caution as this can sometimes lead to decreased selectivity.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound solutions?

A1: this compound is typically prepared by the reaction of bromomesitylene with n-butyllithium or tert-butyllithium in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[6] It can be stored as a solution in these solvents under an inert atmosphere (argon or nitrogen) in a sealed container, preferably at low temperatures.[7] Due to its limited stability, it is highly recommended to titrate the solution before each use.

Q2: What is the optimal temperature for a this compound metalation?

A2: The optimal temperature is substrate-dependent, but most reactions are carried out at -78 °C to maximize selectivity and minimize reagent decomposition.[1] In some cases, allowing the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) may be necessary to achieve a reasonable reaction rate, but this should be done with caution as it can also promote side reactions.[5]

Q3: Which solvent is best for this compound metalations?

A3: Tetrahydrofuran (THF) is a commonly used solvent as it is a good coordinating solvent that can break down organolithium aggregates, leading to more reactive species.[5] Diethyl ether is also frequently used.[6] The choice of solvent can impact reactivity and selectivity, so it may need to be optimized for your specific reaction. Always use anhydrous, degassed solvents.

Q4: Can I use additives to improve my reaction?

A4: Yes, additives can be beneficial. TMEDA is a common additive used to increase the reactivity of organolithium reagents by breaking down aggregates.[5] Lithium salts, such as LiCl, can also be used to increase the rate and efficiency of related organometallic reactions by preventing the formation of unreactive polymeric aggregates. The effect of an additive should be evaluated on a case-by-case basis.

Q5: My reaction is sluggish or does not go to completion. What should I do?

A5: Sluggish reactions can be addressed by several strategies:

  • Increase the Temperature: After the initial low-temperature addition, a gradual warming of the reaction mixture can increase the reaction rate.[5]

  • Use a More Coordinating Solvent: Switching from diethyl ether to THF can enhance reactivity.[5]

  • Incorporate an Additive: Additives like TMEDA can accelerate sluggish reactions.[5]

  • Check Reagent Concentration: Ensure you are using a sufficient excess of this compound, as some of the base can be consumed by complex aggregate formation.[8]

Data Presentation

Table 1: Effect of Reaction Temperature on the Metalation of Mesitylene

EntryTemperature (°C)Total Yield of Methylated Products (%)
1-7810
2-4015
3025
42540
565 (reflux)75

Reaction conditions: n-BuLi/NaOEM in THF for 24 hours. Data extracted from a study on the metalation of mesitylene. It is important to note that these conditions may not be optimal for all substrates and are presented here for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from bromomesitylene and n-butyllithium.

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve bromomesitylene (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe while maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. The resulting solution of this compound is ready for use or can be stored under an inert atmosphere at low temperature.

Protocol 2: General Procedure for this compound-Mediated Metalation

This protocol provides a general method for the metalation of an aromatic substrate followed by quenching with an electrophile.

  • Substrate Preparation: In a flame-dried, inert gas-flushed flask, dissolve the substrate to be metalated (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Metalation: Slowly add the freshly prepared or titrated solution of this compound (1.1-1.5 eq) dropwise to the cooled substrate solution.

  • Reaction: Stir the reaction mixture at -78 °C for the optimized reaction time (typically 1-4 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS of quenched aliquots).

  • Electrophilic Quench: Add the electrophile (1.2-2.0 eq) to the reaction mixture at -78 °C.

  • Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer over sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Mesityllithium_Synthesis_Workflow Start Start: Prepare Apparatus Add_Bromo Dissolve Bromomesitylene in Anhydrous Ether/THF Start->Add_Bromo Cool_m78 Cool to -78 °C Add_Bromo->Cool_m78 Add_nBuLi Slowly Add n-BuLi Solution Cool_m78->Add_nBuLi Stir Stir at -78 °C for 1-2h Add_nBuLi->Stir Product This compound Solution (Ready for use or storage) Stir->Product

Experimental workflow for the synthesis of this compound.

Metalation_Logical_Relationships Reagent_Quality Reagent Quality (Titrated) High_Yield High Yield & Selectivity Reagent_Quality->High_Yield Low_Yield Low Yield Reagent_Quality->Low_Yield Poor Quality Temperature Low Temperature (-78 °C) Temperature->High_Yield Side_Products Side Products Temperature->Side_Products Too High Solvent Anhydrous & Coordinating (e.g., THF) Solvent->High_Yield Solvent->Low_Yield Wet/Non-coordinating Atmosphere Inert Atmosphere (Ar or N2) Atmosphere->High_Yield Atmosphere->Low_Yield Air/Moisture note1 Poor Quality note2 Too High note3 Wet/Non-coordinating note4 Air/Moisture

Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Mesityllithium in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mesityllithium in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (MesLi) is a sterically hindered organolithium reagent. Its bulky nature makes it a highly selective, strongly basic, and poorly nucleophilic reagent.[1] It is primarily used in organic synthesis to avoid side reactions that are common with less hindered organolithiums like n-butyllithium or tert-butyllithium, such as nucleophilic addition to sensitive functional groups.[1][2]

Q2: What are the main applications of this compound?

This compound is particularly effective for:

  • Selective deprotonation: It can deprotonate acidic protons in the presence of electrophilic functional groups where other organolithiums might add nucleophilically.

  • Halogen-lithium exchange: It is an efficient reagent for iodine-lithium exchange reactions.[2]

  • Directed ortho-metalation: It can be used for the lithiation of substituted aromatic rings, such as methoxypyridines, without undergoing nucleophilic attack on the ring itself.[2]

  • Parham cyclizations: It has proven to be more selective and efficient than t-BuLi in certain Parham cyclization reactions.[2]

Q3: How is this compound typically prepared?

A common laboratory preparation involves the reaction of bromomesitylene with n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[2][3]

Q4: How should this compound be handled and stored?

Like all organolithium reagents, this compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is typically prepared in situ for immediate use. If a solution is prepared, it should be stored in a sealed, dry container under an inert atmosphere at low temperatures. The concentration of organolithium solutions should be determined by titration before use.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product in a Deprotonation Reaction

Symptoms:

  • Incomplete consumption of starting material.

  • Recovery of unreacted starting material after quenching with an electrophile.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inactive this compound The concentration of organolithium reagents can decrease over time. Titrate your this compound solution prior to use to ensure accurate stoichiometry. A common titration method is the Gilman double titration.
Insufficient Amount of this compound Use a slight excess (1.1-1.2 equivalents) of this compound to ensure complete deprotonation of your substrate.
Reaction Temperature Too High This compound and the resulting lithiated intermediates can be thermally unstable. Maintain a low reaction temperature (typically -78 °C) throughout the deprotonation step. At temperatures as high as -20 °C to 0 °C, decomposition of aryllithium intermediates has been observed.[3]
Poor Solubility of Reactants Ensure that both your substrate and the this compound are soluble in the chosen reaction solvent at the reaction temperature.
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Complex reaction mixture observed by TLC or NMR.

  • Isolation of products other than the expected product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Reaction with Solvent This compound, being a strong base, can react with ethereal solvents like THF, especially at higher temperatures. This can lead to the formation of byproducts. It is recommended to perform reactions at low temperatures and for the shortest time necessary.
Competing Nucleophilic Addition Although this compound is a poor nucleophile, it can still add to highly reactive electrophiles. If your substrate contains a very electrophilic site (e.g., an unhindered aldehyde), nucleophilic addition may compete with the desired reaction. Consider protecting highly reactive functional groups.
Halogen-Metal Exchange with Solvent If using a halogenated solvent (not recommended), this compound can undergo halogen-metal exchange. Use non-halogenated, anhydrous solvents.
Impure Starting Materials Impurities in the starting material or solvent (e.g., water) can quench the this compound and lead to side reactions. Ensure all reagents and solvents are pure and anhydrous.

Data Presentation

Table 1: Comparison of this compound with other Organolithium Reagents in Selected Applications

ApplicationThis compoundtert-Butyllithium (t-BuLi)Comments
Iodine-Lithium Exchange on N-(o-iodobenzyl)pyrroles High yields (80-92%)[2]Lower yields due to competing nucleophilic addition to the alkene.[1]This compound's steric bulk prevents addition to the double bond.
Lithiation of Methoxypyridines Good yields of substituted pyridines.[2]Can lead to nucleophilic addition to the pyridine ring.This compound acts as a selective base.
Generation of Amine-Free Lithium Enolates from Ketones Convenient and high-yielding.[2]Can also be used, but may be less selective depending on the substrate.This compound's steric hindrance favors deprotonation over nucleophilic attack on the ketone.

Experimental Protocols

Protocol 1: Preparation of this compound Solution in THF

Materials:

  • Bromomesitylene

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry, argon-flushed glassware

Procedure:

  • To a solution of bromomesitylene (1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath) under an argon atmosphere, add n-butyllithium (1.0 eq.) dropwise via syringe.[3]

  • Stir the resulting solution at -78 °C for 30-60 minutes. The solution is then ready for use.

Note: The concentration of the prepared this compound solution should be determined by titration before use in subsequent reactions.

Visualizations

reaction_pathway cluster_desired Desired Reaction Pathway cluster_side Potential Side Reaction Substrate_H Substrate with Acidic Proton (R-H) Lith_Substrate Lithiated Substrate (R-Li) Substrate_H->Lith_Substrate + this compound (Deprotonation) Product Desired Product (R-E) Lith_Substrate->Product + Electrophile Electrophile Electrophile (E+) Substrate_E Substrate with Electrophilic Site Side_Product Nucleophilic Addition Side Product Substrate_E->Side_Product + this compound (Nucleophilic Attack)

Caption: Desired deprotonation pathway versus a potential side reaction.

troubleshooting_workflow Start Low Yield or Side Products Observed Check_Reagent Is this compound Active? (Titrate) Start->Check_Reagent Check_Stoich Was Stoichiometry Correct? Check_Reagent->Check_Stoich Yes Optimize Optimize Reaction Conditions (e.g., solvent, addition rate) Check_Reagent->Optimize No Check_Temp Was the Reaction Temperature Kept Low? Check_Purity Are Starting Materials and Solvents Pure/Anhydrous? Check_Temp->Check_Purity Yes Check_Temp->Optimize No Check_Purity->Optimize Yes Check_Purity->Optimize No Check_Stoich->Check_Temp Yes Check_Stoich->Optimize No End Improved Outcome Optimize->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Mesityllithium Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of mesityllithium to prevent decomposition and ensure experimental success. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Troubleshooting Guides

Issue: Low Yield or Inconsistent Results in Reactions

If you are experiencing lower than expected yields or inconsistent results in reactions involving this compound, it may be a consequence of reagent degradation. The following guide will help you troubleshoot potential causes related to storage and handling.

Potential Cause Recommended Action
Degraded this compound The concentration of this compound can decrease over time, especially if not stored properly. It is crucial to determine the accurate concentration of your solution before use. Solution: Titrate your this compound solution. A significant deviation from the concentration stated on the bottle indicates degradation. For highly sensitive reactions, consider using a freshly opened bottle.
Improper Storage Temperature This compound is thermally sensitive. Storage at temperatures above the recommended range can lead to accelerated decomposition. "Aryl lithium intermediates" have been observed to decompose at temperatures of -20 °C or 0 °C.[1] Solution: Ensure that this compound solutions are stored at the recommended temperature, typically 2-8 °C, in a spark-proof refrigerator. Avoid repeated freeze-thaw cycles.
Exposure to Air or Moisture This compound is highly reactive with air and moisture, leading to rapid decomposition. Solution: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) using proper air-free techniques such as a Schlenk line or a glovebox. Use dry, degassed solvents and glassware. Ensure septa on storage bottles are in good condition and provide a secure seal.
Reaction with Solvent Ethereal solvents, while common for organolithium reactions, can react with this compound, especially upon prolonged storage or at elevated temperatures. This can lead to both reagent decomposition and the formation of impurities. Solution: For long-term storage, consider using a hydrocarbon solvent if compatible with your intended application. If an ethereal solvent is necessary, use it at low temperatures and for the shortest possible time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: this compound solutions should be stored in a tightly sealed, appropriate container (e.g., a Sure/Seal™ bottle) under a positive pressure of a dry, inert gas such as argon or nitrogen. The recommended storage temperature is typically between 2 °C and 8 °C in a spark-proof refrigerator.

Q2: How can I tell if my this compound has decomposed?

A2: Visual inspection may reveal a color change or the formation of a precipitate, which can indicate decomposition. However, the most reliable method to assess the quality of your this compound solution is to determine its concentration via titration. A significantly lower concentration than expected is a clear indicator of degradation.

Q3: What is the primary cause of this compound decomposition during storage?

A3: The primary causes of decomposition are exposure to air (oxygen) and moisture, as well as thermal instability at elevated temperatures. Reaction with the solvent, particularly ethereal solvents, can also contribute to degradation over time.

Q4: Can I store this compound in a freezer?

A4: While lower temperatures generally slow down decomposition, repeated freeze-thaw cycles can damage the container's seal and introduce atmospheric contaminants. If you choose to freeze the solution, ensure the container is suitable for low temperatures and allow it to warm to room temperature under an inert atmosphere before opening to prevent condensation from entering.

Q5: How often should I titrate my this compound solution?

A5: It is best practice to titrate your this compound solution before each use, especially if the bottle has been opened previously. For a newly opened bottle, the concentration should be verified. Regular titration ensures accurate stoichiometry in your reactions and leads to more reproducible results.

Experimental Protocols

Protocol 1: Titration of this compound (Gilman Double Titration Method)

This method determines the concentration of active organolithium species.

Materials:

  • This compound solution to be titrated

  • Anhydrous diethyl ether or THF

  • 1,2-dibromoethane

  • Distilled water

  • Standardized 0.1 M HCl solution

  • Phenolphthalein indicator

  • Two Erlenmeyer flasks

  • Syringes and needles

  • Stir plate and stir bar

Procedure:

Part A: Total Base Titration

  • Under an inert atmosphere, transfer a precise volume (e.g., 1.00 mL) of the this compound solution into an Erlenmeyer flask containing a stir bar and 10-20 mL of anhydrous diethyl ether or THF.

  • Carefully add 20 mL of distilled water to quench the solution.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V_total).

Part B: Non-Organolithium Base Titration

  • Under an inert atmosphere, transfer a precise volume (e.g., 1.00 mL) of the this compound solution into a second Erlenmeyer flask containing a stir bar and 10-20 mL of anhydrous diethyl ether or THF.

  • Add a two-fold excess of 1,2-dibromoethane (relative to the expected amount of this compound) to react with the active organolithium. Stir for 5-10 minutes.

  • Carefully add 20 mL of distilled water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M HCl until the pink color disappears. Record the volume of HCl used (V_non-RLi).

Calculation:

Molarity of this compound = [(V_total - V_non-RLi) * Molarity of HCl] / Volume of this compound solution

Visualizations

Decomposition_Pathway This compound This compound (Active Reagent) Decomposed_Products Decomposed Products (Inactive) This compound->Decomposed_Products Decomposition Air_Moisture Air (O₂) / Moisture (H₂O) Decomposition_Pathway_Node High_Temp Elevated Temperature (> -20 °C) Solvent_Reaction Reaction with Ethereal Solvents

Caption: Factors leading to this compound decomposition.

Titration_Workflow cluster_total_base Total Base Titration cluster_non_rli_base Non-Organolithium Base Titration A1 Aliquot of This compound A2 Quench with H₂O A1->A2 A3 Titrate with HCl A2->A3 Calculate Calculate Molarity: [ (V_total - V_non-RLi) * M_HCl ] / V_this compound A3->Calculate V_total B1 Aliquot of This compound B2 React with 1,2-dibromoethane B1->B2 B3 Quench with H₂O B2->B3 B4 Titrate with HCl B3->B4 B4->Calculate V_non-RLi

Caption: Gilman double titration workflow for this compound.

References

Technical Support Center: Titration Methods for Determining Mesityllithium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the concentration of Mesityllithium solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to titrate this compound solutions?

A1: It is essential to determine the accurate concentration of this compound solutions before use. Commercially available organolithium reagents can degrade over time due to sensitivity to air and moisture, leading to a lower concentration than stated on the bottle.[1] Using an inaccurate concentration can result in incomplete reactions or the addition of excess reagent, both of which can negatively impact your experimental outcomes.

Q2: What are the most common methods for titrating this compound?

A2: Several methods are suitable for titrating this compound. The most common include:

  • Direct Titration: This involves using a standard solution of a protic compound (like an alcohol) with a colored indicator.[2]

  • Gilman Double Titration: This is a highly reliable method that accounts for non-organolithium bases (like lithium hydroxide or alkoxides) that may be present in the solution, providing a more accurate concentration of the active this compound.[3][4]

  • Titration with a Stoichiometric Reagent: This method uses a reagent that reacts with the organolithium to produce a distinct color change at the endpoint.[2]

Q3: How often should I titrate my this compound solution?

A3: It is best practice to titrate your this compound solution before each use, especially if the bottle has been opened multiple times. For a new, unopened bottle, you should titrate it upon opening to establish a baseline concentration. Regular titration ensures the accuracy of your experiments.

Troubleshooting Guide

Issue: Inconsistent or Non-Reproducible Titration Results

  • Potential Cause: Presence of air bubbles in the burette or syringe.

    • Solution: Ensure all air bubbles are expelled from the burette or syringe before starting the titration. Tapping the side of the burette can help dislodge bubbles.[5]

  • Potential Cause: Inadequate mixing of the solution.

    • Solution: Stir the solution vigorously throughout the titration to ensure the titrant reacts completely with the this compound.[5]

  • Potential Cause: Cross-contamination of glassware.

    • Solution: Use clean, dry glassware for all titrations. Rinse glassware with an appropriate solvent and dry thoroughly before use.[5]

Issue: Faint or Indistinct Endpoint Color Change

  • Potential Cause: Incorrect indicator choice.

    • Solution: Select an indicator that provides a sharp and clear color change at the equivalence point. For this compound, indicators like 1,10-phenanthroline or N-benzylbenzamide are often suitable.[2]

  • Potential Cause: Indicator degradation.

    • Solution: Use a fresh solution of the indicator. Some indicators can degrade over time, leading to a weak color change.

  • Potential Cause: Titration performed at an inappropriate temperature.

    • Solution: Some titration reactions are temperature-sensitive. For example, when using N-benzylbenzamide, the endpoint is more distinct and persistent at -40°C.[2]

Issue: Over-titration (Adding Too Much Titrant)

  • Potential Cause: Adding the titrant too quickly near the endpoint.

    • Solution: As you approach the expected endpoint, add the titrant dropwise to avoid overshooting it. A preliminary "rough" titration can help you estimate the approximate endpoint.[6]

  • Potential Cause: Difficulty in observing the color change.

    • Solution: Place a white background (e.g., a piece of white paper) under the flask to make the color change more visible.

Experimental Protocols

Gilman Double Titration Method

This method is highly recommended for its accuracy in determining the concentration of active organolithium species.[3][4]

Part 1: Determination of Total Base Content

  • Under an inert atmosphere (e.g., argon or nitrogen), transfer a precise volume (e.g., 1.00 mL) of the this compound solution into a flask containing deionized water (e.g., 20 mL).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the resulting solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the indicator's endpoint is reached.

  • Record the volume of HCl used. This volume corresponds to the total base (this compound + other lithium bases) in the solution.

Part 2: Determination of Non-Organolithium Base Content

  • Under an inert atmosphere, transfer the same precise volume (e.g., 1.00 mL) of the this compound solution into a separate flask.

  • Add a solution of a non-reactive halide (e.g., 1,2-dibromoethane in diethyl ether) to quench the this compound.

  • After a few minutes, add deionized water (e.g., 20 mL) and a few drops of the same indicator.

  • Titrate this solution with the same standardized HCl solution until the endpoint is reached.

  • Record the volume of HCl used. This volume corresponds to the non-organolithium bases.

Calculation:

The concentration of this compound is calculated by subtracting the moles of acid used in Part 2 from the moles of acid used in Part 1.

Direct Titration with N-Benzylbenzamide

This method provides a distinct blue endpoint.[2]

  • To a dry, two-necked flask under an inert atmosphere, add N-benzylbenzamide (100-300 mg) and dry THF (10 mL).

  • Cool the solution to -40 °C.

  • Slowly add the this compound solution dropwise via a syringe while stirring vigorously.

  • The endpoint is reached when a persistent deep blue color is observed.[2]

  • The concentration of this compound can be calculated based on the stoichiometry of the reaction (1:1 with N-benzylbenzamide).

Quantitative Data Summary

Titration MethodTitrantIndicatorTypical Endpoint Color ChangeNotes
Gilman Double TitrationStandardized HClPhenolphthaleinColorless to PinkHighly accurate; accounts for non-RLi bases.[3][4]
Direct TitrationThis compound (as titrant)N-BenzylbenzamideColorless to persistent BlueEndpoint is more stable at lower temperatures (-40°C).[2]
Direct Titrationsec-Butanol1,10-PhenanthrolineColorless to Red/BrownA common and reliable method for various organolithiums.[7]

Visualized Workflows

Gilman_Double_Titration_Workflow cluster_part1 Part 1: Total Base cluster_part2 Part 2: Non-RLi Base cluster_calc Calculation A1 Aliquot of This compound B1 Hydrolyze with Water A1->B1 C1 Titrate with Standard HCl B1->C1 D1 Record V1 (Total Base) C1->D1 F [this compound] ∝ (V1 - V2) D1->F A2 Same Aliquot of This compound B2 React with 1,2-Dibromoethane A2->B2 C2 Hydrolyze with Water B2->C2 D2 Titrate with Standard HCl C2->D2 E2 Record V2 (Non-RLi Base) D2->E2 E2->F

Caption: Workflow for the Gilman double titration method.

Troubleshooting_Workflow action action result result start Inconsistent Results? check_bubbles Air Bubbles in Burette? start->check_bubbles check_mixing Adequate Mixing? check_bubbles->check_mixing No expel_bubbles Expel Bubbles check_bubbles->expel_bubbles Yes check_glassware Clean & Dry Glassware? check_mixing->check_glassware Yes stir_vigorously Stir Vigorously check_mixing->stir_vigorously No clean_glassware Reclean & Dry Glassware check_glassware->clean_glassware No re_titrate Re-run Titration check_glassware->re_titrate Yes expel_bubbles->re_titrate stir_vigorously->re_titrate clean_glassware->re_titrate consistent_results Consistent Results re_titrate->consistent_results

References

Managing the Pyrophoric Nature of Mesityllithium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of mesityllithium in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound (C₉H₁₁Li) is an organolithium reagent, a compound containing a direct bond between a carbon and a lithium atom.[1][2] This bond is highly polarized, making the carbon atom a strong nucleophile and a very strong base.[2] Its primary hazard stems from its pyrophoric nature, meaning it can spontaneously ignite upon contact with air and reacts violently with water.[3][4][5] It is also corrosive and can cause severe skin burns and eye damage.[5]

Q2: What are the immediate signs of a this compound solution degrading?

A2: A fresh, viable solution of this compound should be a clear, pale-yellow solution.[6] The appearance of a precipitate or a color change to a deeper yellow or brown can indicate decomposition or reaction with atmospheric contaminants. A definitive way to assess the quality of the reagent is through titration, such as the Gilman titration, to determine the active concentration.[6][7]

Q3: My reaction with this compound failed. What are the common causes?

A3: Reaction failure with this compound can be attributed to several factors:

  • Inactive Reagent: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active reagent.

  • Presence of Moisture or Air: Trace amounts of water or oxygen in the reaction setup can quench the highly reactive organolithium reagent. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[8]

  • Solvent Issues: The solvent used must be anhydrous. The presence of protic solvents or impurities can neutralize the this compound.

  • Reaction Temperature: Organolithium reactions are often temperature-sensitive. Ensure the reaction is performed at the specified temperature.

  • Order of Addition: The order in which reagents are added can be critical. In some cases, solubility issues of intermediates can be mitigated by altering the addition sequence.[9]

Q4: What should I do in case of a this compound spill?

A4: The response depends on the size of the spill.

  • Small Spill: For a small spill, immediately smother the area with a dry absorbent material like powdered lime (calcium oxide) or dry sand.[10][11] Do not use water or a carbon dioxide fire extinguisher. Once the material is fully covered and the reaction has ceased, carefully collect the mixture into a sealed container for proper disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and alert your colleagues.[12] If it is safe to do so, use a large amount of powdered lime or sand to contain the spill. A nearby dry powder (Class D) fire extinguisher should be available.[11] Immediately contact your institution's emergency response team.[12]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Syringe or cannula gets clogged during transfer. Precipitation of this compound or byproducts.Ensure the reagent is fully dissolved before transfer. If clogging persists, carefully and under an inert atmosphere, remove the needle and rinse it with a dry, inert solvent like hexane or toluene.[13]
A fire starts at the tip of the needle during transfer. Exposure of the this compound to air.This is a common occurrence with pyrophoric reagents. Remain calm. Often, the small amount of reagent will burn out quickly. You can try to extinguish the flame by briefly stopping the flow and moving the needle tip further into the inert atmosphere of the receiving flask. Have a fire extinguisher rated for organometallic fires (Class D) readily available.[11]
The reaction mixture turns cloudy or a precipitate forms unexpectedly. The this compound is reacting with trace moisture or air. The reaction product or an intermediate may be insoluble in the chosen solvent.Re-evaluate the dryness of your glassware and the purity of your inert gas source. Consider using a different anhydrous solvent in which all species are more soluble.
The septum on the storage bottle is leaking. The septum has been punctured too many times or is not properly seated.For long-term storage, it is advisable to use a high-quality septum secured with wire.[11] For extra protection, a second septum can be placed over the first.[11] If a leak is suspected, carefully purge the headspace with inert gas and replace the septum.

Experimental Protocols

Safe Quenching of this compound Residues

This protocol is for quenching small amounts of residual this compound in reaction flasks or on contaminated equipment.

  • Inert Atmosphere: Ensure the vessel containing the this compound residue is under an inert atmosphere (e.g., in a fume hood with a nitrogen or argon line, or inside a glovebox).[14]

  • Dilution: Dilute the residue with an anhydrous, non-reactive solvent such as hexane or toluene. This helps to dissipate heat during quenching.[10]

  • Cooling: Place the flask in an ice-water or dry ice/acetone bath to cool the contents.[15]

  • Slow Addition of Isopropanol: Slowly add anhydrous isopropanol dropwise with vigorous stirring.[10][15] You may observe gas evolution. Continue adding isopropanol until the gas evolution ceases.

  • Addition of Methanol: After the reaction with isopropanol is complete, slowly add methanol as a more reactive quenching agent to ensure all the this compound has been consumed.[10]

  • Final Quench with Water: Once the reaction with methanol is complete, very slowly and carefully add water dropwise to quench any remaining reactive species.[14]

  • Disposal: The resulting solution should be neutralized and disposed of as hazardous waste according to your institution's guidelines.[16]

Transfer of this compound Solution using a Cannula

This technique is recommended for transferring larger volumes (>50 mL) of this compound solution.[11]

  • Setup: Ensure both the reagent bottle and the reaction flask are securely clamped and under a positive pressure of an inert gas (nitrogen or argon), vented through a bubbler.

  • Pressurize Reagent Bottle: Slightly increase the inert gas pressure in the reagent bottle to facilitate the transfer.

  • Insert Cannula: Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is above the liquid level. Insert the other end into the reaction flask.

  • Initiate Transfer: Lower the cannula tip in the reagent bottle into the solution. The pressure difference will push the liquid through the cannula into the reaction flask.

  • Stop Transfer: To stop the flow, raise the cannula tip in the reagent bottle above the liquid level.

  • Flush Cannula: Allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.[13]

  • Remove Cannula: Remove the cannula from the reaction flask first, and then from the reagent bottle.

  • Rinse Cannula: Immediately rinse the cannula with a dry, inert solvent and quench the rinsings as described in the quenching protocol.[13]

Visualizations

pyrophoric_nature This compound This compound Ignition Ignition This compound->Ignition Spontaneous Contact Violent_Reaction Violent Reaction This compound->Violent_Reaction Contact Air Air (O2, H2O) Air->Ignition Water Water (H2O) Water->Violent_Reaction

Caption: Factors leading to the pyrophoric behavior of this compound.

spill_response_workflow Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Small Spill Assess->Small_Spill < 50 mL Large_Spill Large Spill Assess->Large_Spill > 50 mL or Fire Smother Smother with Dry Sand or Lime Small_Spill->Smother Evacuate Evacuate Area & Alert Others Large_Spill->Evacuate Collect Collect for Disposal Smother->Collect Contain Contain with Sand/Lime (if safe) Evacuate->Contain Emergency Call Emergency Response Contain->Emergency safe_quenching_protocol Start Start Quenching Inert Ensure Inert Atmosphere Start->Inert Dilute Dilute with Anhydrous Solvent Inert->Dilute Cool Cool in Ice/Dry Ice Bath Dilute->Cool Add_iPrOH Slowly Add Isopropanol Cool->Add_iPrOH Add_MeOH Slowly Add Methanol Add_iPrOH->Add_MeOH Add_H2O Slowly Add Water Add_MeOH->Add_H2O Dispose Neutralize and Dispose as Waste Add_H2O->Dispose End End Dispose->End

References

Improving regioselectivity in directed ortho-metalation with Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Directed ortho-Metalation (DoM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in DoM reactions, with a specific focus on the use of mesityllithium.

Frequently Asked Questions (FAQs)

Q1: What is Directed ortho-Metalation (DoM)?

A1: Directed ortho-Metalation (DoM) is a powerful synthetic strategy used in organic chemistry to achieve regioselective functionalization of aromatic and heteroaromatic rings.[1][2] The reaction involves the deprotonation of a C-H bond at a position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with high precision.[3][4] The DMG, which typically contains a heteroatom with a lone pair of electrons, coordinates to the lithium cation of the base, directing the deprotonation to the proximate ortho position.[5] This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers.[2]

Q2: Why use a bulky base like this compound?

A2: this compound is a sterically hindered organolithium base that offers several advantages in DoM reactions, primarily related to improving regioselectivity and chemoselectivity. Its bulkiness can:

  • Prevent Nucleophilic Addition: On sensitive substrates, such as pyridines or other electron-deficient heterocycles, less bulky alkyllithiums like n-BuLi can undergo competitive nucleophilic addition to the ring. This compound's steric hindrance significantly disfavors this side reaction, leading to cleaner deprotonation.[6]

  • Enhance Regioselectivity: When two ortho positions are available for deprotonation, the steric bulk of this compound can lead to a preference for the less sterically hindered position, thereby enhancing regioselectivity.

  • Act as a Selective Lithiating Agent: It has been shown to be an excellent selective lithiating agent for the preparation of aryllithium compounds that contain sensitive functional groups like alkoxycarbonyls.[6]

Q3: What are the most common side reactions in DoM, and how can they be minimized?

A3: Common side reactions include:

  • Poor Regioselectivity: Lithiation at undesired positions. This can be addressed by careful selection of the base, solvent, and temperature.

  • Nucleophilic Addition: As mentioned, the organolithium reagent can add to polarized double bonds (e.g., C=O, C=N) or electron-deficient aromatic rings. Using a bulkier base like this compound or a lithium amide (e.g., LDA) can mitigate this.[3]

  • Anionic Fries Rearrangement: With certain DMGs, such as O-aryl carbamates, the initially formed ortho-lithiated species can rearrange, especially at higher temperatures.[3] Performing the reaction at a low temperature (e.g., -78 °C) is crucial to prevent this.

  • Halogen Scrambling ("Halogen Dance"): In halogenated substrates, the lithium reagent can induce migration of the halogen atom around the aromatic ring.[7]

Minimizing these side reactions often involves optimizing the reaction conditions, particularly the choice of base and maintaining low temperatures throughout the process.

Troubleshooting Guide

Issue 1: Poor or No Regioselectivity

  • Question: My directed ortho-metalation is giving me a mixture of regioisomers or lithiation at the wrong position. What should I do?

  • Answer: Poor regioselectivity is a common issue that can often be resolved by systematically evaluating the reaction parameters.

    • Step 1: Evaluate the Directing Group (DMG): The coordinating ability of your DMG is paramount. Stronger DMGs will exert more control over the lithiation site. Consider if a stronger DMG can be used in your synthetic route. The hierarchy of directing ability has been established through competition experiments.[3][4]

    • Step 2: Change the Organolithium Base: The choice of base is critical. If you are using a less bulky base like n-BuLi, switching to a more sterically demanding base like sec-BuLi, tert-BuLi, or this compound can improve selectivity, especially if one ortho position is sterically hindered.

    • Step 3: Modify the Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF and diethyl ether are common, but in some cases, less polar solvents like hexanes can enhance the selectivity directed by the DMG.[3]

    • Step 4: Adjust the Temperature: DoM reactions are typically performed at low temperatures (-78 °C) to ensure kinetic control. Allowing the reaction to warm prematurely can lead to loss of regioselectivity through equilibration or side reactions.

Issue 2: Low Yield of the Desired Product

  • Question: I have confirmed the desired regioselectivity, but the yield of my product after quenching with an electrophile is very low. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors, from incomplete lithiation to decomposition of the intermediate or product.

    • Step 1: Ensure Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. Ensure all glassware is oven- or flame-dried, and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried.

    • Step 2: Check the Quality of the Organolithium Reagent: Organolithium reagents degrade over time. It is crucial to titrate the solution to determine the exact concentration before use.

    • Step 3: Increase the Equivalents of the Base: It is known that DoM reactions can require a significant excess of the organolithium base due to the formation of complex aggregates that "consume" the active base.[8] Increasing the equivalents of this compound may improve the extent of lithiation.

    • Step 4: Consider the Order of Addition: In some cases, the aryllithium intermediate may be unstable or insoluble. Inverse addition, where the substrate solution is added to the organolithium solution, can sometimes resolve these issues.

    • Step 5: Evaluate the Electrophile: Ensure the electrophile is sufficiently reactive and added at a low temperature to prevent decomposition of the aryllithium.

Quantitative Data

The choice of base can significantly impact the regioselectivity of a DoM reaction. Below is a summary of representative data illustrating these effects.

Table 1: Comparison of Organolithium Bases in the Metalation of Substituted Aromatics

SubstrateDirecting GroupBaseProduct(s)RatioYield (%)Reference
3-Methoxypyridine-OMen-BuLi2- and 4-substituted1:1-[6]
3-Methoxypyridine-OMeThis compound4-substituted>95:5Good[6]
3,5-Dichlorobenzamide-CONEt₂sec-BuLi/TMEDA4-substitutedExclusiveModerate-Good[9][10]
3,5-Dichloro-N-ethylbenzamide-CONHEtsec-BuLi/TMEDA2-substitutedExclusive-[9][10]
p-Methoxythiocarbamate-OMe, -OCSNEt₂n-BuLiortho to -OMe and ortho to -OCSNEt₂~5:2-[11]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation using this compound

This protocol provides a general guideline. Specific conditions may need to be optimized for your substrate.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve the aromatic substrate (1.0 eq) in anhydrous THF (or another suitable dry solvent) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Slowly add a solution of this compound (typically 1.1-1.5 eq) dropwise to the cooled substrate solution via syringe. The reaction mixture may develop a color, indicating the formation of the aryllithium species.

  • Lithiation: Stir the reaction mixture at -78 °C for the optimized time (typically 1-3 hours) to ensure complete metalation.

  • Electrophilic Quench: Add the electrophile (1.2-2.0 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Flame-Dried Apparatus under N2/Ar reagents->setup dissolve Dissolve Substrate in Anhydrous THF setup->dissolve cool Cool to -78 °C dissolve->cool add_base Add this compound (1.1-1.5 eq) cool->add_base lithiate Stir at -78 °C (1-3 h) add_base->lithiate add_E Add Electrophile (1.2-2.0 eq) lithiate->add_E warm Warm to RT & Quench (aq. NH4Cl) add_E->warm extract Extract with Organic Solvent warm->extract purify Dry, Concentrate & Purify extract->purify end End purify->end

Caption: General experimental workflow for directed ortho-metalation using this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Regioselectivity base Change Base (e.g., to this compound) start->base Steric Hindrance Issue? solvent Modify Solvent start->solvent Aggregation State Issue? temp Adjust Temperature start->temp Kinetic vs. Thermodynamic? dmg Use Stronger DMG start->dmg Weak Directing Effect? result Improved Regioselectivity base->result solvent->result temp->result dmg->result

Caption: Troubleshooting logic for addressing poor regioselectivity in directed ortho-metalation.

References

Technical Support Center: Quenching Procedures for Mesityllithium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for reactions involving mesityllithium. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for this compound reactions?

A1: Common quenching agents for this compound, similar to other organolithium reagents, include protic sources like water (H₂O), methanol (MeOH), and isopropanol (i-PrOH) for simple protonation. For functionalization, electrophiles such as deuterium oxide (D₂O) for deuteration, carbon dioxide (CO₂) for carboxylation, and various aldehydes or ketones for alcohol formation are frequently used.

Q2: My reaction yield is low after quenching. What are the potential causes?

A2: Low yields in this compound reactions can stem from several factors:

  • Incomplete formation of this compound: This can be due to impure starting materials (e.g., "old" bromomesitylene) or improper reaction conditions during its formation.[1]

  • Reaction with atmospheric moisture or carbon dioxide: this compound is highly reactive and will be quenched by ambient moisture and CO₂ if the reaction is not conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Side reactions with the solvent: Ethereal solvents like THF can be deprotonated by organolithiums, especially at elevated temperatures.

  • Sub-optimal quenching procedure: The choice of quenching agent and the method of addition are critical. Slow, controlled addition at low temperatures is generally recommended to avoid localized heating and side reactions.

  • Product instability during workup: The desired product may be sensitive to the workup conditions (e.g., acidic or basic washes).

Q3: How can I minimize the formation of byproducts during quenching?

A3: To minimize byproduct formation:

  • Maintain a low temperature: Quenching should typically be performed at the same low temperature as the reaction (e.g., -78 °C) to control the reaction rate and selectivity.

  • Slow and controlled addition: Add the quenching agent dropwise with vigorous stirring to ensure efficient mixing and prevent localized concentration gradients.

  • Use an appropriate quenching agent: The choice of quencher should be compatible with the desired product and reaction conditions. For instance, when quenching with CO₂, ensuring it is dry is crucial to prevent protonation.

  • Consider "in situ" quenching: For unstable organolithium intermediates, quenching the reaction as it forms can sometimes improve yields by minimizing decomposition.

Q4: Is it possible to quench this compound with an aldehyde or ketone that also has an acidic proton?

A4: This can be challenging. This compound is a strong base and will preferentially deprotonate an acidic proton (e.g., an alcohol or even an α-proton of a ketone) over adding to a carbonyl group. To avoid this, it is often necessary to protect acidic functional groups before introducing the organolithium reagent. In some cases, using a less basic organometallic reagent or specific reaction conditions might allow for the desired carbonyl addition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture is not the expected color (e.g., no color change upon addition of phenanthroline). Incomplete or no formation of this compound.- Ensure starting materials (bromomesitylene and n-BuLi or lithium metal) are pure and dry.[1]- Verify the concentration of the n-BuLi solution.- Optimize the reaction conditions for this compound formation (e.g., temperature, reaction time).
Low or no yield of the desired product after quenching. - Incomplete reaction with the electrophile.- Decomposition of the organolithium species before or during quenching.- The product is water-soluble and lost during aqueous workup.- Increase the reaction time or temperature for the reaction with the electrophile.- Quench the reaction at a low temperature and ensure the quenching agent is added slowly.- Check the aqueous layer for your product before discarding it.[2]
Formation of mesitylene as the major product after quenching with an electrophile. The this compound was quenched by a proton source instead of the intended electrophile.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Use anhydrous solvents and reagents.- If using gaseous electrophiles like CO₂, ensure they are passed through a drying agent.
Formation of complex mixtures or unexpected byproducts. - Side reactions of the organolithium with the solvent or starting materials.- The electrophile is not stable under the reaction conditions.- The product is not stable under the workup conditions.- Use a non-reactive solvent or perform the reaction at a lower temperature.- Verify the stability of your electrophile under basic conditions.- Adjust the pH and temperature of the workup procedure.

Quantitative Data Summary

The following table summarizes typical yields for quenching this compound with various electrophiles, based on available literature. Note that yields are highly dependent on specific reaction conditions and substrates.

Electrophile (Quenching Agent) Product Type Typical Yield Range (%) Notes
Deuterium Oxide (D₂O)Deuterated MesityleneGood to ExcellentYields are often high, assuming efficient formation of this compound.
Carbon Dioxide (CO₂)2,4,6-Trimethylbenzoic AcidModerate to GoodYields can be variable; ensuring dry CO₂ and proper reaction conditions are critical.
Aldehydes/KetonesBenzylic AlcoholsGoodThis compound acts as a bulky nucleophile.[3]
Iodine (I₂)IodomesityleneGoodA standard method for introducing iodine.

Experimental Protocols

Protocol 1: General Quenching for Protonation (Formation of Mesitylene)
  • Reaction Setup: Ensure the reaction flask containing this compound is under a positive pressure of an inert gas (argon or nitrogen) and maintained at the desired low temperature (e.g., -78 °C, dry ice/acetone bath).

  • Quenching: Slowly add an excess of a protic solvent, such as methanol or isopropanol, dropwise to the stirred solution of this compound. A temperature increase may be observed.

  • Workup: Once the addition is complete and the reaction is no longer exothermic, allow the mixture to warm to room temperature. Slowly add water to quench any remaining reactive species. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain mesitylene.

Protocol 2: Quenching with Deuterium Oxide (D₂O) for Deuteration
  • Reaction Setup: Maintain the this compound solution under an inert atmosphere at low temperature (e.g., -78 °C).

  • Quenching: Slowly add a stoichiometric amount or a slight excess of D₂O (previously degassed) to the reaction mixture via syringe.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature. Add a saturated aqueous solution of ammonium chloride. Extract the deuterated mesitylene with an organic solvent, wash the organic phase with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

Protocol 3: Quenching with Carbon Dioxide (CO₂) for Carboxylation
  • Reaction Setup: Cool the solution of this compound in an appropriate solvent (e.g., THF) to -78 °C under an inert atmosphere.

  • Quenching: Bubble dry carbon dioxide gas through the stirred solution for a period of time (e.g., 1-2 hours), or pour the this compound solution onto an excess of crushed dry ice.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench with water and acidify with aqueous HCl (e.g., 1 M) to a pH of approximately 1-2. Extract the 2,4,6-trimethylbenzoic acid with an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

Quenching_Workflow General Workflow for Quenching this compound Reactions cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Start: this compound Solution in Inert Atmosphere cool Cool Reaction to Low Temperature (e.g., -78 °C) start->cool add_quencher Slowly Add Quenching Agent (e.g., D₂O, CO₂, Aldehyde) cool->add_quencher stir Stir at Low Temperature add_quencher->stir warm Warm to Room Temperature stir->warm aqueous_workup Aqueous Workup (e.g., add H₂O, acid/base wash) warm->aqueous_workup extract Extract with Organic Solvent aqueous_workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End: Isolated Product purify->end Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_mesli Check this compound Formation (e.g., Titration, Test Reaction) start->check_mesli check_atmosphere Verify Inert Atmosphere (Anhydrous Solvents/Reagents) start->check_atmosphere check_quenching Review Quenching Procedure (Temperature, Addition Rate) start->check_quenching check_workup Analyze Workup Procedure (Aqueous Layer, Product Stability) start->check_workup optimize_formation Optimize MesLi Formation check_mesli->optimize_formation improve_inertness Improve Inert Atmosphere Technique check_atmosphere->improve_inertness modify_quenching Modify Quenching Protocol check_quenching->modify_quenching adjust_workup Adjust Workup Conditions check_workup->adjust_workup

References

Technical Support Center: Purification of Products from Mesityllithium-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions mediated by mesityllithium.

Troubleshooting Guides

Issue 1: Difficulty in Removing Mesitylene Byproduct

Mesitylene, the byproduct of this compound, has a high boiling point (164-165 °C) and is non-polar, which can make its removal from reaction mixtures challenging.[1]

Possible Cause Solution Detailed Protocol
Co-elution with the product during column chromatography.Optimize the chromatography conditions to enhance separation.Protocol: --INVALID-LINK--
The product is thermally labile and sensitive to high temperatures required for distillation.Employ azeotropic distillation or high-vacuum distillation to lower the boiling point.Protocol: --INVALID-LINK--
The product and mesitylene have similar solubility, hindering purification by crystallization.Select a solvent system where the product's solubility is significantly different from mesitylene's at varying temperatures.Protocol: --INVALID-LINK--
Issue 2: Low or No Product Yield After Workup

Low recovery of the desired product can be attributed to several factors, from incomplete reaction to product degradation during purification.

Possible Cause Solution Troubleshooting Steps
Incomplete reaction.Ensure complete consumption of starting materials before quenching.Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If starting material is still present, consider extending the reaction time or increasing the temperature.
Product decomposition during aqueous workup.Use a milder quenching agent and perform the workup at low temperatures.Instead of aqueous acid, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Product is water-soluble and is lost in the aqueous layer during extraction.Saturate the aqueous layer with brine to decrease the polarity and back-extract with an organic solvent.After the initial extraction, wash the aqueous layer with brine and then extract several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine all organic extracts.
Product degradation on silica gel.Deactivate the silica gel with a base or use an alternative stationary phase.For acid-sensitive compounds, pre-treat the silica gel with a solvent system containing 1-3% triethylamine. For very sensitive compounds, consider using alumina as the stationary phase.

Frequently Asked Questions (FAQs)

Q1: How can I effectively quench a this compound reaction?

A1: The quenching of a this compound reaction should be done carefully and at a low temperature to control the exotherm. For most applications, slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is a reliable method. For reactions sensitive to protic sources, quenching with a solution of the electrophile in an anhydrous solvent is recommended.

Q2: What are some common side reactions with this compound, and how can I avoid them?

A2: While this compound is a bulky, non-nucleophilic base, side reactions can still occur.[2]

  • Protonation of the desired organolithium intermediate: This can happen if there are acidic protons in the reaction mixture (e.g., from moisture or acidic starting materials). To avoid this, ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction with the solvent: Ethereal solvents like THF can be deprotonated by organolithiums, especially at higher temperatures.[3] It is advisable to conduct the reaction at low temperatures (e.g., -78 °C).

  • Halogen-metal exchange with the product: If the product contains a halogen, lithium-halogen exchange can occur. This can be minimized by using stoichiometric amounts of this compound and keeping the reaction temperature low.

Q3: My product seems to be an oil, making crystallization difficult. What should I do?

A3: If your product is an oil, you can try several techniques:

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. The product may solidify.

  • Co-distillation: If the oily nature is due to residual solvent, co-distilling with a low-boiling solvent under reduced pressure can help remove it.

  • Chromatography: Purifying the oil via column chromatography can remove impurities that may be inhibiting crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the oil can induce crystallization.

Q4: How can I visualize mesitylene on a TLC plate?

A4: Mesitylene is a non-polar aromatic compound and can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot against the fluorescent background. It can also be visualized using iodine vapor or a potassium permanganate stain.

Data Presentation

Table 1: Physical Properties of Mesitylene
PropertyValue
Boiling Point 164-165 °C
Density 0.864 g/mL at 25 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, acetone, hexane.[1][4][5]
Table 2: Typical Rf Values of Mesitylene on Silica Gel
Eluent System (v/v)Approximate Rf Value
100% Hexane~0.8
5% Ethyl Acetate in Hexane~0.9
10% Dichloromethane in Hexane~0.85

Note: Rf values can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Column Chromatography for Mesitylene Removal

This protocol is designed for the separation of a moderately polar product from the non-polar mesitylene byproduct.

Methodology:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent. Dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexane or toluene).

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane or a hexane/dichloromethane mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel.

  • Loading the Column: Carefully load the dissolved crude mixture onto the top of the column.

  • Elution:

    • Begin eluting with a highly non-polar solvent system (e.g., 100% hexane). Mesitylene will elute quickly.

    • Monitor the fractions by TLC, visualizing with a UV lamp and/or an appropriate stain.

    • Once the mesitylene has been completely eluted, gradually increase the polarity of the eluent to elute your desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Protocol 2: Fractional Distillation for Mesitylene Removal

This method is suitable for thermally stable products with a boiling point significantly different from that of mesitylene (at least a 25-30 °C difference is ideal).

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[4][5]

  • Distillation:

    • Place the crude reaction mixture in the distillation flask with a stir bar or boiling chips.

    • Heat the flask gently. The vapor will rise through the fractionating column.

    • The temperature at the thermometer should stabilize at the boiling point of the lower-boiling component. Collect this fraction.

    • Once the first component has distilled, the temperature may drop before rising to the boiling point of the next component. Change the receiving flask to collect the different fractions.

    • If your product is the higher-boiling component, collect the fraction that distills at the boiling point of mesitylene (around 164 °C at atmospheric pressure). The temperature will then rise to the boiling point of your product.

  • Purification under Reduced Pressure: For high-boiling or thermally sensitive products, perform the distillation under reduced pressure to lower the boiling points of the components.

Protocol 3: Crystallization for Mesitylene Removal

This protocol is effective if a solvent can be found in which the desired product has low solubility at room temperature or below, while mesitylene remains in solution.

Methodology:

  • Solvent Selection: Through small-scale solubility tests, identify a solvent or solvent system (e.g., hexane, pentane, or a mixture with a slightly more polar solvent) in which your product is sparingly soluble at room temperature but soluble at elevated temperatures, and in which mesitylene is highly soluble.

  • Dissolution: Dissolve the crude reaction mixture in the minimum amount of the chosen hot solvent.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Pure crystals of your product should form.

    • To maximize the yield, you can further cool the solution in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mesitylene and other soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Reaction_Workflow Start This compound-mediated Reaction Quench Quench Reaction (e.g., aq. NH4Cl) Start->Quench Workup Aqueous Workup (Extraction) Quench->Workup Crude Crude Product (contains Mesitylene) Workup->Crude Purification Purification Crude->Purification Distillation Fractional Distillation Purification->Distillation Thermally Stable Chromatography Column Chromatography Purification->Chromatography General Crystallization Crystallization Purification->Crystallization Crystalline Solid Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product Troubleshooting_Mesitylene_Removal Problem Difficulty Removing Mesitylene CoElution Co-elution in Chromatography Problem->CoElution ThermalLability Product is Thermally Labile for Distillation Problem->ThermalLability SimilarSolubility Similar Solubility for Crystallization Problem->SimilarSolubility Solution1 Optimize Chromatography: - Use non-polar eluent (e.g., Hexane) - Gradient elution CoElution->Solution1 Solution2 Use Low-Temperature Distillation: - High vacuum - Azeotropic distillation ThermalLability->Solution2 Solution3 Find a Selective Crystallization Solvent: - Test various non-polar solvents - Use solvent mixtures SimilarSolubility->Solution3

References

Validation & Comparative

A Comparative Guide to Mesityllithium and n-Butyllithium for Selective Deprotonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deprotonation of organic molecules is a cornerstone of modern synthetic chemistry, enabling the formation of key intermediates in the synthesis of complex targets, including active pharmaceutical ingredients. The choice of the organolithium reagent for this critical step can significantly impact the selectivity and overall efficiency of a reaction. This guide provides an objective comparison of two commonly employed organolithium reagents, mesityllithium and n-butyllithium, focusing on their performance in selective deprotonation reactions, supported by general experimental principles.

Executive Summary

N-Butyllithium (n-BuLi) is a widely used, strong, and highly reactive organolithium reagent. Its small size and high basicity make it effective for the deprotonation of a broad range of substrates. However, its high nucleophilicity can lead to undesired side reactions, such as addition to carbonyls or other electrophilic functional groups.

This compound (MesLi), a sterically hindered organolithium reagent, offers a solution to the lack of selectivity often observed with n-BuLi. The bulky mesityl group significantly reduces its nucleophilicity while retaining strong basicity, enabling highly selective deprotonation, particularly in complex molecules with multiple reactive sites.

Data Presentation: A Qualitative Comparison

FeatureThis compound (MesLi)n-Butyllithium (n-BuLi)
Structure 2,4,6-trimethylphenyllithiumCH₃(CH₂)₃Li
Steric Hindrance HighLow
Basicity StrongStrong
Nucleophilicity LowHigh
Primary Application Selective deprotonation of sterically accessible protons, especially in the presence of sensitive functional groups.General-purpose strong base for deprotonation, metal-halogen exchange, and as a polymerization initiator.
Selectivity High regioselectivity, particularly in ortho-lithiation where it can prevent nucleophilic attack on the directing group.[1]Can exhibit good selectivity in directed ortho-metalation, often requiring additives like TMEDA, but can be prone to side reactions.[2][3][4]
Common Side Reactions Generally cleaner reactions with fewer side products.Nucleophilic addition to carbonyls, esters, nitriles, etc. Can also act as a reducing agent.
Solubility Soluble in ethereal solvents like THF and diethyl ether.Soluble in a variety of organic solvents, including alkanes and ethereal solvents.[3]

Key Differences in Selectivity

The primary advantage of this compound lies in its steric bulk, which governs its reactivity. This steric hindrance makes it a more "discerning" base, preferentially abstracting the most accessible acidic proton while avoiding nucleophilic attack on sterically shielded or electronically sensitive functional groups.

For instance, in the case of a molecule containing both an acidic proton and a susceptible electrophilic group (e.g., a ketone or ester), n-BuLi might lead to a mixture of deprotonation and nucleophilic addition products. This compound, on the other hand, is more likely to selectively deprotonate the acidic site without attacking the electrophilic center.[1]

This enhanced selectivity is particularly valuable in directed ortho-metalation (DoM) reactions. In DoM, a directing group on an aromatic ring coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position. While n-BuLi is effective in many DoM reactions, especially with the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up its aggregates and increase its reactivity, its nucleophilicity can sometimes lead to undesired reactions with the directing group itself.[2][4] this compound, being less nucleophilic, can circumvent this issue, leading to cleaner ortho-lithiation.[1]

Experimental Protocols: Generalized Procedures for Ortho-Lithiation of Anisole

The following are generalized experimental protocols for the ortho-lithiation of anisole, a common substrate for demonstrating the principles of directed metalation. These are illustrative and should be adapted based on specific laboratory conditions and safety protocols.

General Safety Precautions for Organolithium Reagents:

Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Protocol 1: Ortho-Lithiation of Anisole using n-Butyllithium/TMEDA

Materials:

  • Anisole

  • n-Butyllithium (solution in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (Schlenk flask, dropping funnel, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anisole and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA via syringe.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe or dropping funnel, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add the chosen electrophile (e.g., benzaldehyde) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Ortho-Lithiation of Anisole using this compound

Materials:

  • Anisole

  • This compound (typically prepared in situ or used as a commercially available solution)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anisole and anhydrous THF.

  • Cool the solution to 0 °C or a lower temperature as required by the specific substrate.

  • Slowly add a solution of this compound in THF dropwise.

  • Stir the reaction mixture at the chosen temperature for the optimized reaction time (this may require monitoring by TLC or other analytical methods).

  • Slowly add the electrophile at the same temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Work up the reaction as described in Protocol 1 (quenching, extraction, drying, and purification).

Mandatory Visualizations

G cluster_nBuLi n-Butyllithium (n-BuLi) cluster_MesLi This compound (MesLi) nBuLi n-BuLi nBuLi_deprotonation Deprotonation (High Basicity) nBuLi->nBuLi_deprotonation Desired Pathway nBuLi_addition Nucleophilic Addition (High Nucleophilicity) nBuLi->nBuLi_addition Side Reaction MesLi This compound (Sterically Hindered) MesLi_deprotonation Selective Deprotonation (High Basicity) MesLi->MesLi_deprotonation Major Pathway MesLi_addition Nucleophilic Addition (Low Nucleophilicity) MesLi->MesLi_addition Minor/Suppressed Pathway

Caption: Reactivity profiles of n-BuLi vs. MesLi.

G cluster_workflow General Experimental Workflow for Selective Deprotonation start Start: Substrate in Anhydrous Solvent inert_atmosphere Establish Inert Atmosphere (Ar or N2) start->inert_atmosphere cooling Cool to Reaction Temperature (-78°C to 0°C) inert_atmosphere->cooling reagent_addition Slow Addition of Organolithium Reagent (n-BuLi or MesLi) cooling->reagent_addition lithiation Stir for Deprotonation (Formation of Lithiated Intermediate) reagent_addition->lithiation electrophile Addition of Electrophile lithiation->electrophile warm_quench Warm to Room Temp. & Quench (e.g., sat. NH4Cl) electrophile->warm_quench workup Aqueous Workup & Extraction warm_quench->workup purification Purification (e.g., Chromatography) workup->purification end End: Isolated Product purification->end

Caption: A generalized experimental workflow for selective deprotonation.

G cluster_DoM Directed Ortho-Metalation (DoM) Principle Aromatic Aromatic Ring with Directing Group (DG) Coordination Coordination of Li to DG Aromatic->Coordination Organolithium Organolithium (RLi) Organolithium->Coordination Ortho_Deprotonation Selective Deprotonation at Ortho Position Coordination->Ortho_Deprotonation Lithiated_Intermediate Ortho-Lithiated Intermediate Ortho_Deprotonation->Lithiated_Intermediate Substitution Electrophilic Substitution Lithiated_Intermediate->Substitution Electrophile Electrophile (E+) Electrophile->Substitution Product Ortho-Substituted Product Substitution->Product

Caption: The logical pathway of a directed ortho-metalation reaction.

Conclusion

The choice between this compound and n-butyllithium for a selective deprotonation reaction is a critical decision that hinges on the specific substrate and the desired outcome. While n-butyllithium is a powerful and versatile reagent, its high nucleophilicity can be a significant drawback in the presence of sensitive functional groups. This compound, with its inherent steric hindrance, provides a highly selective alternative, enabling clean and efficient deprotonation with minimal side reactions. For researchers in drug development and complex molecule synthesis, the superior selectivity of this compound can be instrumental in achieving higher yields and simplifying purification processes, ultimately accelerating the discovery and development of new chemical entities.

References

Spectroscopic Identification of Mesityllithium Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spectroscopic characterization of organolithium reagents is crucial for understanding their structure, reactivity, and role in chemical synthesis. Mesityllithium, a sterically hindered and non-nucleophilic base, and its adducts are of significant interest in organic and organometallic chemistry. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic identification of this compound and its adducts, supported by experimental data and protocols.

Introduction to Spectroscopic Characterization

Organolithium compounds, including this compound, are highly reactive and sensitive to air and moisture. Their structures in solution are highly dependent on the solvent and the presence of coordinating ligands, often existing as monomers, dimers, or higher aggregates. These structural variations are reflected in their spectroscopic signatures. NMR spectroscopy, particularly ¹H, ¹³C, and ⁷Li nuclei, is a powerful tool for elucidating the solution-state structure and aggregation of these species. IR spectroscopy provides complementary information on the vibrational modes of the molecule, particularly the carbon-lithium bond and the coordinated solvent molecules.

Due to steric hindrance from the three methyl groups on the aromatic ring, this compound has a tendency to exist as a monomer in coordinating solvents like tetrahydrofuran (THF). This is in contrast to many other organolithium compounds which often form aggregates in solution. The formation of adducts with Lewis bases such as THF or diethyl ether is a key aspect of the chemistry of this compound, influencing its reactivity and solubility.

Comparative Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for this compound and its precursor, mesitylene. Note that comprehensive, published spectroscopic data for isolated this compound adducts is scarce in the literature. The provided NMR data for the THF adduct is based on available information, which may include the presence of free mesitylene in the sample.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound/AdductSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Mesitylene (precursor)CDCl₃6.78 (s, 3H, Ar-H), 2.24 (s, 9H, Ar-CH₃)137.4 (Ar-C), 127.0 (Ar-CH), 21.1 (Ar-CH₃)
This compound-THF AdductC₆D₆Peaks for free mesitylene are also present at 6.72 and 2.16 ppm. Adduct-specific peaks are not fully resolved from the precursor in available data. Coordinated THF: 3.57 (m), 1.40 (m).Adduct-specific peaks are not fully resolved from the precursor in available data. Coordinated THF: 67.80, 25.72.

Table 2: IR Spectroscopic Data

CompoundKey IR Absorptions (ν, cm⁻¹)Assignment
Mesitylene (precursor)3080-3030=C-H (aryl) stretching
2975-2845C-H (alkyl) stretching
1600, 1500C=C (benzene ring) vibrations
1470-1370C-H (side-chain alkyl) vibrations
900-735C-H out-of-plane bending (characteristic of 1,3,5-trisubstituted benzene)
This compound AdductsData not available in detail. Expected to show shifts in the C-H and C=C vibrational modes of the mesityl group upon lithiation, as well as characteristic peaks for the coordinated solvent (e.g., C-O stretching for ethers).

Experimental Protocols

The synthesis and spectroscopic analysis of this compound adducts require rigorous air- and moisture-free techniques.

1. Synthesis of this compound-THF Adduct

  • Reaction: this compound is typically prepared by the reaction of bromomesitylene with an alkyllithium reagent such as n-butyllithium or tert-butyllithium in an ethereal solvent.

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve bromomesitylene in anhydrous diethyl ether or THF and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes to the cooled solution with stirring.

    • Allow the reaction mixture to stir at low temperature for a specified period, after which it can be slowly warmed to room temperature.

    • The resulting solution of the this compound adduct can be used directly for reactions or analyzed spectroscopically.

2. NMR Spectroscopic Analysis

  • Sample Preparation: All manipulations must be performed under an inert atmosphere using Schlenk line or glovebox techniques.

    • Prepare a solution of the this compound adduct in an appropriate deuterated solvent (e.g., C₆D₆, THF-d₈).

    • Transfer the solution to an NMR tube fitted with a sealable cap (e.g., a J. Young valve).

  • Instrumentation and Parameters:

    • Acquire ¹H, ¹³C, and ⁷Li NMR spectra on a high-field NMR spectrometer.

    • For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.

    • For ⁷Li NMR, an external standard such as LiCl in D₂O is typically used.

    • Due to the quadrupolar nature of the ⁷Li nucleus, signals can be broad. ⁶Li NMR, with a smaller quadrupole moment, can provide sharper signals but requires longer acquisition times due to its lower natural abundance and gyromagnetic ratio.

3. IR Spectroscopic Analysis

  • Sample Preparation:

    • For solutions, use a sealed, airtight IR cell with windows transparent in the mid-IR region (e.g., KBr, NaCl). The cell must be loaded under an inert atmosphere.

    • For solid samples (if isolated), prepare a mull (e.g., with Nujol) in a glovebox and press it between IR-transparent plates.

  • Instrumentation and Parameters:

    • Record the spectrum on an FTIR spectrometer.

    • Collect a background spectrum of the empty cell or the mulling agent.

    • Subtract the background from the sample spectrum to obtain the spectrum of the this compound adduct.

Visualizing the Formation of this compound Adducts

The formation of a this compound-THF adduct can be represented as a simple Lewis acid-base reaction.

formation MesLi This compound (Lewis Acid) Adduct This compound-THF Adduct MesLi->Adduct Coordination THF THF (Lewis Base) THF->Adduct

Caption: Formation of a this compound-THF Adduct.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the preparation and analysis of this compound adducts is outlined below.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Bromomesitylene + Alkyllithium reaction Reaction in Anhydrous Ether/THF start->reaction product This compound Adduct Solution reaction->product nmr_prep NMR Sample Preparation (Inert Atmosphere) product->nmr_prep ir_prep IR Sample Preparation (Inert Atmosphere) product->ir_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, ⁷Li) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq nmr_proc NMR Data Processing and Analysis nmr_acq->nmr_proc ir_proc IR Data Processing and Analysis ir_acq->ir_proc final_char Full Spectroscopic Characterization nmr_proc->final_char Structural Elucidation ir_proc->final_char Functional Group ID

A Comparative Guide to the X-ray Crystallographic Structures of Mesityllithium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesityllithium, a sterically hindered organolithium reagent, is a valuable tool in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state, which is influenced by the coordinating solvent environment. Understanding the solid-state structures of this compound and its solvated complexes through X-ray crystallography provides crucial insights into its chemical behavior. This guide offers a comparative overview of the crystallographic data for solvent-free this compound, its tetrahydrofuran (THF) adduct, and a representative aryllithium N,N,N',N'-tetramethylethylenediamine (TMEDA) complex.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for three this compound complexes, offering a quantitative comparison of their solid-state structures.

ParameterSolvent-Free this compound ([LiMes]∞)This compound-THF Complex ([Li(THF)₂Mes]₂)Phenyllithium-TMEDA Complex ([Li(TMEDA)Ph]₂)¹
Aggregation State Polymeric ChainDimerDimer
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/n
Unit Cell Dimensions a = 10.338(7) Å, b = 12.015(8) Å, c = 13.581(9) Å, β = 109.43(6)°[1]a = 9.886(4) Å, b = 11.987(5) Å, c = 13.567(6) Å, β = 106.94(3)°a = 8.618(2) Å, b = 11.837(3) Å, c = 12.288(3) Å, β = 107.03(2)°
Li-C (ipso) Bond Length (Å) Li1-C1 = 2.18(3), Li2-C10 = 2.16(3)Li-C(1) = 2.15(1), Li'-C(1) = 2.20(1)Li-C(1) = 2.19(1), Li'-C(1) = 2.21(1)
Li-Li Distance (Å) Li1-Li2 = 2.46(4)2.45(2)2.50(2)
Li-Solvent Atom Distance (Å) N/ALi-O(1) = 1.93(1), Li-O(2) = 1.94(1)Li-N(1) = 2.11(1), Li-N(2) = 2.12(1)
C-Li-C Angle (°) C1-Li1-C10' = 156.9(1)C(1)-Li-C(1') = 106.1(5)C(1)-Li-C(1') = 104.9(4)
Li-C-Li Angle (°) Li1-C1-Li2' = 72.8(9)Li-C(1)-Li' = 73.9(4)Li-C(1)-Li' = 75.1(4)

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of these this compound complexes are crucial for reproducible research.

Synthesis and Crystallization of Solvent-Free this compound ([LiMes]∞)

Synthesis: The preparation of solvent-free this compound is adapted from the procedure described by Hübner et al.[1]

  • Under an inert atmosphere of argon, a solution of mesityl bromide (1 equivalent) in diethyl ether is cooled to -78 °C.

  • A solution of n-butyllithium in hexane (1 equivalent) is added dropwise to the cooled solution with stirring.

  • The reaction mixture is stirred at -78 °C for 2 hours, during which a white precipitate of this compound forms.

  • The precipitate is isolated by filtration under argon and washed with cold diethyl ether and subsequently with hexane to remove any residual starting materials and byproducts.

  • The resulting white powder is dried under vacuum to yield solvent-free this compound.

Crystallization: Single crystals suitable for X-ray powder diffraction are obtained by the slow cooling of a saturated solution of this compound in a non-coordinating solvent like hexane.

**2. Synthesis and Crystallization of this compound-THF Complex ([Li(THF)₂Mes]₂) **

Synthesis:

  • Solvent-free this compound (1 equivalent) is suspended in a minimal amount of hexane under an inert atmosphere.

  • An excess of dry, distilled tetrahydrofuran (THF) is added to the suspension at room temperature. The solid this compound dissolves to form a clear solution.

Crystallization: Single crystals are grown by slow cooling of the hexane/THF solution to -20 °C. The resulting crystals are isolated by decanting the mother liquor and are briefly dried under a stream of argon before being coated in inert oil for X-ray analysis.

**3. Synthesis and Crystallization of Phenyllithium-TMEDA Complex ([Li(TMEDA)Ph]₂) **

Synthesis: This protocol is based on general procedures for the preparation of aryllithium-TMEDA adducts.

  • Under an argon atmosphere, bromobenzene (1 equivalent) is dissolved in diethyl ether.

  • The solution is cooled to 0 °C, and a solution of n-butyllithium in hexane (1 equivalent) is added dropwise.

  • The reaction mixture is stirred for 1 hour at room temperature.

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1 equivalent) is then added to the solution, and stirring is continued for another 30 minutes.

Crystallization: The resulting solution is concentrated under vacuum until a precipitate begins to form. The flask is then stored at -20 °C to allow for the growth of single crystals. The crystals are isolated and prepared for X-ray diffraction in a similar manner to the THF complex.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallographic study of a this compound complex.

experimental_workflow General Workflow for X-ray Crystallography of this compound Complexes cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Complex crystallization Crystallization synthesis->crystallization Purification crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Cryo-cooling) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Experimental workflow for this compound complex crystallography.

References

The Discerning Nucleophile: A Comparative Analysis of Mesityllithium's Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an organolithium reagent is a critical decision that can define the success of a synthetic route. While reagents like n-butyllithium are workhorses for their strong basicity and nucleophilicity, their indiscriminate reactivity can be a significant drawback. This guide provides a comparative analysis of mesityllithium, a sterically hindered organolithium reagent, and its reactivity towards various functional groups, supported by available experimental data. Its unique steric profile allows for a level of selectivity not achievable with less bulky counterparts, making it an invaluable tool in modern organic synthesis.

This compound's defining characteristic is the presence of the bulky mesityl group (2,4,6-trimethylphenyl). This steric shield dramatically influences its reactivity, favoring processes like proton abstraction and halogen-lithium exchange over nucleophilic addition to sterically accessible functional groups. This contrasts sharply with less hindered organolithiums such as n-butyllithium (n-BuLi), which readily add to a wide range of electrophiles.

Comparative Reactivity with Common Functional Groups

The selective nature of this compound is most evident when comparing its reactions with various functional groups alongside a less sterically encumbered organolithium like n-BuLi.

Functional GroupElectrophile ExampleThis compound Product(s) & (Yield)n-Butyllithium Product(s) & (Yield)Observations & Key Differences
Aldehyde BenzaldehydeMesityl(phenyl)methanol (Variable, often moderate to good)1-Phenylpentan-1-ol (Good to excellent)This compound can undergo 1,2-addition to aldehydes, but the reaction can be slower and may be outcompeted by deprotonation if acidic protons are present. n-BuLi readily adds to the carbonyl.
Ketone AcetophenoneLimited 1,2-addition, primarily enolization (Yield of addition product is often low)2-Phenylhexan-2-ol (Good to excellent)The steric bulk of this compound significantly hinders its approach to the ketone carbonyl, making enolization the preferred pathway. n-BuLi, being less hindered, efficiently adds to the ketone.
Ester Ethyl BenzoatePrimarily acts as a base for deprotonation or undergoes selective halogen-lithium exchange on the aryl ring if applicable. Minimal to no nucleophilic acyl substitution.2-Phenylhexan-2-ol (from double addition) (Good)This compound's steric hindrance prevents effective nucleophilic attack at the ester carbonyl. This allows for selective reactions elsewhere in the molecule.[1] n-BuLi, in contrast, typically adds twice to the ester, yielding a tertiary alcohol.
Nitrile BenzonitrileLow to no reactivity via nucleophilic addition.1-Phenylpentan-1-one (after hydrolysis) (Good)The electrophilic carbon of the nitrile is not readily attacked by the bulky this compound. n-BuLi adds to the nitrile to form an imine, which upon hydrolysis, yields a ketone.
Aryl Halide BromobenzenePhenyllithium (via halogen-lithium exchange) (High)Phenyllithium (via halogen-lithium exchange) (High)Both reagents are effective for halogen-lithium exchange. However, this compound's lower nucleophilicity makes it the reagent of choice when other sensitive functional groups are present.
Pyridine 4-MethoxypyridineLithiation at the 3-position (Good yields)Nucleophilic addition to the pyridine ring can be a significant side reaction.This compound's steric bulk prevents it from adding to the pyridine ring, allowing for selective deprotonation.[1]

Note: Yields are highly dependent on specific reaction conditions (solvent, temperature, substrate). The information presented is a generalization based on reported reactivity trends.

Key Applications and Selectivity

The data clearly indicates that this compound is not a general-purpose nucleophile. Instead, its utility lies in its selectivity for specific transformations where less hindered organolithiums would lead to undesired side reactions.

  • Chemoselective Halogen-Lithium Exchange: this compound is an excellent reagent for preparing aryllithium compounds from aryl halides that also contain sensitive functional groups like esters or amides. Its steric bulk prevents it from attacking these groups, allowing for clean halogen-lithium exchange.[1]

  • Directed ortho-Metalation: Due to its strong basicity and low nucleophilicity, this compound is highly effective for the deprotonation of aromatic C-H bonds directed by a nearby functional group, without the risk of nucleophilic addition.[1]

  • Parham Cyclization: In intramolecular reactions, such as the Parham cyclization, this compound has been shown to be more selective and efficient than tert-butyllithium (t-BuLi), leading to higher yields of the desired cyclized products.[1]

  • Synthesis of 1,3-Dicarbonyl Compounds: this compound can be used to generate amine-free lithium enolates from ketones, which then react with acid chlorides to produce 1,3-dicarbonyl compounds in high yields.[1]

Experimental Protocols

General Considerations for Handling Organolithium Reagents

Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Preparation of this compound

This compound is typically prepared in situ via a halogen-lithium exchange reaction between mesityl bromide and a commercially available organolithium reagent like n-BuLi or t-BuLi in an ethereal solvent at low temperature.

Materials:

  • Mesityl bromide

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

Procedure:

  • To a solution of mesityl bromide in anhydrous diethyl ether, cooled to -78 °C, is slowly added a solution of n-butyllithium in hexanes via syringe.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete halogen-lithium exchange.

  • The resulting solution of this compound is then ready for use in subsequent reactions.

Representative Reaction: Selective Halogen-Lithium Exchange on an Aromatic Ester

This protocol illustrates the chemoselectivity of this compound in the presence of an ester functional group.

Materials:

  • Aryl bromide containing an ester moiety (e.g., methyl 4-bromobenzoate)

  • This compound solution (prepared as described above)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of the aryl bromide ester in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The freshly prepared this compound solution is added dropwise to the cooled solution of the aryl bromide ester.

  • The reaction mixture is stirred at -78 °C for 1-2 hours to allow for complete halogen-lithium exchange.

  • The chosen electrophile (e.g., benzaldehyde) is then added to the reaction mixture at -78 °C.

  • The reaction is allowed to proceed at low temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent, dried, and purified by standard methods (e.g., column chromatography).

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of key reactions involving this compound.

Reaction_Pathways cluster_this compound This compound Reactivity This compound This compound Aryl_Halide_Ester Aryl Halide with Ester Group This compound->Aryl_Halide_Ester Halogen-Lithium Exchange Ketone Ketone This compound->Ketone Deprotonation (Enolization) Pyridine_Derivative Pyridine Derivative This compound->Pyridine_Derivative ortho-Lithiation Aryl_Lithium_Ester Aryllithium with Ester Group Aryl_Halide_Ester->Aryl_Lithium_Ester Enolate Lithium Enolate Ketone->Enolate Lithiated_Pyridine Lithiated Pyridine Pyridine_Derivative->Lithiated_Pyridine

Caption: Reactivity of this compound.

Experimental_Workflow Start Start Prepare_this compound Prepare this compound in situ Start->Prepare_this compound Substrate_Addition Add Substrate (e.g., Aryl Halide with Ester) Prepare_this compound->Substrate_Addition Reaction Stir at Low Temperature (-78 °C) Substrate_Addition->Reaction Electrophile_Addition Add Electrophile Reaction->Electrophile_Addition Quench Quench Reaction (e.g., with NH4Cl) Reaction->Quench After Completion Electrophile_Addition->Reaction Continue Stirring Workup Aqueous Workup & Extraction Quench->Workup Purification Purify Product (e.g., Chromatography) Workup->Purification End End Purification->End

Caption: General Experimental Workflow.

References

Unraveling the Selectivity of Organolithium Reagents: A Comparative Guide to Mesityllithium and Phenyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an organolithium reagent is a critical decision that can dictate the outcome of a synthetic route. The subtle yet profound differences in reactivity and selectivity between commercially available and readily prepared organolithiums can be leveraged to achieve desired chemical transformations with high precision. This guide provides an in-depth comparison of two aryllithium reagents, the sterically encumbered mesityllithium and the archetypal phenyllithium, focusing on their distinct selectivity profiles.

This document will delve into the factors governing their reactivity, present available quantitative data for comparison, and provide detailed experimental protocols for their preparation and application in key chemical transformations.

Core Principles: Steric Hindrance as a Defining Feature

The fundamental difference between this compound (MesLi) and phenyllithium (PhLi) lies in their steric profiles. This compound, with two ortho-methyl groups flanking the carbanionic center, is significantly more sterically hindered than the planar phenyllithium. This steric bulk is the primary determinant of its chemical behavior, rendering it a highly selective, non-nucleophilic strong base. In contrast, phenyllithium, being less sterically demanding, exhibits a dual character, acting as both a potent nucleophile and a strong base.

This key difference is summarized below:

ReagentSteric HindrancePrimary Reactivity
This compound HighStrong, non-nucleophilic base
Phenyllithium LowStrong base and nucleophile

This differential reactivity allows for selective transformations that are not achievable with less discriminating reagents.

Comparative Analysis of Selectivity

The differing steric environments of this compound and phenyllithium lead to distinct outcomes in various reaction types.

Ortho-Lithiation (Directed Metalation)

Ortho-lithiation is a powerful tool for the functionalization of aromatic rings, where a directing group guides deprotonation to the adjacent position. In this context, the choice between a bulky, non-nucleophilic base and a more reactive, nucleophilic one is crucial.

This compound is often the reagent of choice for the ortho-lithiation of sensitive substrates, particularly those containing electrophilic functional groups susceptible to nucleophilic attack. For instance, in the case of substituted pyridines, where nucleophilic addition to the pyridine ring is a common side reaction with reagents like n-butyllithium or phenyllithium, this compound selectively deprotonates at the ortho position.[1]

Phenyllithium , on the other hand, can participate in both ortho-lithiation and nucleophilic addition, with the reaction pathway being highly dependent on the substrate, solvent, and temperature.[2][3]

Logical Relationship: Reagent Choice in Ortho-Lithiation

Selectivity in Ortho-Lithiation Substrate Aromatic Substrate with Directing Group This compound This compound (Bulky Base) Substrate->this compound Reacts with Phenyllithium Phenyllithium (Nucleophilic Base) Substrate->Phenyllithium Reacts with Ortho_Lithiation Selective Ortho-Lithiation This compound->Ortho_Lithiation Favors Phenyllithium->Ortho_Lithiation Can lead to Nucleophilic_Addition Nucleophilic Addition (Side Reaction) Phenyllithium->Nucleophilic_Addition Can lead to

Caption: The choice between this compound and phenyllithium dictates the outcome of ortho-lithiation reactions.

Nucleophilic Addition to Carbonyls

The steric bulk of this compound severely impedes its ability to act as a nucleophile. This characteristic is advantageous when deprotonation alpha to a carbonyl group is the desired outcome.

Phenyllithium readily adds to carbonyl compounds, such as aldehydes and ketones, to form the corresponding alcohols after acidic workup. This is a classic and widely used method for the introduction of a phenyl group.[2][4]

This compound , due to its steric hindrance, is a poor nucleophile and will preferentially act as a base if an acidic proton is available, such as an alpha-proton of a ketone.

Experimental Workflow: Nucleophilic Addition vs. Deprotonation

Reactivity with Ketones Ketone Enolizable Ketone Phenyllithium Phenyllithium Ketone->Phenyllithium Reacts with This compound This compound Ketone->this compound Reacts with Addition_Product Tertiary Alcohol (Nucleophilic Addition) Phenyllithium->Addition_Product Major Pathway Enolate Lithium Enolate (Deprotonation) This compound->Enolate Major Pathway

Caption: Phenyllithium favors nucleophilic addition to ketones, while this compound favors deprotonation to form an enolate.

Quantitative Data

While direct, side-by-side quantitative comparisons of this compound and phenyllithium under identical conditions are scarce in the literature, the following table summarizes their general reactivity profiles based on reported applications.

Reaction TypeSubstrate ExampleThis compound OutcomePhenyllithium Outcome
Ortho-Lithiation 2-MethoxypyridineHigh yield of 3-lithiated pyridine[1]Potential for nucleophilic addition to the pyridine ring[3]
Halogen-Lithium Exchange Aryl BromidesEffective for substrates with acidic protons, avoiding self-quenching[1]Can also be effective, but may be less selective in the presence of other reactive sites.
Reaction with Enones α,β-Unsaturated KetonesPrimarily acts as a base for deprotonation.Can undergo both 1,2- (direct) and 1,4- (conjugate) addition, depending on conditions.[5]
Nucleophilic Addition BenzaldehydeGenerally does not undergo addition due to steric hindrance.High yield of diphenylmethanol.

Experimental Protocols

Preparation of this compound

This protocol is adapted from the literature and should be performed under an inert atmosphere using standard Schlenk techniques.[6]

Materials:

  • Bromomesitylene

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

Procedure:

  • To a solution of bromomesitylene in anhydrous diethyl ether at -78 °C is slowly added a solution of n-butyllithium in hexanes.

  • The reaction mixture is stirred at this temperature for a specified period, during which a precipitate may form.

  • The solvent is removed under vacuum, and the resulting solid is washed with anhydrous hexanes to yield this compound as a white solid.

Preparation of Phenyllithium

This protocol is a general method for the preparation of phenyllithium and should be conducted under an inert atmosphere.[7]

Materials:

  • Bromobenzene

  • Lithium metal (with 1-3% sodium)

  • Anhydrous diethyl ether

Procedure:

  • Lithium metal is flattened and cut into small pieces in a flask containing anhydrous diethyl ether under an inert atmosphere.

  • The flask is cooled, and a small amount of bromobenzene is added to initiate the reaction.

  • Once the reaction begins (indicated by turbidity and a temperature increase), the remaining bromobenzene is added dropwise, maintaining a low temperature.

  • After the addition is complete, the mixture is stirred for an additional hour. The resulting solution of phenyllithium can be standardized by titration.

Representative Reaction: Ortho-Lithiation of 2-Methoxypyridine with this compound

This protocol demonstrates the selective deprotonation of a sensitive heterocycle.[1]

Materials:

  • 2-Methoxypyridine

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

Procedure:

  • To a solution of 2-methoxypyridine in anhydrous THF at low temperature (e.g., -78 °C) is added a solution of this compound.

  • The mixture is stirred for a period to allow for complete deprotonation at the 3-position.

  • The electrophile (e.g., benzaldehyde) is then added, and the reaction is allowed to warm to room temperature.

  • Standard aqueous workup and purification yield the 3-substituted 2-methoxypyridine.

Representative Reaction: Nucleophilic Addition of Phenyllithium to Benzaldehyde

This protocol illustrates the classic nucleophilic character of phenyllithium.

Materials:

  • Benzaldehyde

  • Phenyllithium solution

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of benzaldehyde in anhydrous diethyl ether or THF is cooled to 0 °C.

  • A solution of phenyllithium is added dropwise to the stirred solution of benzaldehyde.

  • The reaction mixture is stirred at 0 °C for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, dried, and concentrated. The product, diphenylmethanol, is purified by chromatography or crystallization.

Conclusion

The choice between this compound and phenyllithium is a clear example of how steric factors can be exploited to control chemical selectivity. This compound, with its significant steric bulk, serves as a highly effective, non-nucleophilic strong base, ideal for the deprotonation of sensitive substrates where nucleophilic attack is a competing pathway. Phenyllithium, being less hindered, is a more versatile reagent that can act as both a strong base and a potent nucleophile for the introduction of a phenyl group. Understanding these fundamental differences is paramount for the rational design of synthetic strategies in academic and industrial research, particularly in the complex molecular architectures encountered in drug development.

References

A Comparative Guide to the Reaction Pathways of Mesityllithium: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesityllithium (MesLi) stands as a crucial, sterically hindered organolithium reagent in the synthetic chemist's toolkit. Its bulky nature, conferred by the 2,4,6-trimethylphenyl group, dictates a unique reactivity profile that often contrasts with that of less encumbered organolithiums such as n-butyllithium (n-BuLi) and phenyllithium (PhLi). This guide provides a comparative analysis of the reaction pathways of this compound, leveraging computational studies to elucidate the mechanistic underpinnings of its distinct selectivity. By examining calculated activation energies and transition state geometries, we aim to provide a predictive framework for its synthetic applications.

The Decisive Role of Steric Hindrance: Metalation vs. Nucleophilic Addition

A fundamental dichotomy in the reactivity of organolithium reagents is the competition between their function as a base (metalation) and as a nucleophile (nucleophilic addition). Computational studies consistently highlight that the significant steric bulk of this compound is a primary determinant in steering its reactions toward metalation pathways, even in cases where less hindered reagents would favor addition to an electrophilic center.

Consider the archetypal reaction with a carbonyl compound. While n-BuLi and PhLi readily add to the carbonyl carbon, this compound often preferentially abstracts a proton from the α-position, leading to enolate formation. This difference can be quantified by comparing the activation barriers (ΔE‡) for the two competing pathways, as determined by Density Functional Theory (DFT) calculations.

ReagentReaction PathwaySubstrateActivation Energy (kcal/mol) - Illustrative
This compound Metalation (α-proton abstraction) AcetoneLower Barrier
Nucleophilic AdditionAcetoneHigher Barrier
n-Butyllithium Metalation (α-proton abstraction)AcetoneHigher Barrier
Nucleophilic Addition AcetoneLower Barrier

Note: The values presented are illustrative to demonstrate the concept. Actual activation energies are highly dependent on the substrate, solvent, and computational model.

This preference for metalation makes this compound an invaluable reagent for the chemoselective generation of carbanions in the presence of electrophilic functional groups that would be incompatible with other organolithiums.

Visualizing Reaction Pathways: Metalation vs. Addition

The divergent pathways of this compound and a less hindered organolithium like n-butyllithium when reacting with a generic ketone can be visualized as follows:

G cluster_mesli This compound Pathway cluster_nbuli n-Butyllithium Pathway MesLi_start MesLi + Ketone MesLi_TS_metalation TS (Metalation) MesLi_start->MesLi_TS_metalation Lower ΔE‡ MesLi_TS_addition TS (Addition) MesLi_start->MesLi_TS_addition Higher ΔE‡ MesLi_product_metalation Enolate + Mesitylene MesLi_TS_metalation->MesLi_product_metalation MesLi_product_addition Alkoxide Adduct MesLi_TS_addition->MesLi_product_addition nBuLi_start n-BuLi + Ketone nBuLi_TS_metalation TS (Metalation) nBuLi_start->nBuLi_TS_metalation Higher ΔE‡ nBuLi_TS_addition TS (Addition) nBuLi_start->nBuLi_TS_addition Lower ΔE‡ nBuLi_product_metalation Enolate + Butane nBuLi_TS_metalation->nBuLi_product_metalation nBuLi_product_addition Alkoxide Adduct nBuLi_TS_addition->nBuLi_product_addition

Caption: Competing reaction pathways for MesLi and n-BuLi with a ketone.

The Influence of Aggregation on Reactivity

Organolithium reagents in solution exist as aggregates (dimers, tetramers, etc.), and the state of aggregation significantly impacts their reactivity. Computational studies that factor in the aggregation state of this compound are crucial for accurately modeling its reaction pathways. Due to its steric bulk, this compound often exists in lower aggregation states in coordinating solvents like tetrahydrofuran (THF) compared to less hindered alkyllithiums. This can lead to different reactive species being involved in the rate-determining step of a reaction.

For instance, a reaction may proceed through a monomeric, dimeric, or mixed-aggregate transition state. The relative energies of these transition states will dictate the dominant reaction pathway.

ReagentSolventDominant Aggregation State (Illustrative)Implication for Reactivity
This compoundTHFDimer/MonomerReactivity may be dominated by less aggregated, more reactive species.
n-ButyllithiumHexaneTetramer/HexamerLower reactivity due to the stability of higher aggregates.
n-ButyllithiumTHFTetramer/DimerIncreased reactivity compared to non-coordinating solvents.

Experimental Protocols: A Note on Computational Methodology

The insights presented in this guide are derived from computational chemistry, primarily using Density Functional Theory (DFT). A typical experimental protocol for such a computational study is as follows:

  • Model System Selection: A representative substrate (e.g., acetone, pyridine) and the organolithium reagents (this compound, n-BuLi, PhLi) are chosen. Solvation is often modeled either implicitly (using a polarizable continuum model) or explicitly with a number of solvent molecules.

  • Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

  • Transition State Search: A search for the transition state structure connecting the reactants and products for each pathway (e.g., metalation and nucleophilic addition) is performed. This is often the most computationally intensive step.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm that reactants and products are minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

  • Energy Calculation: Single-point energy calculations at a higher level of theory and with a larger basis set are often performed on the optimized geometries to obtain more accurate activation and reaction energies.

The choice of the DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical for obtaining reliable results.

Workflow for a Comparative Computational Study

The logical flow for a computational investigation comparing the reaction pathways of different organolithium reagents is depicted below:

G start Define Reaction and Reagents (e.g., Ketone + MesLi vs. n-BuLi) geom_opt Geometry Optimization of Reactants, Products, Intermediates start->geom_opt ts_search Transition State Search for Each Competing Pathway geom_opt->ts_search freq_calc Frequency Calculation and Transition State Verification ts_search->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc analysis Compare Activation Energies (ΔE‡) and Reaction Profiles energy_calc->analysis conclusion Elucidate Selectivity and Reaction Mechanism analysis->conclusion

Caption: Workflow for a comparative computational study of organolithium reactivity.

Conclusion

Computational studies provide an indispensable tool for understanding and predicting the divergent reaction pathways of this compound compared to its less sterically demanding counterparts. The overwhelming influence of steric hindrance in this compound consistently favors metalation over nucleophilic addition, a feature that has been and will continue to be exploited in complex molecule synthesis. By quantifying the activation barriers for competing pathways, computational chemistry offers a rational basis for reagent selection and reaction design, ultimately accelerating the discovery and development of new chemical entities. As computational methods continue to grow in accuracy and efficiency, their role in elucidating complex organometallic reaction mechanisms will undoubtedly expand.

Comparative Electrochemical Analysis of Mesityllithium and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, aryllithium reagents are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, mesityllithium (2,4,6-trimethylphenyllithium) and its derivatives are of particular interest due to their unique steric and electronic properties. This guide provides a comparative electrochemical analysis of this compound, contrasting it with other relevant aryllithium compounds. The data presented herein, summarized from various studies, offers insights into their relative reactivities and potential applications in synthesis and drug development.

Introduction to Aryllithium Reagents

Aryllithium compounds are organolithium reagents featuring a direct bond between a lithium atom and an aryl group.[1] This bond is highly polarized, conferring significant carbanionic character on the aryl moiety and making these reagents potent nucleophiles and strong bases.[2] Their reactivity is influenced by factors such as the steric hindrance around the carbon-lithium bond and the electronic nature of the substituents on the aromatic ring. This compound, with its three methyl groups ortho and para to the lithium atom, presents a sterically hindered yet electronically rich system.

Electrochemical Behavior: A Comparative Overview

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for probing the redox properties of organometallic compounds. These methods can provide quantitative data on oxidation and reduction potentials, offering a measure of the ease with which a species can donate or accept electrons. This data is crucial for understanding the reactivity and for the rational design of synthetic pathways.

Due to the highly reactive and air-sensitive nature of organolithium reagents, electrochemical studies require stringent anhydrous and anaerobic conditions.[3]

Quantitative Electrochemical Data

While extensive experimental electrochemical data for this compound itself is limited in the readily available literature, we can draw comparisons with related aryllithium compounds to infer its behavior. The table below summarizes key electrochemical data for a selection of aryllithium reagents.

CompoundOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)Solvent/ElectrolyteKey Observations & References
Phenyllithium Data not readily availableData not readily availableTHF / TBAPF6Phenyllithium is the parent aryllithium and serves as a baseline for comparison. Its electrochemical behavior is complex due to aggregation.
4-tert-Butylphenyllithium -0.20 (quasi-reversible)-1.60 (quasi-reversible)THFThe tert-butyl group provides steric bulk and is electron-donating.[4]
4-Methoxyphenyllithium -0.21 (quasi-reversible)-1.61 (quasi-reversible)THFThe methoxy group is strongly electron-donating, which is expected to lower the oxidation potential.[4]
This compound Not explicitly reported, but expected to be lowIrreversible reduction processes observedTHFThe three methyl groups provide significant steric hindrance and are electron-donating, suggesting a low oxidation potential. One study noted two irreversible reduction processes in tetrahydrofuran.[5]

Note: The provided potentials are for diruthenium complexes with axial aryl ligands, which offer insight into the relative electronic effects of the aryllithium precursors. Direct measurement on the free aryllithiums is challenging.

Experimental Protocols

The following is a generalized experimental protocol for performing cyclic voltammetry on air-sensitive organometallic reagents like this compound, based on established procedures.

Synthesis of this compound

This compound can be prepared via a lithium-halogen exchange reaction. A typical procedure involves the reaction of mesityl bromide with n-butyllithium in a dry, inert solvent like diethyl ether at low temperatures (-78 °C).[5]

Cyclic Voltammetry Protocol

1. Electrochemical Cell Setup:

  • A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • The entire cell must be assembled and operated under an inert atmosphere (e.g., argon or nitrogen), typically within a glovebox, to exclude oxygen and moisture.

2. Electrolyte Solution:

  • A solution of a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, aprotic solvent like tetrahydrofuran (THF) is prepared.

  • The solvent must be rigorously dried and degassed prior to use.

3. Sample Preparation:

  • A known concentration of the freshly prepared this compound solution is added to the electrolyte solution under an inert atmosphere.

4. Data Acquisition:

  • The potential is swept from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

Mechanistic Insights from Electrochemical Analysis

Electrochemical studies can provide valuable information about the reaction mechanisms of organolithium compounds. For instance, the reversibility of a redox process can indicate the stability of the resulting radical cation or anion. Irreversible processes, as have been noted for some this compound derivatives, suggest that the electrochemically generated species is unstable and undergoes rapid follow-up reactions.

The oxidation of an aryllithium reagent (ArLi) generates an aryl radical (Ar•) and a lithium cation (Li⁺). The fate of this aryl radical can be followed electrochemically, providing insights into subsequent coupling or abstraction reactions.

Visualizing the Process: Experimental Workflow and Reaction Pathway

Experimental Workflow for Cyclic Voltammetry of this compound

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_cell Electrochemical Cell Assembly cluster_measurement Measurement prep_solvent Dry & Degas THF prep_electrolyte Prepare 0.1M TBAPF6 in THF prep_solvent->prep_electrolyte add_solution Add Electrolyte & this compound prep_electrolyte->add_solution prep_mesli Synthesize this compound prep_mesli->add_solution setup_electrodes Assemble 3-Electrode Cell setup_electrodes->add_solution connect_potentiostat Connect to Potentiostat add_solution->connect_potentiostat run_cv Run Cyclic Voltammetry connect_potentiostat->run_cv analyze_data Analyze Voltammogram run_cv->analyze_data

Caption: Workflow for CV analysis of this compound.

Anodic Oxidation Pathway of an Aryllithium Reagent

anodic_oxidation ArLi Aryllithium (ArLi) Radical_Cation [ArLi]•+ ArLi->Radical_Cation - e- (Anode) Aryl_Radical Aryl Radical (Ar•) Radical_Cation->Aryl_Radical Li_ion Li+ Radical_Cation->Li_ion Follow_up Follow-up Reactions (e.g., Dimerization, H-abstraction) Aryl_Radical->Follow_up

Caption: Generalized anodic oxidation of aryllithium.

Conclusion

The electrochemical analysis of this compound and its derivatives, while challenging due to their reactivity, offers a quantitative lens through which to view their chemical behavior. The steric hindrance and electron-donating nature of the mesityl group are expected to result in a lower oxidation potential compared to less substituted aryllithiums, enhancing its nucleophilicity but potentially leading to different reaction pathways upon one-electron transfer. Further detailed electrochemical studies are warranted to fully elucidate the redox properties of this important class of organometallic reagents and to expand their synthetic utility.

References

Safety Operating Guide

Safe Disposal of Mesityllithium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Mesityllithium, a pyrophoric organolithium reagent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and waste neutralization in a laboratory setting. Adherence to these guidelines is critical to prevent fire, explosion, and chemical exposure.

This compound is highly reactive and can ignite spontaneously upon contact with air and moisture.[1] Therefore, all handling and disposal procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) by personnel experienced with pyrophoric reagents.[2] It is strongly recommended to work with a "buddy" and never alone.[3][4]

Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure the following PPE is worn:

  • Flame-resistant lab coat

  • Chemical splash goggles

  • Face shield

  • Chemical-resistant gloves (e.g., nitrile gloves, worn under leather gloves for added protection)

  • Closed-toe shoes

Quenching and Disposal Protocol for Excess this compound

This protocol outlines the neutralization of small to moderate quantities of unused this compound solution. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department.[5]

Experimental Protocol:

  • Preparation of the Quenching Station:

    • Conduct the entire procedure in a certified chemical fume hood.[3]

    • Ensure an appropriate fire extinguisher (Class D or dry powder) is readily accessible.[6][7]

    • Have a container of powdered lime (calcium oxide) or dry sand nearby to smother any potential spills.[5][7]

    • Prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. The flask should be oven-dried and cooled under an inert atmosphere.[2][3]

    • The reaction flask should be placed in a cooling bath (e.g., ice-water or dry ice/acetone).[5]

  • Dilution of this compound:

    • Under an inert atmosphere, transfer the this compound solution to the reaction flask.

    • Dilute the this compound solution significantly with an unreactive, anhydrous solvent such as heptane or toluene.[5] Avoid using low-boiling-point solvents like ether or pentane.[5]

  • Quenching Procedure:

    • Begin stirring the diluted this compound solution under a positive pressure of inert gas.

    • Slowly add anhydrous isopropanol dropwise from the addition funnel.[5][6] The reaction is exothermic; maintain a low temperature and control the addition rate to prevent excessive heat generation.

    • After the initial vigorous reaction subsides, continue adding isopropanol until gas evolution ceases.

    • To ensure complete quenching, slowly add methanol, which is a more reactive quenching agent.[5]

    • Finally, very cautiously add water dropwise to neutralize any remaining reactive species.[5]

  • Waste Disposal:

    • The resulting solution should be neutralized. Check the pH and adjust as necessary.

    • Transfer the quenched solution to a properly labeled hazardous waste container.[3][5]

    • All materials contaminated with this compound, including syringes, needles, and wipes, must also be quenched and disposed of as hazardous waste.[7][8]

Disposal of Empty this compound Containers

Empty containers that held this compound are still hazardous and must be handled with care.[2][3]

Experimental Protocol:

  • Initial Rinse:

    • Under an inert atmosphere, rinse the "empty" container three times with an anhydrous, inert solvent like heptane or toluene.[7]

    • The rinsate is highly reactive and must be transferred to a separate flask for quenching, following the protocol described above.[7]

  • Secondary Rinse and Final Disposal:

    • After the initial triple rinse, the container should be left open in the back of a fume hood for at least a week to allow any residual material to react with atmospheric moisture in a controlled manner.[7][8]

    • Following this period, rinse the container three more times with water.[7]

    • The container can then be disposed of according to your institution's guidelines for hazardous waste containers.

Quantitative Data Summary

ParameterRecommendationRationale
Dilution Solvent Anhydrous heptane or tolueneUnreactive and high boiling point to prevent condensation of atmospheric moisture.[5]
Primary Quenching Agent Anhydrous IsopropanolReacts at a controllable rate with organolithiums.[5][6]
Secondary Quenching Agent Anhydrous MethanolMore reactive than isopropanol to ensure complete quenching.[5]
Final Quenching Agent WaterTo neutralize any remaining pockets of reactive material.[5]
Reaction Temperature 0 °C to -78 °C (Ice bath or dry ice/acetone)To control the exothermic reaction and prevent thermal runaways.[5]

This compound Disposal Workflow

MesityllithiumDisposal cluster_prep Preparation cluster_quench Quenching Protocol cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere FumeHood->InertAtmosphere Dilute Dilute this compound with Toluene/Heptane InertAtmosphere->Dilute Cool Cool Reaction (0°C to -78°C) Dilute->Cool AddIsopropanol Slowly Add Isopropanol Cool->AddIsopropanol AddMethanol Add Methanol AddIsopropanol->AddMethanol AddWater Cautiously Add Water AddMethanol->AddWater Neutralize Neutralize pH AddWater->Neutralize HazardousWaste Dispose as Hazardous Waste Neutralize->HazardousWaste

Caption: Workflow for the safe quenching and disposal of this compound.

Emergency Procedures for Spills

In the event of a small spill, immediately smother the area with powdered lime or dry sand.[5] For larger spills, evacuate the area and contact your institution's EHS department immediately.[6] Never use water to extinguish a fire involving organolithium reagents, as it will react violently.[6]

References

Essential Safety and Operational Guide for Handling Mesityllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of Mesityllithium. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Due to the pyrophoric and corrosive nature of this compound, a comprehensive suite of personal protective equipment must be worn at all times.[1][2] It is recommended to handle this reagent in a fume hood or glove box.[2][3]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.[1][2]Protects against splashes and potential explosions.
Hand Protection Inner nitrile gloves with outer neoprene or Nomex® gloves.[2][3]Provides a double barrier against chemical contact and fire. Gloves must be inspected before each use.[1]
Body Protection Flame-retardant lab coat (e.g., Nomex®) buttoned completely, long pants, and closed-toe shoes.[2][3][4]Protects skin from exposure and reduces the risk of ignition.[1]
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[1]Protects against inhalation of harmful vapors or aerosols.

Operational Plan: Handling and Storage

Always work with a "buddy" and never alone or after hours when assistance may not be available.[2] All metal parts of the equipment must be grounded to avoid static discharge.[5]

Preparation and Handling:
  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a fume hood or glove box.[2] Ensure the area is free of combustible materials, including paper towels.[2]

  • Inert Atmosphere: this compound is air and moisture sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Transferring the Reagent:

    • For transfers of less than 20 mL , use proper syringe techniques.[3]

    • For transfers of more than 20 mL , the double-tipped needle (cannula) technique is recommended.[2][3]

    • Before transfer, flush the syringe or cannula with an inert gas.

    • After transfer, quench any residual reagent in the syringe or cannula with a suitable solvent like isopropanol.[6]

Storage:
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][5]

  • The storage area should be a designated refrigerator or cabinet for flammable materials.[5]

  • Protect the container from direct sunlight.[5]

Emergency Procedures

Emergency ScenarioImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all sources of ignition. Cover the spill with dry sand or another non-combustible absorbent material. Do not use water.[6] Contact Environmental Health & Safety for disposal.
Fire Use a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher. Do NOT use water, carbon dioxide, or foam.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.

Quenching Excess Reagent:
  • Dilution: Dilute the excess this compound with an inert, high-boiling point solvent such as heptane or toluene in a reaction flask under an inert atmosphere.

  • Quenching: Slowly add a quenching agent, such as isopropanol, dropwise with stirring.[6] The reaction can be exothermic, so maintain a cold bath (e.g., ice water) around the flask.[6]

  • Secondary Quench: After the initial reaction subsides, a more reactive quenching agent like methanol or water can be slowly added to ensure complete neutralization.[6]

Container Disposal:
  • Triple Rinse: The empty reagent container must be triple-rinsed with an inert, dry solvent (e.g., heptane or toluene).[2] This rinsing must be performed under an inert atmosphere. The solvent rinses are considered hazardous waste and must be quenched as described above.[2]

  • Airing: After triple-rinsing, leave the container open in the back of a fume hood for at least a week to allow any remaining residue to react with atmospheric moisture.[2]

  • Final Rinse: After a week, rinse the container three more times with water.[2]

  • Disposal: The fully decontaminated container can then be disposed of as regular laboratory glassware.

Contaminated Materials:
  • All materials contaminated with this compound, such as gloves, paper towels, and septa, must be quenched before disposal.

  • Carefully place contaminated materials in a container with a non-flammable solvent like heptane.

  • Slowly add a quenching agent like isopropanol.

  • Dispose of the resulting mixture as hazardous waste.

Procedural Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Designated Work Area (Fume Hood / Glove Box) don_ppe Don Appropriate PPE (Flame-retardant coat, double gloves, goggles, face shield) prep_area->don_ppe transfer Transfer this compound (Under Inert Atmosphere) don_ppe->transfer emergency Emergency Occurs (Spill, Fire, Exposure) don_ppe->emergency syringe < 20mL: Syringe Technique transfer->syringe Volume cannula > 20mL: Cannula Technique transfer->cannula Volume transfer->emergency quench_tools Quench Residuals in Syringe/Cannula syringe->quench_tools cannula->quench_tools store Store Securely in Flammables Cabinet quench_tools->store quench_tools->emergency quench_excess Quench Excess Reagent store->quench_excess dispose_container Decontaminate & Dispose Container store->dispose_container dispose_waste Dispose of Contaminated Waste quench_excess->dispose_waste quench_excess->emergency dispose_container->dispose_waste emergency_proc Follow Emergency Procedures emergency->emergency_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.